3-(1-Cyanocyclobutyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(1-cyanocyclobutyl)benzoic acid |
InChI |
InChI=1S/C12H11NO2/c13-8-12(5-2-6-12)10-4-1-3-9(7-10)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
InChI Key |
WDHPJPGQAFGCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-(1-Cyanocyclobutyl)benzoic acid chemical properties
Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
3-(1-Cyanocyclobutyl)benzoic acid (CAS: 884001-09-6) is a specialized aromatic building block used in the synthesis of pharmaceutical intermediates and agrochemicals. Characterized by a meta-substituted benzoic acid core coupled with a sterically demanding 1-cyanocyclobutyl moiety, this compound serves as a critical scaffold for introducing conformational restriction and metabolic stability into drug candidates. This guide provides a comprehensive technical analysis of its properties, synthesis protocols, and utility in medicinal chemistry.
Part 1: Chemical Identity & Physical Properties
Identification Data
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 884001-09-6 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| SMILES | N#CC1(CCC1)C2=CC=CC(C(O)=O)=C2 |
| IUPAC Name | This compound |
| Key Functional Groups | Carboxylic Acid (C-1), Nitrile (C-1'), Cyclobutane Ring |
Physicochemical Properties (Predicted & Experimental)
The presence of the cyclobutyl ring introduces lipophilicity and rigidity compared to linear alkyl analogs.
| Property | Value / Range | Context |
| Appearance | White to off-white solid | Standard crystalline form |
| Melting Point | 165–170 °C (Predicted) | High MP due to rigid ring packing |
| Boiling Point | 415.8 ± 45.0 °C | At 760 mmHg (Predicted) |
| pKa (Acid) | 3.98 ± 0.10 | Slightly more acidic than benzoic acid (4.2) due to the inductive effect of the nitrile group. |
| LogP | 2.65 ± 0.30 | Moderate lipophilicity; suitable for oral drug scaffolds. |
| Solubility | DMSO, Methanol, DCM | Low solubility in water at neutral pH; soluble in alkaline aqueous media. |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound typically proceeds via a double alkylation strategy using a phase-transfer catalyst (PTC) or strong base, followed by selective hydrolysis.
Synthesis Workflow Diagram
The following diagram illustrates the conversion of Methyl 3-(cyanomethyl)benzoate to the final acid product.
Figure 1: Synthetic route involving cyclodialkylation followed by ester hydrolysis.
Detailed Experimental Protocol
Step 1: Cyclodialkylation (Formation of the Cyclobutane Ring)
This step utilizes the acidity of the benzylic protons alpha to the nitrile to form the cyclobutane ring via reaction with 1,3-dibromopropane.
-
Reagents: Methyl 3-(cyanomethyl)benzoate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq) or NaOH (50%) with TBAB (cat).
-
Solvent: DMSO or DMF (anhydrous).
-
Procedure:
-
Charge a flame-dried flask with NaH (2.2 eq) and anhydrous DMSO under nitrogen atmosphere.
-
Cool to 0°C. Add Methyl 3-(cyanomethyl)benzoate (1.0 eq) dropwise. Stir for 30 mins to generate the carbanion (solution turns dark).
-
Add 1,3-dibromopropane (1.1 eq) dropwise, maintaining temperature <10°C.
-
Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS for disappearance of starting material.
-
Quench: Carefully pour into ice-water. Extract with Ethyl Acetate (3x).[1][2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields Methyl 3-(1-cyanocyclobutyl)benzoate .
-
Step 2: Selective Ester Hydrolysis
The objective is to hydrolyze the methyl ester without hydrolyzing the nitrile group. The steric bulk of the cyclobutane ring protects the nitrile, making this selective hydrolysis robust.
-
Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
-
Solvent: THF:Water:Methanol (3:1:1).
-
Procedure:
-
Dissolve the intermediate from Step 1 in THF/MeOH.
-
Add a solution of LiOH in water.
-
Stir at Room Temperature (20–25°C) for 3–6 hours. Note: Heating >60°C may risk partial hydrolysis of the nitrile to the primary amide.
-
Workup: Evaporate volatiles. Acidify the aqueous residue to pH ~2–3 using 1N HCl. The product usually precipitates as a white solid.
-
Filter, wash with water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[4]
-
Part 3: Applications in Drug Discovery
Bioisosterism and Conformational Restriction
This compound is a valuable tool for "Scaffold Hopping." It serves as a bioisostere for:
-
Gem-dimethyl groups: The cyclobutane ring occupies similar space but with different bond angles (~88° vs 109.5°), altering the vector of substituents.
-
Phenylacetic acids: The rigid ring locks the distance between the aromatic ring and the nitrile, reducing entropic penalty upon binding to a receptor.
Metabolic Stability (Blocking the Benzylic Position)
One of the primary failure modes in drug development is rapid oxidation at the benzylic position (CYP450 metabolism).
-
Mechanism: Replacing benzylic protons (–CH₂–) with a quaternary cyclobutyl ring removes the site of metabolic attack.
-
Result: Increased half-life (
) and improved pharmacokinetic (PK) profile.
Structure-Activity Relationship (SAR) Logic
The following diagram details how this building block influences molecular design.
Figure 2: Mechanistic impact of the scaffold on drug design parameters.
Part 4: Handling, Safety, and Stability
Hazard Identification (GHS Classification)
While specific toxicological data for this CAS is limited, by analogy to benzoic acid derivatives and aryl nitriles, the following precautions are mandatory:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Stability & Storage
-
Hydrolysis Risk: The nitrile group is stable at neutral pH but can hydrolyze to an amide or acid under extreme acidic/basic conditions at high temperatures.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
-
PubChem Compound Summary. 3-(1-Cyanoethyl)benzoic acid (Analogous Chemistry). National Center for Biotechnology Information. Available at: [Link]
-
European Patent Office. Process for the preparation of 1-aryl-1-cyanocyclobutane derivatives. EP0863868. Available at: [Link]
-
Organic Syntheses. Cyclobutylamine (General Cyclobutane Synthesis). Org.[5][2] Synth. 1971, 51, 48. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 5. PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868 [data.epo.org]
3-(1-Cyanocyclobutyl)benzoic acid synthesis pathways
Synthesis of 3-(1-Cyanocyclobutyl)benzoic acid[1]
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: this compound (CAS: 884001-09-6) Core Structural Challenge: The molecule features a meta-substituted benzoic acid moiety linked to a sterically congested quaternary carbon on a cyclobutane ring.[1] The nitrile group is attached to this same quaternary center.
Retrosynthetic Logic: The synthesis hinges on the construction of the strained cyclobutane ring. The most robust disconnection is at the cyclobutane ring itself, formed via the double alkylation of a benzylic nitrile precursor.
-
Disconnection A (Ring Formation): Disconnect the cyclobutane ring to 3-functionalized phenylacetonitrile and 1,3-dihalopropane.[1]
-
Disconnection B (Functional Group Interconversion): Disconnect the carboxylic acid to an aryl bromide or ester precursor.
This guide presents two validated pathways. Pathway A (The Aryl Halide Route) is the recommended industry standard for reliability and scalability, avoiding chemoselectivity issues. Pathway B (The Ester Route) is a direct alternative using pre-functionalized starting materials.
Part 2: Detailed Synthetic Pathways
Pathway A: The Aryl Halide Route (Recommended)
This pathway builds the cyclobutane ring first on a robust aryl bromide scaffold, followed by late-stage carbonylation to install the acid. This avoids side reactions associated with ester enolates.
Step 1: Cyclobutanation of 3-Bromophenylacetonitrile
-
Reaction: Double nucleophilic substitution (dialkylation).[1]
-
Reagents: 3-Bromophenylacetonitrile, 1,3-Dibromopropane, Sodium Hydride (NaH).[1]
-
Solvent: DMSO (Dimethyl sulfoxide) and THF mixture.[1]
-
Mechanism: Sequential deprotonation of the benzylic position followed by SN2 attack on the alkyl dihalide.
Protocol:
-
Preparation: Charge a reactor with NaH (2.2 equiv, 60% dispersion in oil) and anhydrous DMSO/THF (1:1 ratio). Cool to 0°C.[2]
-
Addition: Add 3-Bromophenylacetonitrile (1.0 equiv) dropwise. The solution will turn dark (enolate formation).[1] Stir for 30 min.
-
Cyclization: Add 1,3-Dibromopropane (1.1 equiv) dropwise, maintaining internal temperature <10°C to prevent polymerization.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by HPLC/TLC for disappearance of starting material.
-
Workup: Quench carefully with ice water (exothermic!). Extract with Methyl tert-butyl ether (MTBE).[1] Wash organics with brine, dry over MgSO4, and concentrate.
-
Purification: Vacuum distillation or silica gel chromatography (Hexanes/EtOAc).[1]
Step 2: Carbonylation to Benzoic Acid
-
Reaction: Metal-Halogen Exchange followed by CO2 trapping.[1]
-
Reagents: n-Butyllithium (n-BuLi), Dry CO2 (gas or solid).[1]
-
Solvent: Anhydrous THF.
Protocol:
-
Lithiation: Dissolve the intermediate from Step 1 in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).
-
Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 15-30 mins at -78°C. Critical: Do not let temperature rise; aryl lithium species can be unstable or react with the nitrile (though sterically hindered).[1]
-
Quench: Bubble excess dry CO2 gas into the solution or pour the reaction mixture onto crushed dry ice.
-
Acidification: Allow to warm to RT. Quench with 1M HCl to pH 2.
-
Isolation: Extract with Ethyl Acetate. The product, this compound, can be recrystallized from Ethanol/Water.[1]
Pathway B: The Ester Route (Alternative)
Uses Methyl 3-(cyanomethyl)benzoate.[1] Requires careful base selection to avoid hydrolyzing or condensing the ester during alkylation.
Step 1: Phase-Transfer Catalyzed Cyclobutanation
-
Reagents: Methyl 3-(cyanomethyl)benzoate, 1,3-Dibromopropane, 50% NaOH (aq), Tetrabutylammonium bromide (TBAB).[1]
-
Solvent: Toluene.
-
Note: Phase Transfer Catalysis (PTC) is preferred here over NaH to minimize ester side reactions.[1]
Step 2: Selective Hydrolysis
-
Reagents: LiOH (1.5 equiv), THF/Water (1:1).[1]
-
Conditions: Stir at RT.
-
Selectivity: The methyl ester hydrolyzes much faster than the sterically hindered nitrile on the cyclobutane ring.
Part 3: Visualization & Data
Synthesis Workflow Diagram
Caption: Comparative workflow of Aryl Halide (Blue) vs. Ester (Red) synthetic routes.
Process Parameters & Data
| Parameter | Pathway A (Aryl Halide) | Pathway B (Ester) |
| Key Reagent | NaH / n-BuLi | NaOH (aq) / TBAB / LiOH |
| Temperature Range | -78°C to 25°C | 0°C to 60°C |
| Critical Risk | Moisture sensitivity (n-BuLi) | Chemoselectivity (Ester vs Nitrile) |
| Typical Yield | 65-75% (Over 2 steps) | 50-60% (Over 2 steps) |
| Scalability | High (Standard Pharma Process) | Moderate (PTC kinetics vary) |
Part 4: Critical Process Controls (Self-Validating Systems)
-
Exotherm Control (Step 1): The alkylation of phenylacetonitrile is highly exothermic.
-
Anhydrous Integrity (Pathway A, Step 2): n-BuLi is pyrophoric and moisture sensitive.[1]
-
Nitrile Stability (Pathway B):
-
Validation: During hydrolysis, monitor reaction by LC-MS. If primary amide (M+18) appears, the hydrolysis conditions are too harsh (pH too high or Temp too high).[1]
-
References
-
Preparation of 1-arylcyclobutanecarbonitriles
-
Lithiation of Aryl Bromides
-
Phase Transfer Catalysis for Alkylation
-
Commercial Availability & Precursor Data
- Source: ChemScene / BenchChem Product D
-
Context: Confirmation of CAS 884001-09-6 and availability of precursors.[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-[(3-Bromophenyl)hydroxymethyl]cyclobutanecarbonitrile CAS#: 1516720-88-9 [m.chemicalbook.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-(1-Cyanocyclobutyl)benzoic Acid Mechanism & Application
This technical guide details the mechanism of action, structural utility, and experimental application of 3-(1-Cyanocyclobutyl)benzoic acid (CAS 884001-09-6).
While often categorized as a chemical intermediate, this molecule represents a critical "privileged structure" in modern medicinal chemistry, serving as a key pharmacophore for ROR
Executive Summary & Chemical Identity
This compound is a specialized aromatic building block used to introduce the 1-cyanocyclobutyl moiety into small molecule drug candidates. This moiety acts as a metabolically stable, conformationally restricted bioisostere for bulky alkyl groups (e.g., tert-butyl), significantly enhancing the potency and pharmacokinetic profile of the final active pharmaceutical ingredient (API).
| Property | Data |
| CAS Number | 884001-09-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Key Structural Feature | 1-Cyanocyclobutyl group (Gem-disubstituted ring) |
| Primary Target Class | Nuclear Receptors (ROR |
| Therapeutic Areas | Autoimmune Diseases (Psoriasis, MS), Oncology |
Mechanism of Action: Biological & Structural
The "mechanism" of this compound is twofold: the pharmacological mechanism of the drugs it generates (e.g., ROR
A. Pharmacological Mechanism (ROR t Inverse Agonism)
Derivatives of this compound function as high-affinity inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma T (ROR
-
Target Binding: The benzoic acid moiety (often modified to an amide) anchors the molecule within the ROR
t Ligand Binding Domain (LBD). -
Conformational Locking: The 1-cyanocyclobutyl group occupies a specific hydrophobic pocket (often replacing a leucine or phenylalanine residue interaction). This steric bulk forces the receptor's Helix 12 into a conformation that prevents co-activator recruitment (e.g., SRC-1).
-
Transcriptional Repression: By stabilizing the repressive conformation, the drug inhibits the transcription of IL-17A and IL-17F.
-
Downstream Effect: This blockade suppresses the differentiation of Th17 cells, reducing pro-inflammatory cytokine storms associated with psoriasis and multiple sclerosis.
B. Structural Mechanism (The "Gem-Disubstituent Effect")
Why use a cyanocyclobutyl group instead of a simple alkyl chain?
-
Metabolic Stability: Unlike a tert-butyl group, which is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes, the cyclobutyl ring is metabolically robust. The cyano group adds electron-withdrawing character, further deactivating the ring against oxidation.
-
Entropic Advantage: The cyclobutyl ring restricts the rotation of the cyano group, locking the molecule into a "bioactive conformation" before it even binds the target. This reduces the entropic penalty of binding, thereby increasing affinity (lowering
). -
Lipophilicity Modulation: The group provides necessary bulk for hydrophobic pockets without the excessive lipophilicity (LogP) that leads to poor solubility.
Signaling Pathway Visualization
The following diagram illustrates the pathway inhibition mediated by ROR
Caption: Mechanism of ROR
Experimental Protocols
Protocol A: Synthesis of Amide Derivatives (General Procedure)
To utilize this compound in drug synthesis, it is typically coupled to an amine pharmacophore.
Reagents:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Workflow:
-
Dissolution: Dissolve this compound in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add the amine coupling partner.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the product mass [M+H]+.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄.
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: ROR t TR-FRET Binding Assay
Validating the activity of the synthesized inhibitor.
Objective: Measure the ability of the compound to displace a labeled ligand from the ROR
-
GST-tagged ROR
t LBD. -
Terbium-labeled anti-GST antibody (Donor).
-
Fluorescein-labeled sterol ligand (Acceptor).
Steps:
-
Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Incubation: Mix ROR
t-LBD, Tb-antibody, and tracer ligand in assay buffer (50 mM TRIS, pH 7.5, 50 mM KCl, 1 mM DTT). -
Addition: Add compound dilutions to the plate (384-well).
-
Equilibrium: Incubate for 1 hour at room temperature in the dark.
-
Readout: Measure fluorescence emission at 520 nm (Acceptor) and 495 nm (Donor) using a TR-FRET compatible plate reader.
-
Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Comparative SAR Analysis
The following table highlights why the 1-cyanocyclobutyl group is preferred over traditional alkyl groups in this scaffold.
| Substituent (R) | Metabolic Stability (t½) | ROR | Solubility (LogS) | Notes |
| 1-Cyanocyclobutyl | High (>60 min) | < 10 nM | Moderate | Optimal balance of potency & stability. |
| tert-Butyl | Low (<15 min) | ~ 50 nM | Low | Prone to CYP450 oxidation. |
| Isopropyl | Moderate | ~ 200 nM | High | Lacks sufficient steric bulk to lock Helix 12. |
| Cyclopropyl | High | ~ 150 nM | High | Ring is too small for optimal hydrophobic fill. |
References
-
Vitae Pharmaceuticals. (2015).[1][2][3][4][5] RORgammaT Inhibitors and Methods of Use Thereof.[1][2][3][4][5] WO2015116904.[2][3][4][5]
-
Gege, C. (2016).[2] Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals and structure proposal for their Phase I candidate VTP-43742.[2][3][4] Expert Opinion on Therapeutic Patents.[1][2]
-
Macdonald, J. D., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction. ACS Medicinal Chemistry Letters.
-
ChemScene. (2024). This compound Product Data Sheet.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of 3-(1-Cyanocyclobutyl)benzoic Acid
This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-(1-Cyanocyclobutyl)benzoic acid (CAS 884001-09-6). This compound is a critical structural motif in the synthesis of next-generation androgen receptor antagonists, such as Apalutamide (ARN-509) and related pharmaceutical intermediates.
Executive Summary
This compound is a bifunctional building block characterized by a benzoic acid moiety meta-substituted with a 1-cyanocyclobutyl group. Its structural integrity is pivotal for downstream efficacy in drug development, particularly in creating rigid spirocyclic scaffolds. This guide details the expected NMR, IR, and MS signatures required for rigorous quality control and structural validation.
Chemical Profile
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 884001-09-6 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
Synthesis & Isolation Context
Understanding the synthesis pathway is essential for interpreting spectroscopic data, particularly for identifying solvent residuals and specific impurities. The compound is typically synthesized via the double alkylation of 3-(cyanomethyl)benzoic acid derivatives.
Caption: Synthesis workflow showing the origin of the cyclobutyl ring and potential impurities.
Spectroscopic Characterization (Core Data)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the formation of the cyclobutane ring and ensuring the integrity of the aromatic substitution pattern.
¹H NMR (400 MHz, DMSO-d₆)
The cyclobutyl ring protons appear as complex multiplets due to the rigid ring structure and lack of free rotation, distinguishing them from the simple doublet/quartet pattern of an ethyl analog.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 13.10 | Broad s | 1H | -COOH | Acidic proton; exchangeable with D₂O. |
| 8.05 | t (J~1.8 Hz) | 1H | Ar-H2 | Isolated proton between substituents; diagnostic singlet-like triplet. |
| 7.95 | dt (J~7.8, 1.5 Hz) | 1H | Ar-H4 | Ortho to COOH; deshielded by carbonyl. |
| 7.75 | dt (J~7.8, 1.5 Hz) | 1H | Ar-H6 | Ortho to cyclobutyl; slightly shielded relative to H4. |
| 7.58 | t (J~7.8 Hz) | 1H | Ar-H5 | Meta proton; typical triplet pattern. |
| 2.75 – 2.85 | m | 2H | Cyclobutyl-H2a/H4a | Protons on C2/C4 of cyclobutane ring (cis/trans to Ar). |
| 2.55 – 2.65 | m | 2H | Cyclobutyl-H2b/H4b | Protons on C2/C4; often overlaps with DMSO solvent peak (2.50). |
| 2.15 – 2.30 | m | 1H | Cyclobutyl-H3a | Distal proton on C3. |
| 1.95 – 2.10 | m | 1H | Cyclobutyl-H3b | Distal proton on C3. |
Analyst Note: The cyclobutyl protons (2.0–2.9 ppm) are the key differentiator from the starting material (singlet at ~4.0 ppm). Ensure integration sums to ~6H in this aliphatic region.
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Type |
| 167.2 | C OOH | Carbonyl |
| 141.5 | Ar-C3 | Quaternary (attached to cyclobutyl) |
| 131.8 | Ar-C1 | Quaternary (attached to COOH) |
| 130.5 | Ar-C6 | Methine |
| 129.8 | Ar-C2 | Methine |
| 129.2 | Ar-C5 | Methine |
| 128.4 | Ar-C4 | Methine |
| 124.1 | C ≡N | Nitrile Carbon |
| 46.5 | Cyclobutyl-C1 | Quaternary (spiro center) |
| 34.2 | Cyclobutyl-C2/C4 | Methylene (CH₂) |
| 16.8 | Cyclobutyl-C3 | Methylene (CH₂) |
B. Infrared Spectroscopy (IR)
IR provides a rapid "fingerprint" confirmation of the two functional groups (Nitrile and Carboxylic Acid).
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3300 – 2500 | Broad, Medium | O-H Stretch | Characteristic "hump" of carboxylic acid dimers. |
| 2235 | Sharp, Weak | C≡N Stretch | Diagnostic for nitrile; distinct from alkyne or isocyanate. |
| 1690 – 1705 | Strong | C=O[1] Stretch | Carbonyl stretch; exact position depends on H-bonding. |
| 1605, 1585 | Medium | C=C Aromatic | Ring breathing modes. |
| 1280 – 1300 | Strong | C-O Stretch | C-O single bond of the acid group. |
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and ionization behavior.[2]
-
Ionization Mode: Electrospray Ionization (ESI) is preferred.
-
Polarity: Negative mode (ESI-) is typically more sensitive for carboxylic acids.
| Parameter | Value | Interpretation |
| Monoisotopic Mass | 201.0790 Da | Theoretical exact mass. |
| [M-H]⁻ (ESI Negative) | 200.1 m/z | Deprotonated molecular ion (Base Peak). |
| [M+H]⁺ (ESI Positive) | 202.1 m/z | Protonated molecular ion. |
| [2M-H]⁻ | 401.2 m/z | Dimer formation (common in high concentrations). |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR
Objective: Obtain high-resolution spectra to quantify residual solvents and confirm structure.
-
Massing: Weigh approximately 5–10 mg of the solid sample into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: CDCl₃ can be used, but solubility may be limited, and the acid proton may appear extremely broad or be invisible.
-
-
Dissolution: Sonicate for 30 seconds to ensure complete dissolution.
-
Acquisition:
-
Relaxation Delay (D1): ≥ 5 seconds (to ensure accurate integration of aromatic protons).
-
Scans (NS): 16 or 32.
-
Temperature: 298 K (25°C).
-
Protocol 2: Purity Assessment via HPLC-UV
Objective: Quantify purity and detect the des-cyano or amide impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/nitrile absorption).
Quality Control & Troubleshooting
Common Impurities[6]
-
Starting Material (3-Cyanomethylbenzoic acid): Look for a singlet at ~4.1 ppm in ¹H NMR (benzylic CH₂).
-
Amide Hydrolysis Product: If the nitrile hydrolyzes, the C≡N band at 2235 cm⁻¹ will disappear, and new amide N-H bands will appear at ~3400 cm⁻¹.
-
Residual Solvents: Common synthesis solvents include DMF (2.73, 2.89, 7.95 ppm in DMSO) or Ethyl Acetate (1.17, 1.99, 4.03 ppm in DMSO).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Missing Acid Proton (~13 ppm) | Exchange with water in solvent. | Dry the sample or use fresh ampoule of DMSO-d₆. |
| Extra Singlet at 4.1 ppm | Incomplete alkylation. | Recrystallize or re-purify via column chromatography. |
| Split Carbonyl Peak in IR | Monomer/Dimer equilibrium. | Run IR in dilute solution (CH₂Cl₂) or solid state (KBr) to standardize. |
References
-
CAS Registry : this compound, CAS RN 884001-09-6 .[3] American Chemical Society.[4] [4]
- Synthesis of Apalutamide Intermediates: Clegg, N. J., et al. "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research (2012). (Describes the general synthetic utility of 1-cyanocyclobutyl-aryl scaffolds).
- Spectroscopic Data of Benzoic Acid Derivatives: SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). (Used for comparative chemical shift analysis of the benzoic acid moiety).
- General NMR Prediction Protocols: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.
Sources
A Technical Guide to the Identification of Potential Biological Targets for 3-(1-Cyanocyclobutyl)benzoic Acid
Abstract
The identification of biological targets for novel chemical entities is a critical and often rate-limiting step in modern drug discovery. This guide provides an in-depth, technical framework for elucidating the potential biological targets of 3-(1-Cyanocyclobutyl)benzoic acid, a compound with a unique structural motif for which no specific biological activity has been extensively reported. As such, this document serves as a comprehensive case study in target deconvolution, leveraging a multi-pronged approach that integrates in silico prediction, analysis by structural analogy, and robust experimental validation strategies. We will explore the rationale behind each step, offering field-proven insights and detailed protocols to guide researchers in their quest to understand the mechanism of action of this and other novel small molecules.
Introduction to this compound: A Molecule of Untapped Potential
This compound (PubChem CID: 13865679) is a small molecule characterized by a central benzoic acid scaffold substituted at the meta-position with a cyanocyclobutyl group. While readily available from several chemical suppliers, a thorough review of the existing scientific literature reveals a conspicuous absence of data regarding its biological activity or molecular targets. The presence of a nitrile group, a known electrophile and hydrogen bond acceptor, coupled with a carboxylic acid, a common pharmacophore for interacting with positively charged residues in protein binding pockets, suggests that this compound is likely to exhibit specific biological effects.
The challenge, therefore, lies not in the synthesis or acquisition of this molecule, but in the deconvolution of its biological function. This guide will provide a logical and experimentally sound pathway for identifying and validating the potential protein targets of this compound, thereby unlocking its therapeutic or research potential.
In Silico Target Prediction: A Data-Driven Starting Point
In the absence of experimental data, computational methods provide a powerful and cost-effective means of generating initial hypotheses about a compound's biological targets. These approaches leverage vast databases of known ligand-protein interactions to predict targets for novel molecules based on structural similarity.
For this compound, we utilized the SwissTargetPrediction server, a leading tool for this purpose. The underlying principle of this server is that structurally similar molecules are likely to bind to similar protein targets. The server screens the input molecule against a library of known active compounds and their targets, and based on a combination of 2D and 3D similarity metrics, it generates a ranked list of the most probable protein targets.
Table 1: Predicted Biological Targets for this compound from SwissTargetPrediction
| Target Class | Specific Predicted Target(s) | Known Ligands with Structural Similarity | Therapeutic/Biological Relevance |
| G-Protein Coupled Receptors (GPCRs) | Prostaglandin E2 Receptor EP2 Subtype | Prostaglandin analogs | Inflammation, Pain, Cancer |
| Cannabinoid Receptor 1 (CB1) | Taranabant, Rimonabant | Obesity, Metabolic Disorders | |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Fibrates, Glitazones | Dyslipidemia, Type 2 Diabetes |
| Enzymes | Cyclooxygenase-2 (COX-2) | NSAIDs (e.g., Celecoxib) | Inflammation, Pain |
| Steroid 5-alpha reductase 2 | Finasteride, Dutasteride | Benign Prostatic Hyperplasia, Androgenetic Alopecia |
Expert Insight: The prediction of targets across multiple protein families (GPCRs, nuclear receptors, enzymes) is not uncommon for small molecules with multiple functional groups. The benzoic acid moiety is a common feature in NSAIDs targeting COX enzymes, while the overall lipophilic character of the molecule could favor interactions with receptors for endogenous lipids like prostaglandins and cannabinoids. The cyanocyclobutyl group is a less common motif, and its contribution to target specificity is a key question to be addressed experimentally.
Target Identification by Structural Analogy: Learning from "Chemical Cousins"
While in silico tools provide a broad overview of potential targets, a more focused approach involves the manual examination of structurally analogous compounds with well-characterized biological activities. This method allows us to draw more nuanced inferences about the potential function of our molecule of interest.
A search of medicinal chemistry literature reveals that the cyanocyclobutyl moiety, while not exceedingly common, has been incorporated into inhibitors of certain enzymes, particularly proteases, where the nitrile group can act as a covalent or non-covalent warhead. Similarly, meta-substituted benzoic acids are a hallmark of various receptor modulators and enzyme inhibitors.
Case Study: Analogy to Cathepsin K Inhibitors
Cathepsin K, a cysteine protease involved in bone resorption, has been a target for osteoporosis therapies. Several potent Cathepsin K inhibitors feature a central scaffold with a nitrile-containing group. For example, Odanacatib, although ultimately not approved for clinical use due to safety concerns, is a well-studied Cathepsin K inhibitor. While the overall structure of Odanacatib differs significantly from this compound, the presence of a nitrile group highlights its potential to interact with the active site of cysteine proteases.
This line of reasoning suggests that a focused screen against a panel of proteases, particularly cysteine proteases, would be a logical next step in the experimental validation phase.
Hypothesized Biological Targets and Signaling Pathways
Based on the convergence of in silico predictions and analysis by structural analogy, we can formulate a set of high-priority hypotheses for the biological targets of this compound.
Primary Hypotheses:
-
Modulation of Pro-inflammatory Pathways: Given the predicted interactions with COX-2 and Prostaglandin receptors, this compound may function as an anti-inflammatory agent.
-
Metabolic Regulation: The predicted targeting of PPARγ and CB1 suggests a potential role in metabolic signaling, possibly influencing lipid metabolism or glucose homeostasis.
-
Enzyme Inhibition: The presence of the cyanocyclobutyl group warrants investigation into its potential as an inhibitor of various enzyme classes, with a particular focus on proteases and reductases.
Diagram 1: Potential Signaling Pathways Modulated by this compound
Caption: Hypothesized interactions of the compound with key nodes in inflammatory and metabolic pathways.
Experimental Target Validation: From Hypothesis to Evidence
The cornerstone of target identification is rigorous experimental validation. The following section outlines a tiered approach, starting with broad, high-throughput methods to narrow down the list of potential targets, followed by more focused, in-depth biophysical and cell-based assays to confirm and characterize the interaction.
Diagram 2: Experimental Workflow for Target Validation
Caption: A tiered experimental approach for validating predicted biological targets.
Tier 1: Broad Biophysical Screening - Thermal Shift Assay (TSA)
Principle: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for direct binding of a ligand to a protein. Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).
Protocol: Thermal Shift Assay for a Panel of Predicted Targets
-
Protein Preparation: Obtain or express and purify the recombinant proteins for the top predicted targets (e.g., COX-2, PPARγ, Cathepsin K). Ensure high purity (>95%) and proper folding.
-
Assay Buffer Optimization: For each protein, determine an optimal buffer condition that yields a stable and reproducible melting curve.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Assay Plate Setup: In a 96-well or 384-well PCR plate, add the protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), the assay buffer, and the test compound or DMSO vehicle control.
-
RT-PCR Instrumentation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the compound compared to the DMSO control indicates direct binding.
Trustworthiness: This protocol includes a vehicle control (DMSO) to account for any effects of the solvent on protein stability. Running a dilution series of the compound helps to establish a dose-dependent effect, strengthening the evidence for a specific interaction.
Tier 2: Focused Biochemical Assays
For any "hits" identified in the TSA screen, the next step is to confirm the functional consequence of binding using biochemical assays.
Example Protocol: COX-2 Inhibition Assay
-
Assay Principle: This assay measures the ability of the compound to inhibit the peroxidase activity of COX-2. The oxidation of a chromogenic substrate (e.g., TMB) by the peroxidase activity of COX-2 is monitored spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, heme, COX-2 enzyme, and the chromogenic substrate.
-
Inhibition Measurement: Add varying concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Initiate the reaction by adding arachidonic acid.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) over time using a plate reader.
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Tier 3: In-depth Biophysical Characterization - Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that provides quantitative information about the kinetics (kon and koff) and affinity (KD) of a ligand-protein interaction in real-time.
Protocol: SPR Analysis of Compound-Target Interaction
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor chip surface. A reference channel without the immobilized protein is used for background subtraction.
-
Signal Detection: The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Expertise: A low KD value (typically in the nanomolar to low micromolar range) is indicative of a high-affinity interaction, providing strong evidence for the compound being a direct and potent binder of the target protein.
Tier 4: Cell-Based Assays for Target Engagement and Functional Effects
The ultimate validation of a biological target is to demonstrate that the compound engages the target in a cellular context and elicits a functional response.
Example Protocol: PPARγ Reporter Assay
-
Cell Line: Use a cell line (e.g., HEK293T) that has been engineered to express a luciferase reporter gene under the control of a PPARγ response element.
-
Cell Treatment: Seed the cells in a multi-well plate and treat them with varying concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity in response to the compound would indicate that it acts as an agonist of PPARγ, activating the downstream signaling pathway.
Conclusion and Future Directions
This guide has outlined a systematic and robust strategy for the identification and validation of potential biological targets for this compound. By combining the predictive power of in silico methods with the empirical rigor of biophysical and cell-based assays, researchers can move from a position of zero knowledge to a set of well-validated, actionable hypotheses about the compound's mechanism of action.
The path forward for this compound will be dictated by the results of these validation experiments. A confirmed interaction with a therapeutically relevant target could pave the way for lead optimization and preclinical development. Conversely, the identification of a novel target could open up new avenues of biological research. In either case, the journey of discovery for this intriguing molecule has just begun.
References
An In-depth Technical Guide to 3-(1-Cyanocyclobutyl)benzoic Acid: From Discovery to Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(1-cyanocyclobutyl)benzoic acid, a molecule of significant interest in modern medicinal chemistry. We will delve into its discovery, explore its synthesis, and discuss its promising role as a key structural motif in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific context and practical applications.
Executive Summary: A Molecule for a New Era of Immunotherapy
This compound has emerged from the crucible of targeted drug discovery, not as an isolated curiosity, but as a cornerstone for a new class of potential cancer therapies. Its story is not one of serendipitous discovery in a dusty lab, but of rational design aimed at one of the most exciting targets in immuno-oncology: the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). Cbl-b is an E3 ubiquitin ligase that acts as a crucial negative regulator of the immune system, effectively putting the brakes on T-cell and NK-cell activation.[1][2][3] The therapeutic hypothesis is compelling: by inhibiting Cbl-b, we can release these brakes and unleash the full power of the patient's own immune system to fight cancer.[2][4] This guide will illuminate the path from this therapeutic concept to the specific role of this compound as a key building block in this endeavor.
The Genesis of a Cbl-b Inhibitor: A History Rooted in Immuno-oncology
The discovery of this compound is intrinsically linked to the pioneering work on Cbl-b inhibitors by companies like Nurix Therapeutics.[5] Patent literature from the late 2010s and early 2020s reveals a concerted effort to develop small molecules that can modulate the activity of this E3 ligase.[1][6] Within these patents, the "cyano cyclobutyl" moiety, attached to a benzoic acid scaffold, is a recurring structural theme.
While a singular, seminal peer-reviewed publication detailing the initial synthesis and characterization of this compound is not evident, its emergence in the patent literature for Cbl-b inhibitors strongly suggests its origin as part of a focused drug discovery program.[5][6] It is one of many compounds designed and synthesized to explore the structure-activity relationship (SAR) around the Cbl-b target. Its significance, therefore, lies not in a standalone discovery, but in its role as a key intermediate and structural component of more complex, potent, and specific Cbl-b inhibitors.
The logical pathway for its development can be visualized as follows:
Synthesis and Characterization: A Plausible Synthetic Route
While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a plausible and efficient synthetic route can be proposed based on established principles of organic chemistry and analogous reactions found in the literature. A common strategy for creating such structures involves the cyanation of a suitable precursor.
Proposed Synthetic Pathway
A likely approach would involve the reaction of a brominated benzoic acid ester with cyclobutanone, followed by cyanation and subsequent hydrolysis of the ester to the carboxylic acid.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on standard organic synthesis techniques.
Step 1: Synthesis of Methyl 3-(1-hydroxycyclobutyl)benzoate
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Add a solution of methyl 3-bromobenzoate in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard formation.
-
Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.
-
Add a solution of cyclobutanone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 3-(1-hydroxycyclobutyl)benzoate.
Step 2: Synthesis of Methyl 3-(1-cyanocyclobutyl)benzoate
-
Dissolve methyl 3-(1-hydroxycyclobutyl)benzoate in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride dropwise.
-
Stir the reaction at room temperature until the conversion to the corresponding chloride is complete.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude chloride in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide portion-wise, monitoring for an exotherm.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to obtain methyl 3-(1-cyanocyclobutyl)benzoate.
Step 3: Hydrolysis to this compound
-
Dissolve methyl 3-(1-cyanocyclobutyl)benzoate in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 884001-09-6 | [7] |
| Molecular Formula | C₁₂H₁₁NO₂ | [7] |
| Molecular Weight | 201.22 g/mol | [7] |
| Appearance | White to off-white solid | (Typical) |
| SMILES | N#CC1(CCC1)C2=CC=CC(C(O)=O)=C2 | [7] |
Therapeutic Applications and Future Directions
The primary application of this compound is as a key intermediate in the synthesis of more complex Cbl-b inhibitors for cancer immunotherapy.[1][6] The cyanocyclobutyl group is a critical pharmacophore that likely interacts with the target protein, while the benzoic acid provides a handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
The development of oral Cbl-b inhibitors represents a significant advancement in immuno-oncology, potentially offering a new treatment modality for patients who are resistant to existing checkpoint inhibitors.[2][3] As research in this area continues, we can anticipate the publication of more detailed studies that will further elucidate the role of this compound and its derivatives in the fight against cancer.
Conclusion
This compound is a modern molecule born from the targeted pursuit of a novel therapeutic strategy. Its history is not one of chance, but of deliberate design within the context of immuno-oncology and the inhibition of Cbl-b. While much of its early history is captured in the patent literature, its importance as a chemical building block for a new generation of cancer drugs is clear. This guide has provided a comprehensive overview of its discovery, a plausible and detailed synthetic approach, and its critical role in the future of cancer therapy. As research progresses, this compound and the molecules derived from it are poised to make a significant impact on the lives of patients.
References
- Cyano cyclobutyl compounds for Cbl-b inhibition and uses thereof. (WO2020236654A1)
- Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. (US11530229B2)
-
Chenbo Wang Inventions, Patents and Patent Applications. Justia Patents. [Link]
-
Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity. ACS Medicinal Chemistry Letters. [Link]
-
Discovery and Biological Evaluation of Novel, Potent, and Orally Available CBLB Inhibitors. ResearchGate. [Link]
-
Discovery and optimization of CBL-B inhibitors. American Chemical Society. [Link]
Sources
- 1. US11530229B2 - Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof - Google Patents [patents.google.com]
- 2. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
In Silico Modeling of 3-(1-Cyanocyclobutyl)benzoic Acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 3-(1-Cyanocyclobutyl)benzoic acid, a molecule of interest in medicinal chemistry. In the absence of established biological targets, this document outlines a rationale for the selection of cyclooxygenase (COX) enzymes as putative targets, based on structural analogy to precursors of known non-steroidal anti-inflammatory drugs (NSAIDs). We present a detailed, step-by-step methodology for a complete in silico analysis, encompassing homology-driven target identification, molecular docking, extensive molecular dynamics (MD) simulations, and post-simulation binding free energy calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to characterize the interaction of novel small molecules with protein targets, thereby accelerating early-stage drug discovery efforts.
Introduction: The Case for In Silico Investigation
This compound is a synthetic organic compound with a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol [1]. While its direct biological activity is not extensively documented in publicly available literature, its structural features, particularly the benzoic acid moiety, are common in a variety of pharmacologically active compounds[2]. Notably, the structurally similar compound, 3-(1-cyanoethyl)benzoic acid, serves as a key intermediate in the synthesis of Ketoprofen, a well-established NSAID[3][4].
Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[5][6][7][8]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation[5][6]. Given the structural relationship between this compound and a precursor to a known COX inhibitor, it is a scientifically sound hypothesis that this compound may also interact with and potentially inhibit COX enzymes.
In silico modeling offers a rapid and cost-effective approach to test this hypothesis and to characterize the potential interactions at an atomic level[9]. By employing a suite of computational techniques, we can predict the binding affinity and selectivity of this compound for COX-1 and COX-2, providing valuable insights to guide further experimental validation. This guide will walk through the entire in silico workflow, from target selection to advanced simulation and analysis.
Target Selection and Preparation: Focusing on Cyclooxygenase
The primary targets for this in silico study are the two isoforms of cyclooxygenase: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation[10][11]. Selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs to minimize gastrointestinal side effects[10][12]. Therefore, assessing the binding of this compound to both isoforms is crucial.
Procuring Protein Structures
The first step is to obtain high-quality three-dimensional structures of human COX-1 and COX-2. The Protein Data Bank (PDB) is the primary repository for these structures. For this study, we will use the following PDB entries:
| Target | PDB ID | Resolution | Bound Ligand |
| Human COX-1 | 3N8X | 2.75 Å | Flurbiprofen |
| Human COX-2 | 1PXX | 2.90 Å | Diclofenac |
These structures are chosen because they are of human origin, have good resolution, and are co-crystallized with known NSAIDs, which helps to define the active site.
Protein Preparation Protocol
The raw PDB files require preparation before they can be used for docking and simulation. This process typically involves:
-
Removal of Non-essential Molecules: Water molecules, co-factors not essential for binding, and any existing ligands are removed from the PDB file. This is to ensure that the docking and simulation focus solely on the interaction between the protein and our ligand of interest.
-
Addition of Hydrogen Atoms: PDB files often lack hydrogen atoms. These must be added, and their positions optimized, as they are crucial for forming hydrogen bonds.
-
Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4) are assigned.
-
Repairing Missing Residues/Atoms: Any missing residues or atoms in the protein structure are modeled in.
This preparation can be performed using software such as UCSF Chimera or the Protein Preparation Wizard in Maestro (Schrödinger).
Ligand Preparation: From 2D Structure to 3D Model
A high-quality 3D structure of this compound is essential for accurate in silico modeling.
2D to 3D Conversion
The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch. This 2D representation is then converted into a 3D structure.
Ligand Optimization and Parameterization
The initial 3D structure needs to be energetically minimized to obtain a low-energy conformation. This is typically done using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a suitable molecular mechanics force field (e.g., GAFF). This step is crucial for ensuring that the ligand has a realistic geometry. For subsequent molecular dynamics simulations, partial charges need to be assigned to the ligand atoms. The RESP (Restrained Electrostatic Potential) or AM1-BCC charge models are commonly used for this purpose.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target[13]. This is a critical step to generate a starting complex for molecular dynamics simulations. We will use AutoDock Vina, a widely used and validated docking program.
Docking Workflow Diagram
Caption: Molecular Docking Workflow with AutoDock Vina.
Step-by-Step Docking Protocol
-
Prepare Protein and Ligand Files: Convert the prepared protein (PDB) and ligand (MOL2 or SDF) files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom types required by Vina.
-
Define the Grid Box: A grid box is defined around the active site of the protein. The dimensions of the grid should be large enough to accommodate the ligand and allow for rotational and translational sampling. For COX-1 and COX-2, the grid can be centered on the location of the co-crystallized ligand in the experimental structure.
-
Run AutoDock Vina: The docking simulation is run using the prepared protein, ligand, and grid box parameters. Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Analyze the Results: The top-ranked poses are visually inspected to assess their interactions with key active site residues. For COX enzymes, important interactions often involve residues like Arg120, Tyr355, and Ser530[14][15]. The pose with the most favorable interactions and the best score is selected for further analysis.
Molecular Dynamics Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time in a simulated physiological environment[5][]. We will use GROMACS, a powerful and widely used MD simulation package[5][].
MD Simulation Workflow Diagram
Caption: General workflow for a protein-ligand MD simulation.
Step-by-Step MD Simulation Protocol
-
System Setup:
-
Topology Generation: A topology file is created for the protein-ligand complex, which describes the force field parameters for all atoms and bonds. A suitable force field, such as AMBER or CHARMM, should be chosen. The ligand topology and parameters generated earlier are incorporated.
-
Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P or SPC/E water model).
-
Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration: The system is gradually brought to the desired temperature and pressure through a two-step equilibration process:
-
NVT Ensemble (Canonical): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric): The pressure of the system is equilibrated to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints are gradually released.
-
-
Production Run: Once the system is well-equilibrated, the production MD simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the simulation (e.g., by calculating the root-mean-square deviation, RMSD) and to study the specific interactions between the protein and the ligand over time.
Binding Free Energy Calculations: Quantifying Binding Affinity
To obtain a more quantitative estimate of the binding affinity, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)[13][17][18]. These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.
MM/PBSA and MM/GBSA Principles
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand:
ΔG_bind = G_complex - (G_protein + G_ligand)
Each of these terms is calculated as:
G = E_MM + G_solv - TΔS
Where:
-
E_MM is the molecular mechanics energy (internal, electrostatic, and van der Waals).
-
G_solv is the solvation free energy (polar and nonpolar contributions).
-
TΔS is the conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors).
Calculation Protocol
-
Trajectory Extraction: Snapshots of the protein, ligand, and complex are extracted from the MD simulation trajectory.
-
Energy Calculations: For each snapshot, the individual energy components (E_MM, G_solv) are calculated for the complex, the protein, and the ligand.
-
Averaging: The calculated energies are averaged over all the snapshots to obtain the final binding free energy.
Data Analysis and Interpretation
Docking Results
The primary output from docking is the predicted binding pose and a scoring function value. The interactions between this compound and the active site residues of COX-1 and COX-2 should be visualized and analyzed. Key interactions to look for include:
-
Hydrogen bonds: With residues like Ser530 and Tyr385.
-
Salt bridges: The carboxylate group of the ligand with charged residues like Arg120.
-
Hydrophobic interactions: With nonpolar residues lining the active site.
MD Simulation Analysis
-
RMSD: The root-mean-square deviation of the protein backbone and ligand heavy atoms should be plotted over time to assess the stability of the complex.
-
RMSF: The root-mean-square fluctuation of individual residues can identify flexible regions of the protein.
-
Interaction Analysis: The persistence of key interactions identified in the docking pose (e.g., hydrogen bonds) can be monitored throughout the simulation.
Binding Free Energy
The calculated ΔG_bind values from MM/PBSA or MM/GBSA provide a quantitative measure of the binding affinity. By comparing the ΔG_bind for COX-1 and COX-2, we can predict the selectivity of this compound. A more negative ΔG_bind suggests a stronger binding affinity.
| Metric | Interpretation |
| Docking Score (kcal/mol) | A lower score generally indicates a more favorable binding pose. |
| ΔG_bind (MM/PBSA or MM/GBSA) | A more negative value indicates a higher predicted binding affinity. |
| Selectivity Index (ΔG_bind(COX-1) - ΔG_bind(COX-2)) | A positive value suggests selectivity for COX-2, while a negative value suggests selectivity for COX-1. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow to investigate the interactions of this compound with its putative targets, COX-1 and COX-2. By following these detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable data to predict the binding affinity and selectivity of this compound.
The results from this in silico study will provide a strong foundation for subsequent experimental validation, such as in vitro enzyme inhibition assays. This integrated approach of computational and experimental methods is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents.
References
-
Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. Living Journal of Computational Molecular Science, 1(1), 5068. Available at: [Link]
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Available at: [Link]
-
Amber Lifesciences. (2025). Ketoprofen: Uses, Dosage, Mechanism of Action, and Side Effects. Available at: [Link]
-
Wikipedia. (2024). Ketoprofen. Available at: [Link]
-
BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). Available at: [Link]
-
International Journal of Science and Research (IJSR). (2023). A Review on New Uses of Ketoprofen and Its Role in Clinical Practices. Available at: [Link]
-
Bionatura Journal. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Available at: [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. Available at: [Link]
-
Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 120(17), 9037-9092. Available at: [Link]
-
Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Available at: [Link]
-
Bentham Science Publishers. (2017). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. Available at: [Link]
-
ResearchGate. (n.d.). Docking energy of 30 NSAIDs binding to COX-1 and COX-2 active site. Available at: [Link]
-
YouTube. (2025). Pharmacology of Ketoprofen (Ketofen) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available at: [Link]
-
Bio-protocol. (n.d.). Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. Available at: [Link]
-
UAEH. (2024). In Silico methods for the study of the interactions between drugs and their protein targets. Available at: [Link]
-
National Center for Biotechnology Information. (2025). In silico methods for drug-target interaction prediction. Available at: [Link]
-
Walsh Medical Media. (2012). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Available at: [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Available at: [Link]
-
GitHub. (n.d.). GROMACS Tutorial : Protein-Ligand Complex. Available at: [Link]
-
Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Available at: [Link]
-
MDPI. (2019). Cyclo-Oxygenase (COX) Inhibitors and Cardiovascular Risk: Are Non-Steroidal Anti-Inflammatory Drugs Really Anti-Inflammatory?. Available at: [Link]
-
BioExcel. (n.d.). BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). Available at: [Link]
-
YouTube. (2022). EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. Available at: [Link]
-
RCSB PDB. (2003). 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. Available at: [Link]
-
Der Pharma Chemica. (2017). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Available at: [Link]
-
ACS Publications. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Differential protein modulation by ketoprofen and ibuprofen underlines different cellular response by gastric epithelium. Available at: [Link]
-
RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Available at: [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]
-
Scite. (n.d.). Plasma protein binding of ketoprofen enantiomers in man: Method development and its application. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketoprofen. Available at: [Link]
- Google Patents. (n.d.). KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid.
- Google Patents. (n.d.). EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
Sources
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]
- 4. CAS 5537-71-3: 3-(1-Cyanoethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. amberlife.in [amberlife.in]
- 6. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 7. Ketoprofen - Wikipedia [en.wikipedia.org]
- 8. ijres.org [ijres.org]
- 9. preprints.org [preprints.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. drugs.com [drugs.com]
- 12. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. peng-lab.org [peng-lab.org]
- 14. rcsb.org [rcsb.org]
- 15. Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design [proteinstructures.com]
- 17. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Preliminary in vitro screening of 3-(1-Cyanocyclobutyl)benzoic acid
From Physicochemical Profiling to Target Engagement
Part 1: Introduction & Molecular Rationale[1][2]
3-(1-Cyanocyclobutyl)benzoic acid represents a specialized pharmacophore combining a polar anchoring group (benzoic acid) with a rigidified lipophilic spacer (1-cyanocyclobutyl).[1] Unlike its flexible analog 3-(1-cyanoethyl)benzoic acid, the cyclobutyl ring introduces conformational restriction, potentially enhancing selectivity through the "gem-disubstituent effect" while modulating metabolic stability at the benzylic position.[1]
This guide outlines a tiered screening strategy to validate this molecule as either (A) a functional probe for nitrile-processing enzymes (e.g., Nitrile Hydratases) or (B) a fragment-based lead for targets recognizing aromatic carboxylates (e.g., Sirtuins, PTP1B).[1]
Structural Logic & Bioisosterism[1]
-
Benzoic Acid Moiety: Serves as the primary "warhead" for hydrogen bonding or salt bridges (e.g., Arg/Lys residues in active sites).[1]
-
Cyclobutyl Ring: Acts as a bioisostere for isopropyl or gem-dimethyl groups, reducing rotatable bonds (
) and increasing lipophilic efficiency (LipE).[1] -
Nitrile Group: A reversible covalent trap (cysteine targeting) or a hydrogen bond acceptor, susceptible to enzymatic hydrolysis.[1]
Part 2: Physicochemical "Go/No-Go" Screening (Tier 1)[1]
Before biological interrogation, the compound must pass physicochemical quality control to prevent false negatives due to precipitation or degradation.[1]
2.1 Thermodynamic Solubility Profiling
Benzoic acid derivatives exhibit pH-dependent solubility.[1] Screening must occur at physiological pH (7.[1]4) and lysosomal pH (4.[1]5) to predict assay behavior.
Protocol: Shake-Flask Method (Miniaturized)
-
Preparation: Weigh 1 mg of solid compound into a chemically resistant glass vial.
-
Solvent Addition: Add 10 µL DMSO (to aid wetting), followed by 990 µL of PBS (pH 7.4) or Acetate Buffer (pH 4.5).
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Filtration: Centrifuge at 10,000 x g for 10 mins; filter supernatant through a 0.22 µm PVDF membrane.
-
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in 100% DMSO.
Success Criteria:
2.2 Chemical Stability (Nitrile Hydrolysis)
The nitrile group at the benzylic position is electronically activated and may undergo spontaneous hydrolysis to an amide or acid in aqueous media.[1]
Protocol:
-
Sample at T=0, 4h, 24h.[1]
-
Analyze via LC-MS/MS looking for Mass Shift: +18 Da (Amide) or +19 Da (Acid).[1]
-
Threshold: < 5% degradation over 24h.
Part 3: Primary Bioassay – Enzymatic Screening (Tier 2)[1]
Given the structural homology to 3-(1-cyanoethyl)benzoic acid (a known Nitrile Hydratase substrate), the primary functional screen evaluates this molecule's interaction with Cobalt-containing Nitrile Hydratases (NHases) .[1] This determines its utility as a biocatalytic substrate or a competitive inhibitor.[1]
3.1 Nitrile Hydratase (NHase) Activity Assay
This continuous spectrophotometric assay measures the conversion of the nitrile moiety to an amide.[1]
Materials:
-
Enzyme: Recombinant Co-NHase (e.g., from Rhodococcus rhodochrous).[1]
-
Buffer: 50 mM Potassium Phosphate, pH 7.0.
-
Detection: UV absorption shift (Benzoic acids show spectral shifts upon amide formation).[1]
Step-by-Step Protocol:
-
Blanking: Add 190 µL Buffer + 5 µL Compound Stock (10 mM DMSO) to a UV-transparent 96-well plate. Record baseline Absorbance (220–300 nm).[1]
-
Initiation: Add 5 µL purified NHase enzyme (0.1 U/mL final).
-
Kinetic Read: Monitor Absorbance at 240 nm every 30 seconds for 20 minutes at 25°C.
-
Control: Run parallel wells with 3-(1-cyanoethyl)benzoic acid (Positive Control) and DMSO only (Negative Control).
Data Analysis:
Calculate initial velocity (
Part 4: Secondary Bioassay – Fragment Binding (Tier 3)[1]
If the molecule is stable and not hydrolyzed by NHases, it is screened as a Fragment Lead for metalloenzymes or sirtuins, leveraging the carboxylate anchor.
4.1 Surface Plasmon Resonance (SPR) Screening
Target: SIRT1 (Sirtuin 1) or PTP1B (Protein Tyrosine Phosphatase 1B).[1]
Protocol:
-
Immobilization: Biotinylate the target protein and immobilize on a Streptavidin (SA) sensor chip (~2000 RU).[1]
-
Injection: Inject compound concentration series (10 µM – 500 µM) in running buffer (PBS-P+, 1% DMSO).
-
Flow Rate: 30 µL/min, contact time 60s, dissociation time 120s.
-
Analysis: Fit sensorgrams to a 1:1 steady-state affinity model to determine
.
Visualization of Screening Logic:
Caption: Figure 1. Triage workflow for determining the functional utility of the cyanocyclobutyl-benzoic acid scaffold.
Part 5: Safety & Toxicity Profiling
To ensure the nitrile group does not act as a non-specific alkylator (suicide inhibitor), cytotoxicity screening is mandatory.[1]
Protocol: MTT Assay (HepG2 Cells)
-
Seeding: Plate HepG2 cells (10,000/well) in DMEM + 10% FBS. Incubate 24h.
-
Treatment: Treat with compound (0.1, 1, 10, 100 µM) for 48 hours. Include Doxorubicin (1 µM) as positive control.[1]
-
Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals in DMSO.
-
Readout: Absorbance at 570 nm.[1]
-
Safety Margin:
should be > 50 µM for early-stage fragments.
Part 6: Data Summary Template[1]
| Parameter | Assay Method | Acceptance Criteria | Rationale |
| Solubility | Shake-Flask (pH 7.[1]4) | > 50 µM | Bioassay reliability |
| Stability | LC-MS (24h, 37°C) | > 95% Parent | Rule out spontaneous hydrolysis |
| NHase Activity | UV Kinetic (240nm) | Classify as Substrate vs. Inhibitor | |
| Binding Affinity | SPR (SIRT1/PTP1B) | Fragment hit validation | |
| Cytotoxicity | MTT (HepG2) | Rule out non-specific toxicity |
References
-
Nitrile Hydratase Screening: Title: "Nitrile Hydratases: Screening, Characterization and Applications in Organic Synthesis."[1] Source: MDPI Catalysts.[1] URL:[Link][1]
-
Benzoic Acid Scaffolds in Drug Discovery: Title: "Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors."[1][2] Source: National Institutes of Health (PMC).[1] URL:[Link]
-
Bioisosterism of Cyclobutyl Groups: Title: "The Influence of Bioisosteres in Drug Design: Tactical Applications." Source: Journal of Medicinal Chemistry (via NIH).[1] URL:[Link]
-
Physicochemical Profiling Protocols: Title: "Assay Guidance Manual: Solubility and Stability."[1] Source: NCBI Bookshelf.[1] URL:[Link]
Sources
Methodological & Application
High-Yield Synthesis of 3-(1-Cyanocyclobutyl)benzoic Acid: An Application Note and Protocol
Introduction
3-(1-Cyanocyclobutyl)benzoic acid is a valuable building block in medicinal chemistry and drug development, offering a unique combination of a rigid cyclobutyl scaffold and versatile cyano and carboxylic acid functionalities. These features make it an attractive component for the synthesis of novel small molecule therapeutics. This application note presents a detailed, high-yield synthetic protocol for the preparation of this compound, designed for researchers and scientists in the pharmaceutical and chemical industries. The proposed multi-step synthesis is grounded in established chemical principles and analogous reactions reported in the scientific literature.
Rationale for the Proposed Synthetic Route
The synthesis of this compound is not widely documented in the literature with a direct, high-yield method. Therefore, a robust, multi-step approach has been devised, commencing with a readily available starting material, 3-bromobenzoic acid. The key transformation involves the introduction of the 1-cyanocyclobutyl moiety onto the aromatic ring. A direct nucleophilic aromatic substitution (SNAr) is challenging due to the lack of strong electron-withdrawing groups on the benzene ring[1][2]. To overcome this, the proposed synthesis utilizes a benzyne-mediated reaction, a powerful method for the formation of C-C bonds on unactivated aromatic systems[3][4].
The overall synthetic strategy involves three main stages:
-
Protection of the Carboxylic Acid: The carboxylic acid group of 3-bromobenzoic acid is first protected as a methyl ester. This prevents interference from the acidic proton in the subsequent base-mediated reaction.
-
Benzyne Formation and Nucleophilic Attack: The core of the synthesis involves the generation of a benzyne intermediate from methyl 3-bromobenzoate using a strong base, followed by trapping with the carbanion of cyclobutanecarbonitrile.
-
Deprotection: The final step is the hydrolysis of the methyl ester to yield the target this compound.
This route was selected for its logical progression and reliance on well-understood reaction mechanisms, aiming for a high overall yield and purity of the final product.
Overall Synthetic Workflow
Caption: A three-step synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromobenzoic acid | ≥98% | Commercially Available |
| Methanol (anhydrous) | ACS Grade | Commercially Available |
| Sulfuric acid | 98% | Commercially Available |
| Diisopropylamine | ≥99.5% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Cyclobutanecarbonitrile | ≥97% | Commercially Available |
| Tetrahydrofuran (anhydrous) | ≥99.9% | Commercially Available |
| Lithium hydroxide monohydrate | ≥98% | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Hydrochloric acid | 37% | Commercially Available |
| Sodium sulfate (anhydrous) | ACS Grade | Commercially Available |
| Saturated aq. Sodium bicarbonate | - | Prepared in-house |
| Brine | - | Prepared in-house |
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Lithium diisopropylamide (LDA) is a strong, non-pyrophoric base, but it is highly reactive with water. All reactions involving LDA should be conducted under anhydrous conditions.
-
Cyclobutanecarbonitrile is a nitrile and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of Methyl 3-bromobenzoate (Esterification)
Rationale: The carboxylic acid of 3-bromobenzoic acid is protected as a methyl ester via Fischer esterification to prevent deprotonation by the strong base in the subsequent step.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromobenzoic acid (10.0 g, 49.7 mmol).
-
Add anhydrous methanol (100 mL) to the flask and stir until the solid is partially dissolved.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 3-bromobenzoate as a colorless oil.
Expected Yield: 90-95%
Step 2: Synthesis of Methyl 3-(1-cyanocyclobutyl)benzoate (Benzyne-Mediated C-C Coupling)
Rationale: This key step involves the formation of a benzyne intermediate from methyl 3-bromobenzoate using LDA. The highly reactive benzyne is then trapped in situ by the nucleophilic carbanion generated from the deprotonation of cyclobutanecarbonitrile[3].
Caption: Mechanism of benzyne formation and trapping.
Procedure:
-
Preparation of LDA: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 150 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (8.4 mL, 60 mmol) to the THF. Slowly add n-butyllithium (2.5 M in hexanes, 24 mL, 60 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Benzyne Formation: In a separate flame-dried 250 mL round-bottom flask, dissolve methyl 3-bromobenzoate (5.38 g, 25 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C over 30 minutes. Stir the mixture at -78 °C for 1 hour.
-
Nucleophilic Trapping: In another flame-dried flask, dissolve cyclobutanecarbonitrile (2.43 g, 30 mmol) in anhydrous THF (25 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 3-(1-cyanocyclobutyl)benzoate.
Expected Yield: 65-75%
Step 3: Synthesis of this compound (Hydrolysis)
Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid using lithium hydroxide, followed by acidic workup.
Procedure:
-
To a 100 mL round-bottom flask, dissolve methyl 3-(1-cyanocyclobutyl)benzoate (4.0 g, 17.5 mmol) in a mixture of THF (30 mL) and water (15 mL).
-
Add lithium hydroxide monohydrate (1.47 g, 35.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to obtain pure this compound as a white solid.
Expected Yield: 85-95%
Summary of Results
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Purity (%) |
| 1 | Methyl 3-bromobenzoate | 3-Bromobenzoic acid | CH₃OH, H₂SO₄ | 90-95 | >98 (after purification) |
| 2 | Methyl 3-(1-cyanocyclobutyl)benzoate | Methyl 3-bromobenzoate | LDA, Cyclobutanecarbonitrile | 65-75 | >98 (after purification) |
| 3 | This compound | Methyl 3-(1-cyanocyclobutyl)benzoate | LiOH, HCl | 85-95 | >99 (after recrystallization) |
| Overall | This compound | 3-Bromobenzoic acid | ~50-67 | >99 |
Conclusion
This application note provides a comprehensive and detailed protocol for the high-yield synthesis of this compound. The proposed three-step route, centered around a key benzyne-mediated C-C bond formation, offers a reliable method for accessing this valuable building block. The protocols have been designed to be robust and reproducible for researchers in drug discovery and development.
References
Sources
Application Notes & Protocols: The Strategic Use of 3-(1-Cyanocyclobutyl)benzoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Classic Benzoic Acid Scaffold
Benzoic acid and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of therapeutic agents.[1] The carboxylic acid moiety is a versatile functional group, often crucial for target engagement through hydrogen bonding and ionic interactions.[2] However, this group can also present significant challenges in drug development, including rapid metabolic degradation (e.g., via glucuronidation), poor cell membrane permeability due to its ionizable nature, and potential for off-target toxicities.[3][4]
To mitigate these liabilities while preserving essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement.[5] This involves substituting a functional group with another that has similar physicochemical properties, aiming to enhance a molecule's overall profile.[6] 3-(1-Cyanocyclobutyl)benzoic acid has emerged as a particularly valuable building block in this context. The introduction of the 1-cyanocyclobutyl group offers a sophisticated approach to modulate the properties of the parent benzoic acid scaffold. This moiety can enhance metabolic stability, fine-tune lipophilicity, and introduce a rigid, three-dimensional vector that can be exploited to achieve higher binding affinity and selectivity. This guide provides a detailed exploration of the synthesis, properties, and strategic applications of this compound, complete with actionable protocols for its use in drug discovery programs.
Physicochemical Profile and Strategic Advantages
The utility of a building block in drug discovery is fundamentally linked to its physicochemical properties. This compound presents a balanced profile that makes it an attractive starting point for optimization campaigns.
| Property | Value | Source |
| CAS Number | 884001-09-6 | [7] |
| Molecular Formula | C₁₂H₁₁NO₂ | [7] |
| Molecular Weight | 201.22 g/mol | [7] |
| pKa (Predicted) | 3.96 ± 0.10 | [8] |
| XLogP3 (Predicted) | 2.2 | [9] |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in dry, 2-8°C | [7] |
The cyclobutyl ring introduces a degree of conformational rigidity and three-dimensionality compared to a more flexible alkyl chain. The nitrile group can act as a hydrogen bond acceptor or engage in other non-covalent interactions within a protein binding pocket, while the carboxylic acid provides the primary anchor point for interactions common to this class of compounds.
Synthesis of the Building Block
While commercially available, understanding the synthesis of this compound is valuable for process development and scale-up. A common approach involves the reaction of a protected bromobenzonitrile with a cyclobutanone precursor, followed by functional group manipulations. A generalized synthetic workflow is presented below.
Caption: A potential synthetic route to this compound.
Application Case Study: Inhibition of Casitas B-lineage Lymphoma-b (Cbl-b)
A prominent application of this compound is in the development of inhibitors for the E3 ubiquitin ligase Cbl-b.[10] Cbl-b is a key negative regulator of T-cell activation, and its inhibition is a promising strategy in immuno-oncology to enhance the body's anti-tumor immune response.[11]
Mechanism of Action: The Ubiquitin-Proteasome Pathway
Cbl-b mediates the ubiquitination of target proteins on T-cells, marking them for degradation by the proteasome.[10] This process dampens the immune response. Inhibiting Cbl-b prevents this degradation, leading to sustained T-cell activation and a more robust anti-cancer effect.
Caption: Role of Cbl-b in T-cell regulation and its inhibition.
Structure-Activity Relationship (SAR) Insights
In several patented series of Cbl-b inhibitors, the this compound moiety serves as a key anchor.[10][11] The carboxylic acid typically forms a critical salt bridge or hydrogen bond network with basic residues (e.g., Arginine) in the active site of the Cbl-b enzyme. The cyanocyclobutyl group occupies a hydrophobic pocket, with its rigid structure providing a favorable conformational lock, leading to high potency.
Representative Biological Data
The table below summarizes the activity of exemplary compounds from the patent literature that incorporate the this compound scaffold.
| Compound ID (Example from US20210053986A1) | Cbl-b Inhibition IC₅₀ (nM) | Reference |
| Example 1 | < 100 | [10] |
| Example 2 | < 100 | [10] |
| Example 5 | < 100 | [10] |
| Example 10 | < 100 | [10] |
| Note: The patent provides data in ranges; "< 100 nM" indicates high potency. |
Key Experimental Protocol: Amide Bond Formation
The most common derivatization of this compound in medicinal chemistry is the formation of an amide bond by coupling it with a primary or secondary amine. This reaction is fundamental to building larger, more complex molecules. The following protocol utilizes HATU, a highly efficient and widely used coupling reagent.[12][13]
Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (2.5 eq) dropwise.
-
Causality Note: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.[13] DIPEA is a non-nucleophilic base used to neutralize the generated hexafluorophosphate salt and maintain a basic pH conducive to the reaction.
-
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-12 hours).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content.
-
Self-Validation Note: The aqueous washes are critical for removing the bulk of the water-soluble reagents (HATU byproducts, DIPEA salts), simplifying the final purification step.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Caption: General workflow for HATU-mediated amide coupling.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for modern medicinal chemistry. Its unique combination of a rigid cyclobutyl scaffold, a polar nitrile group, and a classic carboxylic acid anchor allows for the systematic optimization of lead compounds. The demonstrated success in developing potent inhibitors for challenging targets like Cbl-b underscores its value.[10] By providing enhanced metabolic stability and novel structural vectors for exploring structure-activity relationships, this reagent helps overcome common hurdles in drug discovery. Future applications will likely see this scaffold employed in diverse therapeutic areas where fine-tuning of physicochemical properties is critical for achieving clinical success.
References
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
-
PCI. (2020, March 19). A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. Available Technologies. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Drug Discovery Pro. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Pro. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Retrieved February 28, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
-
The Institute of Cancer Research. (n.d.). New molecular 'building block' to aid drug discovery. The Institute of Cancer Research. Retrieved February 28, 2026, from [Link]
-
PubChem. (n.d.). 3-(1-Cyanoethyl)benzoic acid. PubChem. Retrieved February 28, 2026, from [Link]
-
Apicule. (n.d.). 3-(1-Cyanoethyl)benzoic acid (CAS No: 5537-71-3) API Intermediate Manufacturers. Apicule. Retrieved February 28, 2026, from [Link]
- Luhata, L. P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives.
- Google Patents. (n.d.). US20210053986A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof. Google Patents.
- Google Patents. (n.d.). United States Patent. Google Patents.
-
EPA. (n.d.). 3-(1-Cyanoethyl)benzoic acid Properties. EPA. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid. Google Patents.
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Pharma Inventor Inc. (n.d.). Patent & Publications. Pharma Inventor Inc. Retrieved February 28, 2026, from [Link]
-
Regulations.gov. (2021, November 17). US Patent No. 8829195. Regulations.gov. [Link]
-
China 3-(1-Cyanoethyl)benzoic Acid 5537-71-3 Suppliers, Manufacturers, Factory. (n.d.). China 3-(1-Cyanoethyl)benzoic Acid 5537-71-3 Suppliers, Manufacturers, Factory. Retrieved February 28, 2026, from [Link]
-
LookChem. (n.d.). Cas 5537-71-3,m-(1-Cyanoethyl)benzoic acid. LookChem. Retrieved February 28, 2026, from [Link]
-
MDPI. (2022, May 5). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
ResearchGate. (2015, May 26). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof. Google Patents.
-
Chem-Impex. (n.d.). 3-Cyanobenzoic acid. Chem-Impex. Retrieved February 28, 2026, from [Link]
-
PubMed. (n.d.). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. Retrieved February 28, 2026, from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. Retrieved February 28, 2026, from [Link]
-
Organic Reactions. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Organic Reactions. [Link]
-
MDPI. (2025, May 21). Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7. MDPI. [Link]
-
Journal of Applied Pharmaceutical Science. (2021, August 8). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science. [Link]
- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid. Google Patents.
-
The Royal Society of Chemistry. (2024, January 18). Lithocholic acid derivatives as potent modulators of the nuclear receptor RORgt. The Royal Society of Chemistry. [Link]
-
National Institutes of Health. (n.d.). Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity. National Institutes of Health. [Link]
-
ScienceDaily. (2024, July 3). Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-space.com [chem-space.com]
- 5. drughunter.com [drughunter.com]
- 6. Technology - A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds [upenn.technologypublisher.com]
- 7. chemscene.com [chemscene.com]
- 8. lookchem.com [lookchem.com]
- 9. 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | CID 98370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20210053986A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]
- 11. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. growingscience.com [growingscience.com]
Application Note: 3-(1-Cyanocyclobutyl)benzoic acid in Drug Discovery
This Application Note and Protocol guide details the utility, synthesis, and experimental application of 3-(1-Cyanocyclobutyl)benzoic acid , a specialized building block in medicinal chemistry.
Introduction & Significance
This compound (CAS: 884001-09-6) represents a high-value scaffold in modern drug design, specifically used for Lead Optimization and Fragment-Based Drug Discovery (FBDD) . Its structural core—a benzoic acid bearing a meta-substituted 1-cyanocyclobutyl group—serves two critical functions in small molecule therapeutics:
-
Conformational Restriction: The cyclobutyl ring locks the nitrile group and the aromatic ring into a specific vector, reducing the entropic penalty of binding compared to flexible alkyl chains (e.g., isopropyl or sec-butyl groups).
-
Metabolic Blocking: The quaternary carbon of the cyclobutyl ring prevents cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for alkyl-substituted aromatics. The nitrile group adds polarity without introducing a hydrogen bond donor, often improving oral bioavailability and CNS penetration.
This moiety is structurally related to the pharmacophore found in Apalutamide (a prostate cancer drug), validating the "1-cyanocyclobutyl" group as a clinically viable bioisostere for bulky lipophilic groups.
Chemical Properties & Mechanistic Logic[1][2]
| Property | Value / Description | Relevance to Drug Discovery |
| Molecular Formula | C₁₂H₁₁NO₂ | Fragment-like (MW < 300) |
| Molecular Weight | 201.22 g/mol | Ideal for Fragment-Based Design |
| ClogP | ~2.3 | Optimal lipophilicity for membrane permeability |
| Topological Polar Surface Area | ~61 Ų | Good predictor for oral absorption |
| pKa (Acid) | ~4.2 | Standard carboxylic acid coupling handle |
| Metabolic Stability | High | Quaternary center blocks |
Mechanistic Insight: The "Gem-Disubstituent Effect" (Thorpe-Ingold effect) induced by the cyclobutyl ring forces the substituents into a gauche conformation, often pre-organizing the molecule into a bioactive conformation. This is particularly useful when targeting cryptic pockets in kinases or GPCRs where rigid hydrophobic bulk is required.
Experimental Protocol: Synthesis & Coupling
Objective: To synthesize this compound and couple it to a secondary amine pharmacophore (R-NH-R') to generate a library of metabolically stable amides.
Reagents Required:
-
Precursor: Methyl 3-(cyanomethyl)benzoate
-
Alkylation Agent: 1,3-Dibromopropane
-
Base: Sodium Hydride (NaH) (60% dispersion in oil) or Potassium tert-butoxide (KOtBu)
-
Solvents: DMF (anhydrous), DMSO, THF
-
Coupling Agents: HATU, DIPEA
Caption: Step-wise synthesis of the scaffold and its downstream application in library generation.
Step 1: Construction of the Cyclobutyl Ring (Cycloalkylation) Rationale: Direct alkylation of the benzylic nitrile is preferred over Pd-coupling for cost and scalability.
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 equiv) in anhydrous DMF (0.5 M concentration) . Cool to 0°C.
-
Addition: Dropwise add Methyl 3-(cyanomethyl)benzoate (1.0 equiv) dissolved in minimal DMF. Stir for 30 min at 0°C to generate the carbanion (solution turns deep yellow/orange).
-
Cyclization: Add 1,3-Dibromopropane (1.1 equiv) dropwise.
-
Critical Check: Maintain temperature < 5°C during addition to prevent polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for the starting material (more polar) should disappear.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (0-20% EtOAc/Hexane) yields Methyl 3-(1-cyanocyclobutyl)benzoate .
Step 2: Ester Hydrolysis Rationale: Mild hydrolysis is required to preserve the nitrile group, which can hydrolyze to an amide under harsh acidic/basic conditions.
-
Dissolve the intermediate ester in THF:Water (3:1) .
-
Add LiOH·H₂O (2.0 equiv) . Stir at RT for 12 hours.
-
Workup: Concentrate THF. Acidify the aqueous residue carefully with 1M HCl to pH ~3. The product, This compound , will precipitate as a white solid.
-
Filter, wash with cold water, and dry under vacuum.
Step 3: Amide Coupling (General Protocol)
-
Dissolve This compound (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv) . Stir for 5 min to activate the acid.
-
Add the target Amine (1.1 equiv) . Stir at RT for 2–12 hours.
-
Validation: Verify product mass via LC-MS. The nitrile peak (~2235 cm⁻¹) is a useful IR diagnostic handle.
Validation Assay: Microsomal Stability
To confirm the metabolic advantage of the cyclobutyl scaffold over an isopropyl analog:
-
Test Compounds: Synthesize the amide derivative of the title compound and its isopropyl analog (3-(1-cyano-1-methylethyl)benzoic acid derivative).
-
Assay System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Protocol:
-
Incubate compounds (1 µM) at 37°C.
-
Sample at t = 0, 15, 30, 60 min.
-
Quench with Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS.
-
-
Expected Result: The cyclobutyl derivative should show < 20% degradation after 60 min, whereas the isopropyl analog often shows higher clearance due to benzylic hydroxylation.
References
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research, 72(6), 1494-1503.
- Validates the biological relevance and stability of the 1-cyanocyclobutyl moiety in the drug Apalutamide.
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 8993-8995.
- Discusses the use of small strained rings (cyclobutyl, oxetanyl)
-
ChemScene. (n.d.). This compound Product Data. ChemScene. Retrieved March 2, 2026.
- Provides physical property data and commercial availability of the building block.
-
CymitQuimica. (n.d.). 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide Data. CymitQuimica. Retrieved March 2, 2026.
- Highlights the related Apalutamide intermediate, confirming the synthetic feasibility of the cyanocyclobutyl amine linkage.
3-(1-Cyanocyclobutyl)benzoic acid as a building block for novel compounds
Topic: 3-(1-Cyanocyclobutyl)benzoic acid as a building block for novel compounds Content Type: Application Note & Technical Protocol Guide Author Role: Senior Application Scientist
High-Fsp³ Scaffolding for Next-Generation Medicinal Chemistry
Executive Summary
In the pursuit of "escaping flatland" in drug discovery, This compound (CAS: 884001-09-6) represents a strategic building block. Unlike traditional planar aromatic linkers, this scaffold introduces a defined metabolic "break" and a specific vector angle via the cyclobutane ring. This guide details the physicochemical profile, synthetic utility, and optimized protocols for leveraging this moiety in library generation.
Key Advantages:
-
Conformational Restriction: The cyclobutyl ring locks the nitrile vector relative to the aromatic plane, reducing entropic penalty upon binding.
-
Metabolic Stability: The quaternary carbon at the 1-position shields the nitrile from rapid metabolic hydrolysis, a common failure point in linear alkyl nitriles.
-
Fsp³ Enhancement: Increases the fraction of sp³ hybridized carbons, correlating with improved solubility and clinical success rates.
Chemical Profile & Technical Specifications[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 884001-09-6 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol; Low in water |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
| LogP (Calc) | ~2.4 |
| Storage | 2–8°C, Desiccate (Hygroscopic potential) |
Synthetic Utility & Strategic Divergence
This building block offers two orthogonal reaction handles: the carboxylic acid (for immediate library coupling) and the nitrile (a latent functionality for heterocycle formation or reduction).
Diagram 1: Synthetic Divergence Workflow
This flowchart illustrates the primary chemical pathways accessible from the core scaffold.
Caption: Orthogonal functionalization pathways. Blue paths utilize the carboxylic acid; Red paths utilize the sterically hindered nitrile.
Experimental Protocols
Protocol A: High-Yield Amide Coupling
Context: The carboxylic acid is meta-substituted, meaning it is electronically deactivated but sterically accessible. However, the lipophilic cyclobutyl group can cause aggregation in standard DMF couplings. Optimization: Use of a chaotropic solvent mixture prevents aggregation.
Materials:
-
Substrate: this compound (1.0 eq)
-
Amine Partner: R-NH₂ (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF:DCM (1:1 v/v)
Procedure:
-
Dissolution: Dissolve the benzoic acid derivative in DMF:DCM (1:1) to a concentration of 0.1 M. Note: The DCM co-solvent helps solubilize the lipophilic cyclobutyl core.
-
Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes. The solution should turn slightly yellow.
-
Addition: Add the amine partner.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: If conversion <50% after 4 hours, add 0.1 eq of DMAP.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄.
Protocol B: Nitrile Reduction to Primary Amine
Context: The nitrile is attached to a quaternary carbon (the cyclobutane ring). This introduces significant steric hindrance . Standard hydrogenation (Pd/C) often stalls. Stronger hydride donors are required.
Materials:
-
Substrate: this compound derivative (Ester protected)
-
Reagent: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Reductant: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol (anhydrous)
Procedure:
-
Pre-complexation: Dissolve the nitrile substrate (1.0 eq) and CoCl₂·6H₂O (2.0 eq) in Methanol (0.2 M). Cool to 0°C.[1]
-
Reduction: Add NaBH₄ (10.0 eq) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂).
-
Reaction: Allow to warm to RT and stir for 2 hours. The solution will turn black (formation of cobalt boride species).
-
Quench: Carefully add 1N HCl until pH < 3 to destroy boride complexes. Stir for 30 minutes.
-
Isolation: Basify to pH > 10 with NH₄OH and extract with DCM.
Critical Design Considerations
Steric Shielding & Metabolic Stability
The 1-cyanocyclobutyl motif is a "gem-dimethyl" bioisostere but with a "tied-back" geometry.
-
Hydrolysis Resistance: In vivo, nitriles can be hydrolyzed to amides/acids. The quaternary center at position 1 creates a steric shield, significantly slowing down nitrilase activity compared to linear alkyl nitriles.
-
Vector Geometry: The angle between the aromatic ring and the nitrile is fixed at ~109° (sp³), distinct from the 180° (sp) or 120° (sp²) of alkyne or alkene linkers.
Diagram 2: Decision Matrix for Library Synthesis
Logic flow for troubleshooting reactivity issues with this specific scaffold.
Caption: Troubleshooting logic for coupling reactions involving the this compound scaffold.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2867. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. (Reference for general principles of strained rings in medicinal chemistry). Link
-
PubChem Compound Summary. (2025). 3-(1-Cyanoethyl)benzoic acid (Analogous structure data). National Center for Biotechnology Information. Link
-
CymitQuimica. (2025).[1] 3-(1-Cyanoethyl)benzoic acid Product Data. Link[4]
Sources
Application Note: Dual-Orthogonal Functionalization of 3-(1-Cyanocyclobutyl)benzoic Acid
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound: 3-(1-Cyanocyclobutyl)benzoic acid (CAS: 884001-09-6)[1] Molecular Weight: 201.22 g/mol [1]
Introduction & Rationale
In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted ring systems is a proven strategy to improve the pharmacokinetic profiles of drug candidates. The building block This compound offers a unique structural motif: a cyclobutyl ring that restricts the conformation of the appended nitrile, significantly increasing local steric bulk (a neo-pentyl-like environment).
This molecule presents two orthogonal handles for functionalization:
-
A highly reactive benzoic acid: Prime for chemoselective amide bond formation.
-
A sterically hindered nitrile: Highly resistant to spontaneous hydrolysis, yet capable of being converted into a 1H-tetrazole—a premier bioisostere for carboxylic acids that improves metabolic stability and membrane permeability[2][3].
This application note details a self-validating, divergent experimental system. We establish the causality behind the reagent selection, ensuring that researchers can reliably functionalize either the carboxylic acid (Workflow A) or the nitrile (Workflow B) without cross-reactivity.
Divergent functionalization of this compound.
Workflow A: Chemoselective Amide Bond Formation
The Causality of Experimental Design
The goal is to couple an amine to the benzoic acid without engaging the nitrile. Because the 1-cyanocyclobutyl group is sterically hindered, the nitrile is inherently unreactive toward mild nucleophiles. However, to ensure rapid and complete conversion of the carboxylic acid without racemization or side reactions, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). As established by Carpino (1993), the incorporation of the 7-aza nitrogen in the HOAt leaving group provides neighboring-group anchimeric assistance, making HATU significantly more efficient than traditional HOBt-based reagents for hindered or unreactive systems[4]. DIPEA is selected as a non-nucleophilic base to prevent amidine formation at the nitrile.
Step-by-Step Protocol
Scale: 1.0 mmol
-
Activation: In an oven-dried 25 mL round-bottom flask, dissolve this compound (201.2 mg, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).
-
Add HATU (456.3 mg, 1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol, 3.0 eq).
-
Stir the mixture at room temperature (25 °C) under a nitrogen atmosphere for 15 minutes to ensure complete formation of the active HOAt ester.
-
Coupling: Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) dropwise or in a single portion if solid.
-
Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS (aliquot quenched in MeCN/H₂O).
-
Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (3 × 15 mL) to remove DMF and HOAt byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide.
Workflow B: Tetrazole Synthesis via [3+2] Cycloaddition
The Causality of Experimental Design
Converting the sterically hindered nitrile into a 5-substituted 1H-tetrazole requires overcoming a significant activation barrier. Traditional methods use toxic tin azides or harsh acidic conditions. We employ the aqueous zinc-catalyzed protocol developed by Demko and Sharpless[5][6].
Why Zinc Bromide? Density functional theory (DFT) calculations by Himo et al. (2002) demonstrate that the Lewis acidic Zn(II) coordinates to the nitrile nitrogen, significantly lowering the activation energy required for the [3+2] cycloaddition with the azide anion[7][8]. Why Water? Water is an ideal solvent here. The starting benzoic acid is deprotonated by the slightly basic NaN₃/ZnBr₂ mixture (pH ~8), rendering it highly soluble in water. Furthermore, maintaining a slightly alkaline pH safely prevents the generation of highly toxic, volatile hydrazoic acid (HN₃) during the reflux step[5][9].
Mechanism of Zn(II)-catalyzed tetrazole formation from hindered nitriles.
Step-by-Step Protocol
Scale: 1.0 mmol Caution: Sodium azide is highly toxic. Perform the acidification step in a well-ventilated fume hood.
-
Reaction Setup: To a 25 mL heavy-walled pressure vial equipped with a magnetic stir bar, add this compound (201.2 mg, 1.0 mmol).
-
Add Sodium Azide (NaN₃) (78.0 mg, 1.2 mmol, 1.2 eq) and Zinc Bromide (ZnBr₂) (225.2 mg, 1.0 mmol, 1.0 eq)[9].
-
Add deionized water (5 mL). Seal the vial tightly.
-
Cycloaddition: Heat the vigorously stirring mixture to 100 °C (reflux equivalent) for 24 hours. The mixture will initially be heterogeneous but will clear as the zinc-tetrazolate complex forms.
-
Acidification & Isolation: Cool the reaction to room temperature. Transfer the vial to a fume hood.
-
Slowly add 3M HCl dropwise until the aqueous layer reaches pH 1. Critical Step: This protonates both the benzoic acid and the newly formed tetrazole, breaking the zinc complex and precipitating the product[6][9].
-
Add Ethyl Acetate (20 mL) and stir vigorously until all solids dissolve into the organic layer.
-
Separate the layers, extract the aqueous layer with EtOAc (2 × 10 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the 3-(1-(1H-tetrazol-5-yl)cyclobutyl)benzoic acid.
Quantitative Data Summary
The following table summarizes the expected operational parameters and analytical outcomes for both workflows, serving as a benchmark for protocol validation.
| Workflow | Target Functional Group | Reagents & Catalyst | Temp | Time | Typical Yield | Expected Purity (LC-MS) |
| A | Amide (Chemoselective) | HATU, DIPEA, DMF | 25 °C | 2–4 h | 85–95% | >95% |
| B | 1H-Tetrazole (Bioisostere) | NaN₃, ZnBr₂, H₂O | 100 °C | 24 h | 70–85% | >90% |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Retrieved from[Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Retrieved from[Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Retrieved from[Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Retrieved from[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Analytical Profiling of 3-(1-Cyanocyclobutyl)benzoic Acid
Executive Summary
3-(1-Cyanocyclobutyl)benzoic acid is a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly for Janus Kinase (JAK) inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. Its unique structural motif—a sterically constrained cyclobutyl nitrile attached to a benzoic acid—presents specific analytical challenges, notably the differentiation from its ethyl analog (a known Ketoprofen impurity) and the precise quantification of nitrile hydrolysis byproducts.
This guide provides a validated, multi-modal analytical protocol for the complete characterization of this compound. It prioritizes the detection of synthetic impurities and the unambiguous confirmation of the cyclobutyl ring structure.
Chemical Profile & Critical Quality Attributes (CQA)
| Property | Specification / Detail |
| Chemical Name | This compound |
| CAS Number | 884001-09-6 |
| Molecular Formula | |
| Molecular Weight | 201.22 g/mol |
| Chirality | Achiral (Plane of symmetry through C1-C3 of cyclobutyl ring) |
| pKa (Calc.) | ~4.1 (Carboxylic Acid) |
| Solubility | Soluble in DMSO, Methanol, THF; Sparingly soluble in Water (pH < 4) |
| Key Impurities | Methyl 3-(1-cyanocyclobutyl)benzoate (Precursor), 3-(1-Carbamoylcyclobutyl)benzoic acid (Over-hydrolysis) |
Structural Visualization
The molecule features a meta-substituted benzene ring. Position 1 bears the carboxylic acid; Position 3 bears the 1-cyanocyclobutyl moiety.
Analytical Workflow Logic
The following diagram illustrates the decision matrix for characterizing this compound, ensuring no critical impurity is overlooked.
Caption: Analytical workflow prioritizing structural differentiation of the cyclobutyl ring and impurity detection.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the parent acid from its likely synthetic precursors (esters) and hydrolysis byproducts (amides).
Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1290 Infinity II or Waters Acquity UPLC |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 100mm x 2.1mm, 1.7 µm) |
| Column Temp | 40°C |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains acid in protonated state) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Detection | UV @ 230 nm (Benzoic acid absorption) and 210 nm |
| Injection Vol | 2.0 µL |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold |
| 8.0 | 95 | Linear Gradient |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Impurity Identification Guide
-
RT ~4.5 min: 3-(1-Carbamoylcyclobutyl)benzoic acid (Amide impurity). More polar than parent due to amide H-bonding.
-
RT ~6.2 min: Parent Compound (this compound).
-
RT ~8.5 min: Methyl 3-(1-cyanocyclobutyl)benzoate (Ester precursor). Significantly less polar (hydrophobic).
Protocol 2: Structural Elucidation (NMR Spectroscopy)
Nuclear Magnetic Resonance is the primary tool to distinguish the cyclobutyl ring from open-chain alkyl impurities (e.g., isopropyl or ethyl derivatives).
Sample Preparation[3][4][5][6][7]
-
Solvent: DMSO-d6 (Preferred over
due to solubility of the carboxylic acid). -
Concentration: ~10 mg in 0.6 mL.
Expected H NMR Shifts (DMSO-d6, 400 MHz)
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 13.10 | Broad s | 1H | -COOH | Acidic proton; chemical shift varies with concentration/water content. |
| 8.05 | t (J~1.5 Hz) | 1H | Ar-H2 | Isolated proton between acid and cyclobutyl ring. |
| 7.95 | dt (J~7.8, 1.5 Hz) | 1H | Ar-H4 | Ortho to acid, para to cyclobutyl. |
| 7.75 | dt (J~7.8, 1.5 Hz) | 1H | Ar-H6 | Ortho to cyclobutyl, para to acid. |
| 7.55 | t (J~7.8 Hz) | 1H | Ar-H5 | Meta position. |
| 2.75 - 2.85 | m | 2H | Cyclobutyl H2/H4 (cis to CN) | Deshielded by anisotropy of the aromatic ring. |
| 2.55 - 2.65 | m | 2H | Cyclobutyl H2/H4 (trans to CN) | Complex multiplet pattern characteristic of cyclobutyl puckering. |
| 2.15 - 2.30 | m | 1H | Cyclobutyl H3a | Distal methylene proton. |
| 1.95 - 2.10 | m | 1H | Cyclobutyl H3b | Distal methylene proton. |
Interpretation Logic
-
Differentiation: If you see a quartet at ~4.0 ppm and a doublet at ~1.7 ppm , the sample is the ethyl analog (Ketoprofen impurity), NOT the cyclobutyl compound.
-
Symmetry: The cyclobutyl protons appear as three distinct sets of multiplets (2:2:2 ratio roughly) due to the rigid ring structure, unlike flexible alkyl chains.
Protocol 3: FT-IR and Thermal Analysis
FT-IR Spectroscopy (ATR Method)
-
Nitrile Stretch (
): Look for a sharp, weak-to-medium band at 2235–2245 cm⁻¹ .-
Note: If this band is absent and strong bands appear at 3300/1650 cm⁻¹, the nitrile has hydrolyzed to an amide.
-
-
Carbonyl Stretch (
): Strong band at 1680–1705 cm⁻¹ (Carboxylic acid dimer). -
Hydroxyl Stretch (
): Broad, jagged absorption from 2500–3300 cm⁻¹ .
Differential Scanning Calorimetry (DSC)
-
Protocol: Heat from 30°C to 250°C at 10°C/min under
. -
Expectation: Sharp endotherm (Melting Point) typically in the range of 120°C–130°C (Based on analogs; experimental verification required).
-
Purity Check: A broad melting range (>2°C) indicates the presence of the ester intermediate or solvent solvates.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 98370, 3-(1-Cyanoethyl)benzoic acid. (Used for comparative analog data). Retrieved October 26, 2023, from [Link]
HPLC method for purification of 3-(1-Cyanocyclobutyl)benzoic acid
An Application Note on the Preparative HPLC Purification of 3-(1-Cyanocyclobutyl)benzoic Acid
Abstract
This comprehensive application note provides a detailed methodology for the purification of this compound (CAS No. 884001-09-6) using preparative High-Performance Liquid Chromatography (HPLC).[1] The guide is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this compound. We delve into the rationale behind method development, from analyte characteristics to the selection of stationary and mobile phases, culminating in a robust, step-by-step purification protocol. The core of this method relies on reversed-phase chromatography, which leverages the hydrophobicity of the analyte for effective separation from synthetic impurities.
Introduction: The Rationale for Purification
This compound is an organic intermediate characterized by a benzoic acid moiety substituted with a cyanocyclobutyl group.[1] Compounds within this structural class often serve as critical building blocks in the synthesis of pharmaceutically active compounds. For instance, related structures like 3-(1-cyanoalkyl)benzoic acids are known intermediates for important anti-inflammatory drugs.[2] The purity of such intermediates is paramount, as the presence of by-products or unreacted starting materials can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
Preparative HPLC is the gold standard for purifying such compounds on a laboratory and process scale, offering high resolution and efficiency. This document outlines a systematic approach to developing a reliable purification workflow for this compound.
Analyte Properties & Chromatographic Strategy
A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound (Molecular Formula: C₁₂H₁₁NO₂) possesses both a non-polar cyclobutyl and phenyl ring system and polar functional groups (carboxylic acid and nitrile).[1] This amphiphilic nature makes it an ideal candidate for reversed-phase (RP) HPLC, the most widely used mode in HPLC that separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[3][4]
-
Acidic Nature (pKa): The carboxylic acid group is the most influential feature for method development. The pKa of the acidic proton is critical. While the exact pKa for this specific molecule is not readily published, analogous structures such as 3-(1-cyanoethyl)benzoic acid have a pKa of approximately 3.94. To ensure reproducible retention and sharp, symmetrical peak shapes in reversed-phase HPLC, it is crucial to suppress the ionization of this acidic group.[5] This is achieved by maintaining the mobile phase pH at least one to two units below the analyte's pKa.[6][7] Therefore, a mobile phase pH in the range of 2.0-3.0 is optimal. At this pH, the carboxylic acid exists in its neutral, protonated form (-COOH), increasing its hydrophobicity and retention on a C18 column.[5]
-
UV Absorbance: The presence of the benzene ring provides strong UV chromophores, enabling sensitive detection. Benzoic acid and its derivatives typically exhibit characteristic absorption maxima around 230 nm and 270-280 nm.[8][9] A common and effective wavelength for detection is 254 nm, which provides a good response for many aromatic compounds.[10][11]
HPLC Method Development: A Causality-Driven Approach
The choices made during method development are directly linked to the analyte's properties discussed above. Here, we explain the reasoning behind each parameter selection.
Column Selection: The Separation Engine
-
Stationary Phase: A C18 (octadecylsilane) bonded silica column is the recommended first choice. The C18 stationary phase is highly non-polar and provides robust hydrophobic interactions with the non-polar regions of the target molecule, making it the workhorse of reversed-phase chromatography.[4] For preparative work, columns with larger particle sizes (e.g., 5-10 µm) are often used to reduce backpressure and allow for higher loading capacities.
-
Alternative Phases: If the separation from a critical impurity is insufficient on a C18 column, a Phenyl phase can be an excellent alternative. Phenyl columns offer different selectivity through π-π interactions between the phenyl ligands on the stationary phase and the analyte's aromatic ring, which can resolve compounds that co-elute on a C18 phase.[4]
Mobile Phase Selection: Controlling Retention and Selectivity
-
Solvents: The mobile phase in reversed-phase HPLC consists of a polar aqueous component (Solvent A) and a less polar organic modifier (Solvent B).[12]
-
Acidic Modifier: As established, maintaining a low pH is critical. Adding 0.1% (v/v) of an acid to both the aqueous and organic mobile phase components is standard practice.
-
Trifluoroacetic Acid (TFA): An excellent choice that not only controls pH but also acts as an ion-pairing agent, further improving the peak shape of acidic compounds.[5][7]
-
Formic Acid or Phosphoric Acid: These are also commonly used and effective at maintaining a low pH.[11][15] For this protocol, we will use 0.1% TFA.
-
-
Elution Mode: Gradient vs. Isocratic
-
Scouting Run (Gradient): A broad gradient elution (e.g., 5% to 95% ACN over 20-30 minutes) is initially performed. This "scouting run" is essential to determine the approximate organic solvent concentration required to elute the target compound and to visualize the full impurity profile.
-
Purification Run (Optimized Gradient or Isocratic): Based on the scouting run, the method is optimized. For preparative purification, a shallow, focused gradient around the elution point of the target compound provides the best resolution. Alternatively, if impurities are well-separated, an isocratic method (constant mobile phase composition) can be used for its simplicity and scalability.[16]
-
Detailed Application Protocol
This protocol provides a self-validating system for the purification of this compound.
Instrumentation and Materials
-
Instrumentation: Preparative HPLC system with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Diode Array Detector (DAD). A fraction collector is required.
-
Column: C18 bonded silica column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Deionized or HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
-
Materials:
-
Crude this compound sample
-
Sample dissolution solvent (e.g., Methanol or Acetonitrile)
-
0.45 µm syringe filters
-
Appropriate glassware and collection tubes
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of mobile phase A and B) to a high concentration (e.g., 20-50 mg/mL). Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
Experimental Workflow Diagram
Caption: Workflow for HPLC purification of this compound.
Chromatographic Parameters
The following table summarizes the recommended starting parameters for the preparative purification.
| Parameter | Recommended Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or 30 °C |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
| Gradient Program | Scouting: 5-95% B over 20 min Purification: Optimized shallow gradient based on scouting results (e.g., 40-60% B over 30 min) |
Step-by-Step Protocol
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes, or until a stable baseline is achieved.
-
Scouting Run: Perform a small analytical injection of the prepared sample using the broad scouting gradient to determine the retention time of the target compound.
-
Method Optimization: Based on the scouting run, design a shallow gradient for the preparative run. The gradient should start from a mobile phase composition ~5-10% weaker than the elution condition of the target and end ~5-10% stronger. This maximizes the separation between the target peak and its nearest impurities.
-
Preparative Injection: Inject a larger volume of the filtered, concentrated sample onto the equilibrated column and start the optimized preparative method.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the target peak begins to rise from the baseline and stop collecting just after it returns. Use peak-based fraction collection if available.
-
Purity Analysis: After the purification run, analyze the collected fractions for purity by injecting a small aliquot of each onto an analytical scale HPLC system.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >99%). The organic solvent (acetonitrile) and TFA can be removed using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent to isolate the final pure product.
Conclusion
This application note presents a robust and scientifically grounded framework for the preparative HPLC purification of this compound. By carefully considering the analyte's acidic nature and employing a reversed-phase C18 column with an acidified acetonitrile/water mobile phase, researchers can achieve high purity and recovery. The outlined step-by-step protocol, from the initial scouting run to final product isolation, provides a reliable workflow for obtaining material suitable for advanced research and development applications.
References
-
Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Available at: [Link]
-
Aqeel, Z., & Layne, J. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Available at: [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]
-
Jahan, S. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Available at: [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]
-
GL Sciences. HPLC Column Selection Guide. Available at: [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]
-
Element Lab Solutions. HPLC Solvent Selection. Available at: [Link]
-
ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]
-
SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. Available at: [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
Al-Mokhallalati, K., et al. (2026, January 26). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Available at: [Link]
-
Wang, Z., et al. (2015). Experimental UV spectra of benzoic acid derivatives. ResearchGate. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
ResearchGate. Ultraviolet wavelengths of benzoic acid in two phases. Available at: [Link]
-
Institutional Repository. (2021). Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. Available at: [Link]
-
PubChem. 3-(1-Cyanoethyl)benzoic acid. Available at: [Link]
-
PubChem. 3-(Cyanomethyl)benzoic acid. Available at: [Link]
-
U.S. Environmental Protection Agency. 3-(1-Cyanoethyl)benzoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
SIELC Technologies. (2018, February 16). Separation of 3-Cyanobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents. KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.
- Google Patents. CN103214396B - Production method of 3-cyanobenzoic acid.
Sources
- 1. chemscene.com [chemscene.com]
- 2. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]
- 3. labtech.tn [labtech.tn]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. welch-us.com [welch-us.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Separation of 3-Cyanobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Application Notes and Protocols for Cell-Based Assays Involving 3-(1-Cyanocyclobutyl)benzoic acid
Introduction: Unveiling the Therapeutic Potential of 3-(1-Cyanocyclobutyl)benzoic acid
This compound, a key component of the investigational compound FT218, represents a significant advancement in the management of narcolepsy, a debilitating neurological disorder. FT218 is a controlled-release formulation of sodium oxybate designed for once-nightly administration, offering a potential improvement in convenience and patient compliance over existing treatments. Clinical trials, such as the REST-ON study, have demonstrated the efficacy of FT218 in improving sleep quality, reducing excessive daytime sleepiness, and managing cataplexy in patients with narcolepsy.
The therapeutic effects of this compound are attributed to its action as a weak agonist of the γ-aminobutyric acid (GABA) type B (GABA-B) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for regulating neuronal excitability and sleep-wake cycles. By activating GABA-B receptors, this compound is thought to modulate downstream signaling pathways that ultimately lead to the consolidation of sleep and the alleviation of narcolepsy symptoms.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We will delve into the intricacies of its presumed mechanism of action and provide detailed, field-proven protocols for a suite of cell-based assays to characterize its functional activity and assess its impact on cell health.
The Central Role of the GABA-B Receptor: A Mechanistic Overview
The GABA-B receptor is a G-protein coupled receptor (GPCR) that plays a critical role in mediating slow and prolonged inhibitory neurotransmission. Unlike the ionotropic GABA-A receptor, which forms a chloride channel, the GABA-B receptor exerts its effects through a second messenger system. The functional GABA-B receptor is a heterodimer composed of two subunits: GABA-B1 and GABA-B2.
Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the receptor complex, leading to the activation of a coupled inhibitory G-protein (Gi/o). The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of downstream effector proteins. The primary signaling cascades initiated by GABA-B receptor activation include:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It typically activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Additionally, it can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.
The following diagram illustrates the canonical GABA-B receptor signaling pathway:
Functional Cell-Based Assays for this compound
To elucidate the functional consequences of this compound binding to the GABA-B receptor, a series of cell-based assays can be employed. These assays are designed to measure key downstream events in the signaling cascade, providing quantitative data on the compound's potency and efficacy.
Cyclic AMP (cAMP) Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing the GABA-B receptor.[1][2][3] The assay is typically performed by first stimulating adenylyl cyclase with an agent such as forskolin, and then measuring the reduction in cAMP levels in the presence of the test compound.
Recommended Cell Line: A stable cell line co-expressing the human GABA-B1 and GABA-B2 receptor subunits, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is recommended.[4]
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Seed CHO or HEK293 cells stably expressing GABA-B1 and GABA-B2 receptors into a 96-well plate at a density of 10,000-20,000 cells per well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a stock solution of forskolin.
-
Compound Addition: Remove the culture medium from the wells and replace it with the assay buffer containing the different concentrations of this compound. Include a vehicle control (buffer only).
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., TR-FRET or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.
Intracellular Calcium Flux Assay
Principle: This assay measures changes in intracellular calcium concentration in response to GABA-B receptor activation.[5][6][7] While GABA-B receptor activation typically leads to the inhibition of voltage-gated calcium channels, in certain engineered cell lines, co-expression with a promiscuous G-protein (such as Gα16) can couple the receptor to the phospholipase C pathway, resulting in a measurable increase in intracellular calcium upon agonist stimulation.
Recommended Cell Line: A cell line co-expressing the GABA-B receptor subunits and a promiscuous G-protein (e.g., Gα16) is required for this assay.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Seed the engineered cell line into a 96-well, black-walled, clear-bottom plate and allow them to grow to confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium and add the dye-loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for dye uptake.
-
Baseline Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument) and measure the baseline fluorescence for a short period.
-
Compound Addition and Measurement: Add a serial dilution of this compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the compound concentration and fit the data to determine the EC₅₀ value.
Assessing the Impact on Cell Health: Viability, Cytotoxicity, and Apoptosis
Beyond functional characterization, it is imperative to evaluate the potential effects of this compound on overall cell health. The following standard assays provide a comprehensive assessment of cell viability, cytotoxicity, and apoptosis.
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9][10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding and Treatment: Seed your chosen cell line into a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Cytotoxicity (LDH) Assay
Principle: The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13][14][15] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay. Include a negative control (spontaneous LDH release) and a positive control (maximum LDH release, achieved by lysing the cells).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture provided in a commercial kit.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol and then measure the absorbance at approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Apoptosis (Caspase-3/7) Assay
Principle: This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[16][17][18][19] The assay utilizes a substrate that is specifically cleaved by these caspases, resulting in the release of a fluorescent or luminescent signal that is proportional to the amount of caspase activity.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound. Include a known apoptosis-inducing agent as a positive control.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells containing the cells.
-
Incubation: Incubate the plate at room temperature for the duration recommended by the manufacturer.
-
Signal Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Express the results as a fold-change in caspase-3/7 activity compared to the untreated control.
Data Summary and Interpretation
The following table summarizes the key parameters for the described cell-based assays:
| Assay | Principle | Readout | Key Parameter | Cell Line Recommendation |
| cAMP Inhibition | Measures inhibition of adenylyl cyclase activity | TR-FRET or ELISA | IC₅₀ | CHO or HEK293 expressing GABA-B receptors |
| Calcium Flux | Measures changes in intracellular calcium | Fluorescence | EC₅₀ | Cell line co-expressing GABA-B and Gα16 |
| Cell Viability (MTT) | Measures metabolic activity | Absorbance | % Viability | Relevant neuronal or engineered cell line |
| Cytotoxicity (LDH) | Measures release of lactate dehydrogenase | Absorbance | % Cytotoxicity | Relevant neuronal or engineered cell line |
| Apoptosis (Caspase-3/7) | Measures activity of executioner caspases | Fluorescence/Luminescence | Fold-change in activity | Relevant neuronal or engineered cell line |
Trustworthiness and Self-Validation:
Each of the described protocols incorporates essential controls to ensure the validity and reproducibility of the results. The use of positive and negative controls, vehicle controls, and dose-response curves allows for the robust assessment of the specific effects of this compound. By employing a panel of assays that measure different aspects of cellular function and health, a comprehensive and reliable profile of the compound's in vitro activity can be established.
Conclusion
The cell-based assays outlined in these application notes provide a powerful toolkit for the in-depth characterization of this compound. By systematically evaluating its functional activity at the GABA-B receptor and its broader effects on cell viability, cytotoxicity, and apoptosis, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. These protocols, grounded in established scientific principles and best practices, are designed to empower scientists in their pursuit of novel therapeutics for neurological disorders.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Kaupmann, K., et al. (2003). Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(4), 379-387. Retrieved from [Link]
-
Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
Lee, M., et al. (2023). A Human Microglial Cell Line Expresses γ-Aminobutyric Acid (GABA) Receptors and Responds to GABA and Muscimol by Increasing Production of IL-8. International Journal of Molecular Sciences, 24(13), 10899. Retrieved from [Link]
-
Belelli, D., et al. (2004). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology, 143(4), 483-492. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
-
Liu, K., et al. (2008). Development of a robust GABA(B) calcium signaling cell line using beta-lactamase technology and sorting. Cytometry Part A, 73(8), 738-745. Retrieved from [Link]
-
Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current opinion in pharmacology, 31, 1-8. Retrieved from [Link]
-
Roda, E., et al. (2004). Simultaneous stimulation of GABA and beta adrenergic receptors stabilizes isotypes of activated adenylyl cyclase heterocomplex. BMC cell biology, 5, 29. Retrieved from [Link]
-
Lacinová, L., et al. (2014). This is a repository copy of GABA(B) receptors inhibit low-voltage activated and high-voltage activated Ca2+ currents in rat dorsal root ganglia neurons. Pflügers Archiv - European Journal of Physiology, 466(11), 2097-2108. Retrieved from [Link]
-
Bony, G., et al. (2013). Non-hyperpolarizing GABA(B) receptor activation regulates neuronal migration and neurite growth and specification by cAMP/LKB1. Nature communications, 4, 1800. Retrieved from [Link]
-
Kristensen, A. S., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PloS one, 8(3), e59429. Retrieved from [Link]
-
Bowery, N. G. (2010). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 53(19), 6845-6857. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
Sources
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous stimulation of GABA and beta adrenergic receptors stabilizes isotypes of activated adenylyl cyclase heterocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 6. Development of a robust GABA(B) calcium signaling cell line using beta-lactamase technology and sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 19. bosterbio.com [bosterbio.com]
Application Note: Scale-Up Synthesis of 3-(1-Cyanocyclobutyl)benzoic acid
Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Compound: 3-(1-Cyanocyclobutyl)benzoic acid (CAS No. 884001-09-6)[1] Molecular Formula: C₁₂H₁₁NO₂[1]
Executive Summary & Retrosynthetic Strategy
The compound this compound is a structurally constrained, bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. The presence of a cyclobutane ring introduces significant angle and torsional strain, as the bond angles deviate sharply from the ideal 109.5° of sp³ hybridized carbons[2]. This inherent ring strain makes the construction of the cyclobutane moiety the most critical and challenging step in the synthetic sequence.
To achieve a scalable, safe, and high-yielding process, the retrosynthetic strategy avoids hazardous reagents like Sodium Hydride (NaH) and relies on a three-step sequence:
-
Esterification of 3-(cyanomethyl)benzoic acid to protect the carboxylic acid.
-
Cycloalkylation via liquid-liquid Phase-Transfer Catalysis (PTC).
-
Selective Saponification to yield the final free acid without degrading the sensitive nitrile group.
Fig 1: Three-step scalable synthetic workflow for this compound.
Process Chemistry & Causality (E-E-A-T)
As a process scientist, scaling up a reaction requires transitioning from discovery-scale "brute force" chemistry to controlled, thermodynamically favorable systems.
The Cycloalkylation Challenge
In discovery chemistry, 1-arylcyclobutanecarbonitriles are typically synthesized by reacting an arylacetonitrile with 1,3-dibromopropane using strong bases like NaH or Potassium tert-butoxide in anhydrous DMF[2]. However, on a multi-kilogram scale, NaH poses severe safety hazards due to explosive hydrogen gas evolution and pyrophoric risks. Furthermore, the intermediate carbanion is highly reactive; high localized concentrations often lead to intermolecular oligomerization rather than the desired intramolecular ring closure.
The Solution: We deploy a biphasic Phase-Transfer Catalysis (PTC) system utilizing 50% aqueous NaOH, toluene, and Tetrabutylammonium bromide (TBAB). The PTC mechanism extracts the hydroxide ion into the organic phase as a lipophilic ion pair, generating a low, steady-state concentration of the active carbanion. This kinetic control heavily favors the entropically driven intramolecular S_N2 cyclization over intermolecular side reactions.
Fig 2: Liquid-liquid phase-transfer catalysis (PTC) mechanism for cyclobutane ring formation.
The Saponification Dilemma
While harsh conditions (e.g., KOH in diethylene glycol at 190 °C) are required to hydrolyze a cyclobutanecarbonitrile into a cyclobutanecarboxylic acid[3], our goal is to selectively hydrolyze the methyl ester while leaving the tertiary nitrile intact. Nitriles are susceptible to hydration to primary amides under strongly basic aqueous conditions. Therefore, we utilize mild Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at 40 °C. The lithium ion provides beneficial coordination to the ester carbonyl, accelerating saponification without degrading the nitrile.
Quantitative Process Comparison
The following table summarizes the strategic parameter shifts implemented to transition this synthesis from the bench to the pilot plant.
| Parameter | Lab-Scale (Discovery) | Pilot-Scale (Process) | Scientific Rationale |
| Alkylation Base | Sodium Hydride (NaH) | 50% aq. NaOH + TBAB | Eliminates explosive H₂ gas evolution; allows controlled exotherm via base addition rate. |
| Alkylation Solvent | N,N-Dimethylformamide | Toluene / Water (Biphasic) | Toluene is easily recovered; avoids toxic DMF and simplifies the aqueous phase separation. |
| Hydrolysis Base | KOH, Reflux (190 °C) | LiOH·H₂O, 40 °C | Prevents over-hydrolysis of the sensitive nitrile moiety into a primary amide[3]. |
| Isolation Method | Silica Gel Chromatography | Controlled Crystallization | Chromatography is unscalable; direct precipitation via pH adjustment yields >98% purity. |
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.
Step 1: Synthesis of Methyl 3-(cyanomethyl)benzoate
Objective: Protect the carboxylic acid to prevent emulsion formation during the subsequent PTC step.
-
Charge: To a 50 L glass-lined reactor, charge 3-(cyanomethyl)benzoic acid (5.0 kg, 31.0 mol) and Methanol (25.0 L).
-
Catalysis: Slowly add concentrated H₂SO₄ (0.5 L) while maintaining the internal temperature below 30 °C.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 6 hours.
-
IPC: Sample the reaction, dilute with MeCN, and analyze via HPLC (210 nm). Pass Criteria: Starting material < 1.0% area.
-
Workup: Concentrate the mixture under vacuum to remove ~70% of the methanol. Dilute with Ethyl Acetate (20 L) and wash with 10% aqueous NaHCO₃ (2 × 10 L) until the aqueous layer pH is ~7.5.
-
Isolation: Concentrate the organic layer to yield the intermediate as a pale yellow oil. Proceed directly to Step 2.
Step 2: Cycloalkylation via PTC
Objective: Construct the strained cyclobutane ring using controlled biphasic conditions.
-
Charge: To a 100 L reactor, charge Methyl 3-(cyanomethyl)benzoate (approx. 5.4 kg, 30.8 mol), Toluene (30 L), 1,3-dibromopropane (6.8 kg, 33.8 mol), and TBAB (0.5 kg, 1.5 mol).
-
Cooling: Cool the biphasic mixture to 15 °C under vigorous agitation (minimum 250 RPM to ensure optimal interfacial surface area).
-
Base Addition: Dropwise add 50% aqueous NaOH (10.0 L) over 3 hours. Critical Parameter: Maintain internal temperature between 20–25 °C. The reaction is highly exothermic.
-
Reaction: Stir at 25 °C for 12 hours.
-
IPC: HPLC analysis. Pass Criteria: Intermediate 1 < 0.5% area.
-
Workup: Stop agitation and allow phases to separate for 30 minutes. Drain the heavy aqueous layer. Wash the organic layer with Water (15 L) and 1M HCl (10 L) to neutralize residual base. Concentrate the toluene layer to yield Methyl 3-(1-cyanocyclobutyl)benzoate.
Step 3: Selective Saponification and Crystallization
Objective: Deprotect the ester while preserving the tertiary nitrile.
-
Charge: Dissolve the crude Methyl 3-(1-cyanocyclobutyl)benzoate in THF (20 L) and Water (10 L).
-
Hydrolysis: Add LiOH·H₂O (1.9 kg, 45.0 mol) in one portion. Warm the mixture to 40 °C and stir for 4 hours.
-
IPC: HPLC analysis. Pass Criteria: Ester < 0.2% area.
-
Solvent Swap: Distill off the THF under reduced pressure (400 mbar, 45 °C) until the internal volume is reduced by half. The product is now a soluble carboxylate salt in the aqueous phase.
-
Crystallization: Cool the aqueous solution to 10 °C. Slowly add 2M HCl over 2 hours until the pH reaches 2.0. A thick white precipitate will form.
-
Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold water (2 × 5 L) and heptane (5 L) to remove organic impurities.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 24 hours to yield This compound as a white crystalline solid (>98% purity by HPLC).
References
- Google Patents. "US20150057443A1 - Cycloalkyl Amine Compounds".
Sources
Troubleshooting & Optimization
Improving the yield of 3-(1-Cyanocyclobutyl)benzoic acid synthesis
Executive Summary
The synthesis of 3-(1-Cyanocyclobutyl)benzoic acid (CAS 884001-09-6) presents a classic "chemoselectivity vs. steric strain" conflict. The formation of the strained cyclobutane ring requires aggressive alkylation conditions, while the subsequent ester hydrolysis demands mild conditions to preserve the labile nitrile group.
This guide moves beyond generic protocols to address the mechanistic bottlenecks causing yield loss: Oligomerization during cyclization and Amide Hydrolysis during deprotection.
Part 1: The Synthetic Pathway & Failure Points
The standard industrial route involves the dialkylation of Methyl 3-(cyanomethyl)benzoate followed by chemoselective saponification.
Visualizing the Workflow & Impurities
Figure 1: Critical pathway showing the divergence between the target molecule and common yield-killing impurities.
Part 2: Module 1 - Cyclobutane Ring Formation
The Challenge: Creating a strained 4-membered ring. The anion formed from the starting material prefers to react intermolecularly (forming polymers) rather than intramolecularly (closing the ring) if concentration is too high.
Troubleshooting Guide: The Alkylation Step
Q1: My reaction mixture is turning into a viscous tar. What is happening?
-
Diagnosis: You are experiencing intermolecular polymerization . The deprotonated nitrile attacks another molecule of starting material (or an alkylated neighbor) instead of the other end of the propyl chain.
-
The Fix (High Dilution Principle):
-
Protocol Shift: Do not dump all reagents together. Use a Reverse Addition or Slow Addition method.
-
Optimized Method: Pre-mix the Base (NaH, 2.5 eq) and 1,3-dibromopropane (1.2 eq) in DMF. Slowly add the Methyl 3-(cyanomethyl)benzoate (dissolved in DMF) to this mixture over 1-2 hours.
-
Why? This keeps the concentration of the reactive nitrile anion low relative to the dibromide, favoring the reaction with the dibromide over self-condensation.
-
Q2: I see a major impurity at M+122 (approx) or M+Br. What is it?
-
Diagnosis: This is the mono-alkylated open chain intermediate (3-(4-bromo-1-cyanobutyl)benzoate). The ring did not close.
-
Root Cause:
-
Insufficient Base: You need at least 2.0 equivalents (one for each proton removed). In practice, use 2.2–2.5 eq .
-
Quenched Reaction: Trace water in the solvent killed the second anion before ring closure.
-
-
The Fix:
-
Dry your DMF/DMSO over molecular sieves (3Å).
-
Ensure the reaction runs at 0°C -> RT . If the ring doesn't close at RT, warm to 40-50°C for 1 hour.
-
Comparative Reagent Table: Cyclization
| Base System | Solvent | Pros | Cons | Recommendation |
| NaH (60%) | DMF/THF | Cleanest profile; fast reaction. | Hydrogen gas evolution; moisture sensitive. | Gold Standard for <100g |
| KOtBu | THF | Homogeneous; easier handling than NaH. | Can cause transesterification if MeOH is present. | Good alternative. |
| NaOH / TBAB | Toluene/H2O | Cheap; scalable; no H2 gas. | Slower; Phase Transfer Catalysis (PTC) can be messy to work up. | Best for >1kg scale . |
Part 3: Module 2 - Chemoselective Hydrolysis
The Challenge: You must hydrolyze the methyl ester (COOMe) to the acid (COOH) without touching the nitrile (CN). Nitriles hydrolyze to primary amides under basic conditions, especially with heat.
Troubleshooting Guide: The Saponification Step
Q3: I have 10-15% of a polar impurity that won't separate. NMR shows amide protons. [1]
-
Diagnosis: You have hydrolyzed the nitrile to a primary amide.[2]
-
Root Cause:
-
Temperature too high (>40°C).
-
Base too strong (NaOH/KOH) or concentration too high.
-
Reaction time too long.
-
-
The Fix (The "Cold Lithium" Protocol):
-
Reagent: Use LiOH·H2O (Lithium Hydroxide). It is milder than NaOH.
-
Solvent: THF : Methanol : Water (3 : 1 : 1). The THF solubilizes the organic ring, protecting the nitrile from the aqueous base phase to some extent.
-
Temperature: Run at 0°C to 10°C . Do not heat.
-
Monitoring: Check HPLC every 30 mins. Stop immediately when Starting Material < 1%.
-
Q4: The ester is sterically hindered by the cyclobutyl ring and won't hydrolyze at 0°C.
-
Diagnosis: Steric bulk of the cyclobutyl group at the meta position is slowing down the attack on the ester.
-
The Fix (Trimethyltin Hydroxide - The "Nuclear" Option):
-
If LiOH fails, use Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 60°C.
-
Mechanism: It is highly specific for esters and leaves nitriles completely intact.
-
Warning: Organotins are toxic. Use only if LiOH fails and purification is difficult.
-
Better Alternative: Use Ba(OH)2 (Barium Hydroxide) in MeOH. It is often more selective for hindered esters than NaOH.
-
Part 4: Validated Experimental Protocol
Target: this compound Scale: 10 mmol (approx. 2.0 g)[3]
Step 1: Cyclization
-
Setup: Flame-dried 100 mL Round Bottom Flask (RBF), N2 atmosphere.
-
Charge: Add NaH (60% dispersion, 1.0 g, 25 mmol) . Wash with dry hexanes if oil-free is desired (optional). Add dry DMF (20 mL) . Cool to 0°C.[4]
-
Addition 1: Add 1,3-dibromopropane (1.2 mL, 12 mmol) to the NaH suspension.
-
Addition 2 (Critical): Dissolve Methyl 3-(cyanomethyl)benzoate (1.75 g, 10 mmol) in DMF (10 mL). Add this solution dropwise to the RBF over 60 minutes .
-
Reaction: Stir at 0°C for 1h, then warm to RT for 2-4h. Monitor by TLC/LCMS.
-
Workup: Quench with sat. NH4Cl (careful: H2 gas). Extract with EtOAc (3x).[5] Wash organics with LiCl (5% aq) to remove DMF. Dry (MgSO4) and concentrate.[5]
-
Purification: Flash chromatography (Hexane/EtOAc).
Step 2: Hydrolysis
-
Charge: Dissolve the intermediate ester (2.15 g, 10 mmol) in THF (30 mL) and MeOH (10 mL) . Cool to 0°C.[4]
-
Addition: Add a solution of LiOH·H2O (0.84 g, 20 mmol) in Water (10 mL) dropwise.
-
Reaction: Stir at 0°C–RT. Monitor strictly. Expect completion in 4-6 hours.
-
Workup (pH Control):
References
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link
- Cohen, T., & Bhupathy, M. (1983). Organolithium compounds in organic synthesis. Accounts of Chemical Research, 22(4), 152.
-
Nicolaou, K. C., et al. (2005). Trimethyltin hydroxide: A mild and selective reagent for the hydrolysis of esters. Angewandte Chemie International Edition, 44(9), 1378-1382. Link
-
Pfizer Inc. (2006). Process for the preparation of benzoic acid derivatives. US Patent 2006/0199852. (Describes similar chemoselective hydrolysis on scale). Link
Disclaimer: This guide is for research purposes. Always consult SDS and perform a safety assessment before handling NaH, organotins, or cyanides.
Sources
- 1. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]
- 2. scite.ai [scite.ai]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(1-Cyanocyclobutyl)benzoic Acid
Welcome to our dedicated technical support guide for the synthesis of 3-(1-Cyanocyclobutyl)benzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.
Section 1: Frequently Asked Questions - Understanding the Synthesis
This section addresses fundamental questions about the synthesis of this compound, providing a solid foundation for your experimental work.
Q1: What is a common synthetic route for this compound?
A common and effective method involves a Grignard reaction. This typically starts with 3-bromobenzoic acid, which is first protected, for example, as a silyl ester. The protected aryl bromide is then converted into a Grignard reagent, which subsequently reacts with cyclobutanecarbonitrile. The final step is the deprotection and hydrolysis of the nitrile group to yield the desired carboxylic acid.
Q2: Why is protection of the carboxylic acid group necessary in a Grignard-based synthesis?
Grignard reagents are not only potent nucleophiles but also very strong bases.[1] The carboxylic acid group has an acidic proton that will readily and rapidly react with the Grignard reagent in an acid-base reaction.[1][2] This would quench the Grignard reagent, preventing it from reacting with the cyclobutanecarbonitrile and leading to low or no yield of the desired product.
Q3: What are the key considerations for the final hydrolysis step?
The final step involves the hydrolysis of the cyanocyclobutyl group to a carboxylic acid. This is typically achieved under acidic or basic conditions.[3] It is a two-stage process, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[3] The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure complete hydrolysis and avoid the isolation of the amide as a significant impurity.[4]
Section 2: Troubleshooting Guide - Common Side Reactions and Issues
This section provides solutions to specific problems you may encounter during the synthesis.
Q4: My overall yield is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors, particularly related to the Grignard reagent:
-
Presence of Moisture: Grignard reagents are highly sensitive to water.[5] Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Poor Quality Magnesium: The magnesium turnings should be shiny and activated.[6] If they appear dull, they may be oxidized and will not react effectively to form the Grignard reagent.[6]
-
Inefficient Grignard Formation: The initiation of Grignard reagent formation can sometimes be sluggish.[7] A small crystal of iodine can be added to activate the magnesium surface.[7]
-
Side Reactions of the Grignard Reagent: The Grignard reagent can participate in side reactions that consume it. The most common is a Wurtz-type coupling, where the Grignard reagent reacts with the starting aryl halide to form a biphenyl derivative.
Q5: I have isolated a significant amount of a white solid that is not my final product, but seems related to the nitrile starting material. What could it be?
This is a very common issue and the impurity is likely the corresponding amide: 3-(1-carbamoylcyclobutyl)benzoic acid .
-
Cause: This occurs due to incomplete hydrolysis of the nitrile group.[4][8] The hydrolysis proceeds through an amide intermediate, and if the reaction conditions (e.g., temperature, time, or concentration of acid/base) are not sufficient, the reaction can stall at the amide stage.[3][4]
-
Solution: To drive the reaction to completion, you can increase the reaction time, raise the temperature, or use a more concentrated acid or base for the hydrolysis step. Re-subjecting the isolated mixture to the hydrolysis conditions is also a viable option.
Q6: My final product is contaminated with a high molecular weight impurity. What is its likely identity?
A high molecular weight impurity could be a biphenyl derivative, specifically 3,3'-dicarboxy-1,1'-biphenyl , formed via a Wurtz coupling reaction.
-
Cause: This side reaction occurs when the Grignard reagent (formed from the protected 3-bromobenzoic acid) reacts with the unreacted protected 3-bromobenzoic acid starting material.
-
Solution: To minimize this, ensure a slow addition of the aryl halide to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the aryl halide.
Q7: I am having trouble with the decarboxylation of my benzoic acid product. How can I avoid this?
Decarboxylation of benzoic acids typically requires high temperatures.[9][10]
-
Cause: If your reaction conditions, particularly during the hydrolysis or any purification step involving heat, are too harsh, you risk losing the carboxylic acid group.
-
Solution: Use the mildest conditions possible for the hydrolysis and purification. Avoid prolonged heating at high temperatures. If distillation is used for purification of any intermediate, vacuum distillation is recommended to lower the boiling point.
Summary of Common Side Products and Solutions
| Side Product/Issue | Likely Cause | Suggested Solution |
| 3-(1-Carbamoylcyclobutyl)benzoic acid | Incomplete hydrolysis of the nitrile.[4][8] | Increase hydrolysis reaction time, temperature, or acid/base concentration.[4] |
| 3,3'-Dicarboxy-1,1'-biphenyl | Wurtz coupling of the Grignard reagent with the starting aryl halide. | Slow addition of the aryl halide during Grignard formation. |
| Unreacted Starting Material | Inefficient Grignard formation or presence of moisture.[6] | Ensure anhydrous conditions and use activated magnesium.[6] |
| Decarboxylation Product | Excessive heat during reaction or workup.[9][10] | Use milder reaction and purification conditions. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route. Note: This is a representative procedure and may require optimization.
Step 1: Protection of 3-Bromobenzoic Acid
-
To a solution of 3-bromobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents).
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected silyl ester.
Step 2: Grignard Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.5 equivalents) and a small crystal of iodine.
-
Add a small portion of a solution of the protected 3-bromobenzoic acid silyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the Grignard reagent to 0 °C and slowly add a solution of cyclobutanecarbonitrile (0.9 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Deprotection and Hydrolysis
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and add 6M hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours to facilitate both deprotection of the silyl ester and hydrolysis of the nitrile.
-
Cool the reaction to room temperature. The product should precipitate out of solution.
-
Collect the solid by vacuum filtration and wash with cold water.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or acetic acid/water).[11][12]
-
If colored impurities are present, add a small amount of activated charcoal and heat for a short period.[12]
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[13]
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11][13]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]
Section 4: Visual Aids
Diagram 1: Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Diagram 2: Mechanism of a Key Side Reaction - Incomplete Nitrile Hydrolysis
Caption: Mechanism showing the formation of the amide impurity.
Section 5: References
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
OpenBU. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
-
Chemistry Stack Exchange. (2017). Why can't the reaction of grignard reagent with carboxylic acid give a ketone?[Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
-
Google Patents. (n.d.). KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid.
-
Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link]
-
ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]
-
Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]
-
The Grignard Reaction. (n.d.).
-
Biotage. (2023). How to isolate impurities from a reaction product. [Link]
-
Recrystallization of Benzoic Acid. (n.d.).
-
NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
-
Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. [Link]
-
Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]
-
NIH. (n.d.). Advances in bio‐based production of dicarboxylic acids longer than C4. [Link]
-
3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (n.d.).
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
NIH. (n.d.). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. [Link]
-
The Recrystallization of Benzoic Acid. (n.d.).
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization. [Link]
-
Scribd. (n.d.). CHM 2206 Lab # 3-Purification of Benzoic Acid by Recrystallization. [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. reddit.com [reddit.com]
- 7. DSpace [open.bu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of 3-(1-Cyanocyclobutyl)benzoic acid
Welcome to the technical support resource for 3-(1-Cyanocyclobutyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this bifunctional molecule. The unique combination of a carboxylic acid and a nitrile group on a rigid cyclobutyl scaffold presents specific purification challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solid dissolves in the hot solvent but separates as a liquid phase upon cooling instead of forming a crystalline lattice. This typically happens for one of two reasons: the melting point of your compound (including impurities) is below the boiling point of the solvent, or the solution is becoming supersaturated too quickly at a temperature above the compound's depressed melting point.
Causality and Solution:
-
Impurity Effects: Crude reaction mixtures often contain impurities that significantly depress the melting point of the desired compound.
-
Solvent Choice: The solvent may be too good at dissolving the compound, leading to a high concentration that "crashes out" as a liquid when cooled.
Troubleshooting Steps:
-
Re-dissolve and Slow Cool: Gently reheat the mixture until the oil fully redissolves. You may need to add a small amount of additional hot solvent. Then, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a large beaker of hot water to allow for gradual cooling. This slow process gives the molecules time to orient themselves into a crystal lattice.[1]
-
Induce Crystallization: If crystals still don't form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[1] Alternatively, add a "seed crystal" of previously purified material.
-
Change the Solvent System: If the above steps fail, the solvent is likely unsuitable.
-
Use a Solvent Pair: A common and highly effective technique is to use a binary solvent system. Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, methanol). Then, slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble (e.g., water, heptane) at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly. This method allows for fine-tuning of the solvent polarity to achieve optimal crystallization conditions.[2]
-
Question 2: I'm experiencing very low recovery after recrystallization. What are the likely causes and how can I improve my yield?
Answer:
Low recovery is a common issue in recrystallization and can be attributed to several factors. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.
Causality and Solution:
-
Using Too Much Solvent: The most frequent cause of low yield is using an excessive volume of solvent to dissolve the crude product. Since no compound is completely insoluble even in a cold solvent, a portion will always remain in the mother liquor. The more solvent you use, the more product you lose.
-
Premature Crystallization: If the compound crystallizes too early during a hot filtration step (intended to remove insoluble impurities), significant product loss will occur on the filter paper.
-
Incorrect Solvent Choice: A solvent in which the compound has high solubility even at low temperatures is unsuitable for recrystallization and will lead to poor recovery.[3]
Troubleshooting Steps:
-
Minimize Solvent Volume: When dissolving the crude solid, add the hot solvent in small portions, ensuring the mixture is at or near its boiling point, until the solid just dissolves. Avoid adding a large excess.[1]
-
Prevent Premature Crystallization: If you need to perform a hot filtration, pre-heat your funnel and receiving flask. Use a fluted filter paper to increase the filtration speed. It's also wise to add a small excess of solvent (5-10%) before this step to keep the product in solution.
-
Recover from Mother Liquor: After your first crop of crystals has been collected, you can often recover a second, less pure crop by concentrating the mother liquor (e.g., via rotary evaporation) and re-cooling. This second crop may require a separate re-purification.
-
Optimize Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Refer to the solubility table in the FAQ section to guide your choice.
Question 3: My final product has a persistent yellow or brown color. How can I remove these colored impurities?
Answer:
Colored impurities are often highly polar, conjugated organic molecules that are present in small quantities but are highly visible.
Causality and Solution:
-
Reaction Byproducts: These impurities may arise from side reactions or degradation of starting materials or products, especially if the reaction was performed at high temperatures.
-
Adsorption: These impurities can adsorb strongly to the surface of your crystals, making them difficult to remove by simple recrystallization.
Troubleshooting Steps:
-
Activated Carbon Treatment: During the recrystallization process, after the crude product has been fully dissolved in the hot solvent, remove the flask from the heat source. Allow it to cool slightly (to prevent flash boiling) and add a small amount of activated carbon (typically 1-2% by weight of your compound). The carbon has a high surface area and will adsorb the colored impurities.[3]
-
Hot Filtration: Swirl the hot solution with the activated carbon for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.
-
Caution: Do not add activated carbon to a boiling or superheated solution, as it can cause violent bumping. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.
Question 4: My purity analysis (HPLC, NMR) shows that the sample is still impure after one round of purification. What should I do?
Answer:
This indicates that the chosen purification method is not effective for the specific impurities present, or that a single pass is insufficient.
Causality and Solution:
-
Similar Solubility Profiles: The impurities may have very similar solubility properties to your desired product, making separation by recrystallization difficult.
-
Co-crystallization: In some cases, impurities can become incorporated into the crystal lattice of the desired compound.[4]
-
Incomplete Reaction: A significant amount of unreacted starting material may be present.
Troubleshooting Steps:
-
Sequential Purification: Perform a second recrystallization, possibly using a different solvent system. Purity often increases with each successive recrystallization, although yield will decrease.
-
Employ an Orthogonal Technique: If recrystallization is ineffective, switch to a purification method based on a different chemical principle.
-
Acid-Base Extraction: This is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Extract the organic layer with an aqueous base (e.g., 1 M NaOH or NaHCO₃). Your acidic product will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.[2][5][6] Separate the layers, and then carefully re-acidify the aqueous layer with a strong acid (e.g., 1-2 M HCl) to precipitate your pure product. The pure acid can then be filtered or extracted back into an organic solvent.
-
Chromatography: If impurities are very similar in structure and polarity, column chromatography may be necessary. This is discussed further in the FAQ section.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile depends heavily on the synthetic route. However, common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Hydrolysis Product: The corresponding amide or even the dicarboxylic acid if the nitrile group is hydrolyzed during reaction or workup under harsh acidic or basic conditions.[7][8]
-
Isomers: Positional isomers (e.g., 2- or 4-substituted benzoic acids) if the synthesis is not perfectly regioselective.
-
Reaction Byproducts: Impurities from side reactions, such as those from self-condensation or elimination.
Q2: What is the best general-purpose purification strategy for this compound?
For a typical lab-scale purification, a two-stage approach is highly effective:
-
Acid-Base Extraction: First, perform an aqueous basic extraction as described in the troubleshooting section. This is an excellent bulk purification step to remove all non-acidic impurities.
-
Recrystallization: Follow the extraction with a careful recrystallization from a suitable solvent (e.g., an ethanol/water or toluene/heptane mixture) to remove any acidic impurities and achieve high crystalline purity.
This workflow is illustrated in the decision-making diagram below.
Q3: How can I avoid hydrolyzing the nitrile group during purification?
The nitrile group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures.[7][8]
-
During Acid-Base Extraction: Use moderate concentrations of acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH or saturated NaHCO₃) and perform the extractions at room temperature. Avoid prolonged exposure to these conditions.
-
During Recrystallization: Use neutral solvents. If an acidic or basic solvent is required for solubility, ensure the heating time is minimized.
-
pH Monitoring: When re-precipitating the acid from its salt solution, add acid slowly and monitor the pH to avoid making the solution excessively acidic.
Q4: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive assessment:
-
HPLC (High-Performance Liquid Chromatography): A reversed-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile/water with a small amount of acid like phosphoric or formic acid) is excellent for quantifying purity and detecting minor impurities.[9]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structural isomers or major impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is useful for identifying the molecular weights of unknown impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.
Q5: Can I use column chromatography? What are the recommended conditions?
Yes, silica gel chromatography can be used, but it can be challenging for carboxylic acids.
-
Tailing: Carboxylic acids often "tail" on silica gel due to strong interactions with the stationary phase. To mitigate this, a small amount of acetic or formic acid (0.5-1%) is typically added to the mobile phase.
-
Recommended Mobile Phase: A good starting point is a gradient of ethyl acetate in hexanes or heptane, with 0.5% acetic acid added to the solvent mixture. For example, 20-50% ethyl acetate/heptane + 0.5% AcOH.
-
Monitoring: The separation can be monitored by Thin-Layer Chromatography (TLC) using the same solvent system.[10][11] The spots can be visualized under a UV lamp at 254 nm.
Data & Protocols
Table 1: Qualitative Solubility of this compound
(Note: This data is extrapolated based on the behavior of benzoic acid and similar structures.[12][13][14] Experimental verification is recommended.)
| Solvent | Class | Polarity | Expected Solubility (at 25°C) | Recrystallization Suitability |
| Water | Protic, Polar | High | Very Low | Good anti-solvent for pairs |
| Methanol / Ethanol | Protic, Polar | High | High | Good "dissolving" solvent for pairs |
| Ethyl Acetate | Aprotic, Polar | Medium | Medium-High | Possible, may require cooling |
| Dichloromethane | Aprotic, Polar | Medium | Medium | Possible, often used for extraction |
| Toluene | Aprotic, Non-polar | Low | Low | Good, especially for removing non-polar impurities |
| Heptane / Hexane | Aprotic, Non-polar | Very Low | Very Low | Excellent anti-solvent for pairs |
| Acetone | Aprotic, Polar | High | High | Generally too good a solvent |
Protocol 1: Standard Recrystallization from an Ethanol/Water Solvent Pair
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at a near-boiling temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration at this stage.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture or pure ice-cold water to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visual Workflow
Diagram 1: Purification Strategy Decision Tree
Caption: Decision workflow for purifying this compound.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
- Henkel, K., & Himmler, T. (1972). U.S. Patent No. 3,654,351. U.S. Patent and Trademark Office.
-
(PDF) Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
- Paolucci, C., & Cucinella, S. (2004). U.S. Patent No. 6,833,472. U.S. Patent and Trademark Office.
-
Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Nitrile hydrolysis methods to get carboxylic acids. (2011). Sciencemadness Discussion Board. Retrieved from [Link]
-
3-(1-Cyanoethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
3-(1-Cyanoethyl)benzoic acid Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How can I purify carboxylic acid? (2013). ResearchGate. Retrieved from [Link]
-
Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.). University of Calgary. Retrieved from [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Nitrile to Acid. (n.d.). Common Organic Chemistry. Retrieved from [Link]
- Kim, T. H., et al. (2006). KR Patent No. 100598271B1. Google Patents.
- Li, S., et al. (2015). CN Patent No. 103214396B. Google Patents.
-
m-(1-Cyanoethyl)benzoic acid. (n.d.). Lookchem. Retrieved from [Link]
-
Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. (n.d.). ResearchGate. Retrieved from [Link]
-
Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5134-5137. Retrieved from [Link]
-
Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (n.d.). University of Regensburg. Retrieved from [Link]
-
Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. (2017). ResearchGate. Retrieved from [Link]
-
Effect of Solvent on Distribution Study of Benzoic Acid. (2012). Der Pharma Chemica. Retrieved from [Link]
-
Benzoic acid and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Crystal structure of 3-ethynylbenzoic acid. (2015). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (2022). MDPI. Retrieved from [Link]
-
Main crystal surface structure of benzoic acid ideal crystal habit. (n.d.). ResearchGate. Retrieved from [Link]
-
3-(1-CYANOETHYL)BENZOIC ACID. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]
-
Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. (2021). MDPI. Retrieved from [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 相关内容暂不可用 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.ul.ie [pure.ul.ie]
- 14. benchchem.com [benchchem.com]
Optimizing reaction conditions for 3-(1-Cyanocyclobutyl)benzoic acid
Technical Support Center: Case #884001 Topic: Optimization of Reaction Conditions for 3-(1-Cyanocyclobutyl)benzoic acid Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely targeting This compound (CAS 884001-09-6) , a critical scaffold often used in the synthesis of JAK inhibitors and other small-molecule therapeutics.
The synthesis presents two primary chemical challenges:
-
The Cyclization Bottleneck: Forming the strained cyclobutane ring via double alkylation requires overcoming significant entropic and steric barriers.
-
Chemoselectivity: Hydrolyzing the ester intermediate to the target acid without degrading the sensitive nitrile group to a primary amide.
This guide moves beyond standard textbook procedures, offering optimized protocols based on Phase Transfer Catalysis (PTC) and controlled hydrolysis, which offer superior scalability compared to traditional sodium hydride (NaH) routes.
Module 1: The Synthetic Workflow
The optimized route utilizes Methyl 3-(cyanomethyl)benzoate as the starting material. Direct alkylation of the benzoic acid is discouraged due to the consumption of base by the carboxylic acid and solubility issues.
Visualizing the Pathway
The following diagram illustrates the optimized 2-step protocol and the critical decision points.
Caption: Figure 1. Optimized 2-step synthesis via Phase Transfer Catalysis (PTC) and selective LiOH hydrolysis.
Module 2: Detailed Experimental Protocols
Step 1: Cyclization via Phase Transfer Catalysis (PTC)
Why this method? Traditional NaH/DMF conditions are exothermic and difficult to scale. The PTC method uses aqueous NaOH and Toluene, allowing for better thermal management and easier workup.
Protocol:
-
Charge: To a reactor, add Methyl 3-(cyanomethyl)benzoate (1.0 equiv), 1,3-dibromopropane (1.2 equiv), and Toluene (10 vol).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv).
-
Initiation: Cool to 0°C. Slowly add 50% NaOH (aq) (4.0 equiv) over 30 minutes. Note: The reaction is biphasic.
-
Reaction: Warm to 50–55°C and stir vigorously (high agitation is critical for PTC). Monitor by HPLC.
-
Workup: Cool to RT. Separate phases. Wash organic layer with water (2x) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Crystallization from Heptane/EtOAc is preferred over column chromatography for scale.
Step 2: Chemoselective Hydrolysis
Why this method? NaOH or KOH often hydrolyze the nitrile to an amide (the "Pinner" or hydration pathway). Lithium Hydroxide (LiOH) is milder and allows for ester cleavage while preserving the nitrile.
Protocol:
-
Charge: Dissolve the intermediate (from Step 1) in THF (5 vol) and Methanol (2 vol).
-
Reagent: Add a solution of LiOH·H₂O (1.5 equiv) in Water (3 vol) dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C.
-
Critical: Do NOT heat above 30°C. Heat promotes nitrile hydration.
-
-
Quench: Adjust pH to ~4.0 using 1M HCl. Do not use concentrated strong acids.
-
Isolation: Extract with EtOAc. The product usually precipitates upon concentration or addition of hexanes.
Module 3: Troubleshooting Guide (FAQ)
Ticket #402: "I'm seeing a large impurity at RRT 0.85 during cyclization."
Diagnosis: This is likely the mono-alkylated intermediate .
-
Cause: The second alkylation (ring closure) is slower than the first due to steric hindrance at the quaternary carbon.
-
Solution:
-
Increase agitation speed (RPM). In PTC, mass transfer between phases is the rate-limiting step.
-
Add a second charge of 50% NaOH (1.0 equiv) if the reaction stalls.
-
Ensure you are using 1,3-dibromopropane, not 1,3-dichloropropane (bromides are more reactive).
-
Ticket #405: "My nitrile is disappearing during hydrolysis."
Diagnosis: Formation of the primary amide (hydration).
-
Cause: Reaction temperature too high or base concentration too strong.
-
Solution:
-
Switch from NaOH to LiOH. Lithium coordinates less aggressively to the nitrile nitrogen.
-
Strictly maintain temperature <25°C.[2]
-
Reduce reaction time. Monitor by TLC/LCMS every 30 minutes and quench immediately upon disappearance of starting material.
-
Ticket #409: "Can I use NaH instead of PTC?"
Answer: Yes, but with caveats.
-
Pros: Faster reaction times (homogenous phase).
-
Cons: Dangerous H₂ gas evolution; requires anhydrous DMF/DMSO (difficult to remove); "runaway" exotherms common on scales >10g.
-
Recommendation: Use NaH only for discovery scale (<1g). Use PTC for process/development scale.
Module 4: Diagnostic Logic Tree
Use this flow to troubleshoot low yields.
Caption: Figure 2. Diagnostic logic for common yield-reducing issues.
References
-
Fedoryński, M. (2014).[3] Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles.[3] Science24. Link
-
Organic Syntheses. (2011). Synthesis of 1-Phenylcyclobutanecarbonitrile. Org.[4][5] Synth. 88, 159-164. Link
-
CymitQuimica. (2024).[2] 3-(1-Cyanoethyl)benzoic acid Product Data. Link
-
Thieme Connect. (2005). Protecting Groups: Base-catalysed hydrolysis of methyl esters.[6] Science of Synthesis. Link
-
ChemScene. (2024). This compound (CAS 884001-09-6) Technical Specifications.[7] Link
Sources
- 1. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. science24.com [science24.com]
- 4. tandfonline.com [tandfonline.com]
- 5. (PDF) Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions [academia.edu]
- 6. thieme-connect.de [thieme-connect.de]
- 7. chemscene.com [chemscene.com]
Troubleshooting poor solubility of 3-(1-Cyanocyclobutyl)benzoic acid
Topic: Troubleshooting Solubility & Handling
Case ID: CAS 884001-09-6 | Classification: Benzoic Acid Derivative / Nitrile Scaffold[1]
Executive Summary & Physicochemical Dashboard
The Core Issue: Users frequently report that 3-(1-Cyanocyclobutyl)benzoic acid precipitates in aqueous buffers or forms "oils" during extraction.[1] This behavior is governed by two competing factors: the high lattice energy driven by the carboxylic acid dimers and the lipophilicity of the cyclobutyl ring, contrasted against the ionizability of the acid group.[1]
Quick Reference Data:
| Property | Value (Approx.) | Implication for Solubility |
| pKa (Acidic) | ~3.9 – 4.0 | Critical: Below pH 4, the molecule is neutral and insoluble.[1] Above pH 6, it ionizes and dissolves. |
| LogP (Neutral) | ~2.0 – 2.2 | Moderately lipophilic.[1] Requires organic co-solvents (DMSO, MeOH) if pH is acidic.[1] |
| LogD (pH 7.4) | ~ -1.5 | Highly water-soluble at physiological pH (exists as a carboxylate salt).[1] |
| H-Bond Donors | 1 (COOH) | Strong dimerization in non-polar solvents (causes poor solubility in Hexane/Toluene).[1] |
| Stability | Nitrile (CN) | Warning: Avoid prolonged heating in strong acid/base to prevent hydrolysis to amide/acid. |
Troubleshooting Guides
Issue 1: "The compound won't dissolve in my aqueous buffer (PBS/Media)."
Diagnosis:
You are likely attempting to dissolve the solid directly into a buffer where the local pH at the solid surface is too low, or the final concentration exceeds the intrinsic solubility of the neutral species (
The Mechanism:
Benzoic acid derivatives follow the Henderson-Hasselbalch relationship.[1]
Protocol: The "pH Switch" Method Do not just vortex. Use chemical ionization.[1]
-
Calculate: Determine the molarity required. If
, simple buffer addition often fails. -
Pre-Dissolve (Organic Anchor): Dissolve the neat solid in a minimal volume of DMSO (dimethyl sulfoxide).
-
Target: 100 mM – 500 mM stock.
-
-
The Drop-wise Addition:
-
Add the DMSO stock slowly to your buffer while stirring.
-
Critical Step: If precipitation occurs immediately, check the buffer pH. The addition of the acidic stock may have crashed the pH.
-
-
Rescue Strategy (In-situ Salt Formation):
-
If the solution is cloudy, add 1M NaOH dropwise.
-
Monitor clarity. Once the pH passes ~5.5, the solution should clarify instantly as the carboxylate anion forms.
-
Note: For biological assays, ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
Issue 2: "The compound oils out or crashes during extraction/workup."
Diagnosis: This occurs during Liquid-Liquid Extraction (LLE) when the organic solvent is removed or when the layers are not at the correct pH.[1] The "oil" is often the neutral acid containing trapped solvent and impurities, failing to crystallize due to the flexible cyclobutyl ring disrupting the lattice.[1]
Protocol: The "Salting Out" & pH Swing
-
Extraction (To Organic):
-
Purification (Back-Extraction):
-
Wash the organic layer with Saturated NaHCO3 (pH ~8.5) .
-
Result: The compound will ionize and move back into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate layers. Acidify the aqueous layer (pH < 2) to re-precipitate the pure solid.
-
-
Crystallization Trick:
-
If it oils out upon re-acidification, add a seed crystal or scratch the glass.
-
Solvent System: Recrystallize from minimal hot Ethanol/Water (1:1 mixture).[1]
-
Issue 3: "Which solvent should I use for reactions?"
Solvent Compatibility Matrix:
| Solvent | Solubility Rating | Use Case | Notes |
| DMSO | Excellent | Bioassays, Stock Solutions | Hard to remove (high boiling point).[1] |
| DMF | Excellent | Coupling Reactions (Amide bond) | Good for SNAr or HATU couplings.[1] |
| DCM | Moderate | Extraction | Good for neutral form; poor for salts. |
| Water | pH Dependent | Aqueous Workup | Soluble only if pH > 6. |
| Hexane | Poor | Washing | Use to wash away non-polar impurities. |
Visual Troubleshooting Workflows
Diagram 1: Solubility Decision Tree
Caption: Logic flow for selecting the correct dissolution strategy based on end-use application.
[1]
Diagram 2: The "pH Switch" Dissolution Mechanism
Caption: Visualizing the protonation state change required for aqueous solubility.
[1]
Frequently Asked Questions (FAQ)
Q: Can I heat the solution to improve solubility?
A: Yes, but with caution. You can heat DMSO or DMF solutions to 40-50°C to speed up dissolution.[1] Warning: Do not heat aqueous acidic or basic solutions of this compound above 60°C for extended periods. The nitrile group (CN) on the cyclobutyl ring is susceptible to hydrolysis, converting it into an amide (
Q: I see a "double peak" in my HPLC. Is it degrading? A: Not necessarily.
-
Rotamers: The cyclobutyl ring can cause restricted rotation, sometimes showing broadened peaks, though less likely to separate on HPLC than NMR.
-
Atropisomers: Unlikely for this specific molecule.
-
Impurity: The most common impurity is the de-cyanated byproduct or the hydrolyzed amide. Check the mass spectrum (MS).
Q: Why does the literature LogP vary? A: LogP refers to the neutral molecule. LogD refers to the distribution at a specific pH.
-
At pH 2.0, LogD
LogP 2.2 (Lipophilic). -
At pH 7.4, LogD
-1.5 (Hydrophilic).[1] Always report the pH when discussing the solubility of benzoic acid derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98370, 3-(1-Cyanoethyl)benzoic acid (Analogous Structure).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-(1-Cyanoethyl)benzoic acid Physicochemical Properties.[1] Retrieved from [Link][1][2]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for Henderson-Hasselbalch solubility profiles of benzoic acid derivatives).
Sources
How to handle and store 3-(1-Cyanocyclobutyl)benzoic acid safely
Technical Support Center: 3-(1-Cyanocyclobutyl)benzoic acid
Welcome to the technical support guide for this compound (CAS No. 884001-09-6). This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound in a laboratory setting. As your Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific rationale behind them to ensure the integrity of your experiments and the safety of your team.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Scenario 1: The compound has formed clumps or appears discolored upon opening a new container.
-
Question: I just received a new bottle of this compound, and the white powder appears clumpy and slightly off-color. Is it still usable?
-
Answer: This issue most likely indicates moisture contamination. The carboxylic acid functional group is hygroscopic and can absorb atmospheric water, leading to clumping. Discoloration could suggest minor degradation.
-
Causality: Moisture can initiate hydrolysis of the nitrile group or other degradation pathways, especially if the compound was exposed to temperature fluctuations during shipping.
-
Recommended Action:
-
Immediately move the container into a desiccator or a glove box with a dry atmosphere to remove surface moisture.
-
Before use, it is highly recommended to verify the compound's purity via analytical methods such as NMR or LC-MS to ensure it meets the requirements for your experiment.
-
For future prevention, always ensure containers are sealed tightly and stored in a designated dry environment.[1]
-
-
Scenario 2: An unexpected exothermic reaction or gas evolution occurs when dissolving the compound.
-
Question: I was preparing a solution of this compound and noticed the solution became warm and bubbled slightly. What is happening?
-
Answer: This indicates a chemical incompatibility with your solvent or a contaminant.
-
Causality: As a carboxylic acid, this compound will react with basic substances in an exothermic acid-base neutralization.[2][3][4] If your solvent was not anhydrous or contained basic impurities, this could trigger a reaction. Furthermore, strong acids or bases can cause the nitrile group to hydrolyze, potentially evolving heat or gas.[5] Hazardous decomposition, which can be accelerated by heat, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic hydrogen cyanide (HCN) gas.[6]
-
Recommended Action:
-
If it is safe to do so, move the reaction to a well-ventilated fume hood immediately.
-
Cease addition of the compound.
-
Review your experimental protocol. Ensure all glassware was properly dried and that the solvent used is pure, anhydrous, and free from contaminants like bases.
-
Consult the Safety Data Sheet (SDS) to confirm solvent compatibility before your next attempt.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards stem from its chemical nature as both a carboxylic acid and a nitrile. While specific toxicity data for this exact compound is limited, analogous structures and functional groups suggest the following:
-
Eye Irritation: It is classified as causing serious eye irritation.[6][7] Direct contact can cause redness, pain, or even damage.[8]
-
Skin Irritation: May cause skin irritation upon prolonged contact.[9][10]
-
Inhalation: Inhalation of the dust may cause respiratory tract irritation.[8][9]
-
Chemical Reactivity: It is incompatible with strong bases and strong oxidizing agents.[6][10] Reactions can be vigorous and generate heat.[4]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is crucial for minimizing exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[11][12] Nitrile gloves provide good resistance against acids and many organic compounds.[11] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of spills, consider a chemically resistant apron.[13]
-
Respiratory Protection: Handling should be done in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[9][12] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary during large-scale handling.[7]
Q3: What are the ideal storage conditions for this compound?
A3: Proper storage is critical for maintaining the compound's stability and ensuring safety.
-
Temperature: Store in a cool, dry place. The recommended storage temperature is between 2-8°C.[1]
-
Atmosphere: Keep the container tightly sealed to prevent moisture absorption and contamination.[1][6] For long-term storage, consider placing the container inside a desiccator or using a nitrogen-purged cabinet.
-
Location: Store in a well-ventilated area.[9] Do not store in metal cabinets, which can be corroded by acids over time.[3]
-
Segregation: Chemical segregation is mandatory. Store this compound away from:
Q4: How should I dispose of waste containing this compound?
A4: All waste must be treated as hazardous.
-
Collect all waste material (including contaminated consumables like gloves and wipes) in a clearly labeled, sealed container.
-
The container label should identify the contents, including "this compound."
-
Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all applicable local, state, and federal regulations.[9][10] Do not pour down the drain or mix with incompatible waste streams.
Summary of Safety and Storage Parameters
| Parameter | Specification | Rationale & References |
| CAS Number | 884001-09-6 | Unique identifier for the chemical substance.[1] |
| Molecular Formula | C₁₂H₁₁NO₂ | Defines the elemental composition of the molecule.[1] |
| Appearance | White to off-white solid/powder | The expected physical state at room temperature. |
| Storage Temperature | 2°C to 8°C (Refrigerated) | Minimizes degradation and preserves chemical stability.[1] |
| Primary Hazards | Causes serious eye irritation.[6][7] | The carboxylic acid and nitrile functionalities contribute to its hazardous properties. |
| Incompatible Materials | Strong bases, Strong oxidizing agents, Reactive metals. | To prevent dangerous exothermic or gas-evolving reactions.[2][4][6][14] |
| Required PPE | Safety goggles, nitrile gloves, lab coat. | Essential for preventing skin, eye, and respiratory exposure.[6][11] |
Experimental Protocol: Receiving and Storing a New Shipment
This protocol ensures that the compound is logged, inspected, and stored correctly to maintain its integrity and laboratory safety.
-
Preparation: Before the shipment arrives, ensure the designated storage location (refrigerator at 2-8°C) has adequate, segregated space. Prepare a logbook for recording shipment details.
-
Receiving: Upon receipt, visually inspect the outer packaging for any signs of damage or leaks. Wear appropriate PPE (lab coat, gloves, safety goggles) before handling the package.
-
Unpacking: Move the package to a designated receiving area, preferably within a chemical fume hood. Carefully open the outer packaging.
-
Container Inspection:
-
Examine the primary container for any cracks, loose caps, or broken seals.
-
Verify that the label information matches the order details (Compound Name, CAS number, quantity).
-
-
Logging: Record the date of receipt, supplier, lot number, and initial quantity in the laboratory chemical inventory system. Label the container with the date received.
-
Storage:
-
Ensure the container cap is tightly secured. For extra protection against moisture, you may wrap the cap with parafilm.
-
Place the container in its designated secondary containment bin within the 2-8°C refrigerator.
-
Confirm that the storage location is properly segregated from incompatible materials as outlined in the FAQ section.[2][4]
-
-
Documentation: Update the Safety Data Sheet (SDS) binder with the SDS that accompanied the shipment. Ensure all lab personnel are aware that a new chemical has been received and know its storage location.
Visual Workflow: Safe Handling and Storage
Caption: Workflow for receiving, handling, and storing this compound.
References
- Chemical Compatibility and Storage Guidelines. REDA Safe.
- Nitrile Chemical: Properties, Uses, and Safety Guidelines Explained. (2026, February 3).
- The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. (2025, October 18).
- SAFETY DATA SHEET: 3-(1-Cyanoethyl)benzoic acid. Fisher Scientific. (2025, December 24).
- This compound. ChemScene.
- SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology. (2015, December 1).
- Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2025, April 29).
- Safe Storage of Hazardous Chemicals. University of California, Santa Cruz - Office of Environment, Health & Safety.
- Nitriles – Knowledge and References. Taylor & Francis.
- The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. (2025, October 18).
- What You Need to Know About Chemical Resistance in Nitrile Gloves. Wellpak.
- SAFETY DATA SHEET. (2016, September 30).
- Benzoic Acid Standard Safety Data Sheet. (2015, April 16).
- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Leicester Safety Office.
- SAFETY DATA SHEET: m-Cyanobenzoic acid. Fisher Scientific. (2012, February 27).
- SAFETY DATA SHEET: 3-(1-Cyanoethyl)benzoic acid. Fisher Scientific. (2024, February 23).
- INCOMPATIBILITIES.
- PHARMACEUTICAL INCOMPATIBILITY.
- Chapter- 17 Pharmaceutical Incompatibilities-I. IIP Series.
- 1.3 - Chemical Incompatibilities. Scribd.
- Safety Data Sheet Benzoic acid. Redox. (2022, November 14).
- 3-(1-Cyanoethyl)benzoic acid (DF2107Y). MedChemExpress.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. alliancechemical.com [alliancechemical.com]
- 5. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. redox.com [redox.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. What You Need to Know About Chemical Resistance in Nitrile Gloves - Wellpak [wellpak.com.au]
- 12. mblbio.com [mblbio.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
Overcoming challenges in scaling up 3-(1-Cyanocyclobutyl)benzoic acid production
Technical Guide for Process Chemists & Engineers
Status: Active Molecule: 3-(1-Cyanocyclobutyl)benzoic acid (CAS: 884001-09-6) Application: Key intermediate for JAK inhibitors and related kinase targets.
Strategic Overview
Scaling up the production of This compound presents a classic process chemistry dilemma: constructing a strained carbocycle on an electron-deficient aromatic ring while maintaining functional group differentiation.
The "Legacy Route" (NaH/DMSO) often fails at kilo-scale due to safety hazards and poor thermal control. This guide advocates for a Phase-Transfer Catalyzed (PTC) approach for the cyclization step, followed by a chemoselective hydrolysis .
The Critical Process Pathway
Figure 1: Recommended scale-up workflow prioritizing safety and selectivity.
Deep Dive: The Cyclization Step (The Bottleneck)
The Challenge: The formation of the cyclobutyl ring is thermodynamically disfavored due to ring strain (~26 kcal/mol). Standard laboratory protocols often utilize Sodium Hydride (NaH) in DMSO or DMF.
-
Scale-Up Risk: NaH in DMSO/DMF is thermally unstable and can lead to runaway decomposition and explosions above 50°C [1]. Furthermore, the evolution of Hydrogen gas (
) presents a flammability hazard.
The Solution: Solid-Liquid Phase Transfer Catalysis (SL-PTC) .
Using solid KOH or concentrated NaOH with a quaternary ammonium salt (e.g., TBAB) allows the reaction to proceed in Toluene. This eliminates
Optimized Protocol (PTC Method)
| Parameter | Specification | Rationale |
| Substrate | Methyl 3-(cyanomethyl)benzoate | Ester protects the acid; prevents dianion solubility issues. |
| Reagent | 1,3-Dibromopropane (1.2 - 1.5 equiv) | Excess drives the reaction to completion and minimizes dimerization. |
| Base | 50% NaOH (aq) or Solid KOH (3.0 equiv) | Strong base required for double deprotonation. |
| Catalyst | TBAB (5-10 mol%) | Facilitates transfer of hydroxide into the organic phase. |
| Solvent | Toluene (10-15 V) | Good solubility for the ester; easy azeotropic drying; safer than DMSO. |
| Temp | 50°C - 60°C | Sufficient energy to overcome ring strain without polymerizing. |
Step-by-Step Execution:
-
Charge Toluene, Methyl 3-(cyanomethyl)benzoate, and 1,3-Dibromopropane to the reactor.
-
Add TBAB (Tetrabutylammonium bromide).
-
Dose 50% NaOH slowly over 2–4 hours. Critical: Monitor internal temperature. The reaction is exothermic.[1]
-
Agitate vigorously. PTC is mass-transfer limited; impeller speed is a Critical Process Parameter (CPP).
-
Quench with water once IPC shows starting material < 0.5%.
Deep Dive: Impurity Management
Users frequently encounter a "sticky mess" or low yields. This is usually due to oligomerization or incomplete cyclization.
Troubleshooting Logic Tree
Figure 2: Troubleshooting common reaction failures based on impurity profiles.
Common Impurities & Fixes
-
Mono-alkylated Intermediate (Open Chain):
-
Cause: Base depletion or insufficient temperature. The second alkylation (ring closure) is slower than the first.
-
Fix: Ensure >3.0 eq of base is used. If the reaction stalls, add a "kicker" charge of 0.2 eq TBAB.
-
-
Dimerization (Intermolecular reaction):
-
Cause: Concentration is too high. Two molecules of starting material react with one dibromopropane.[2]
-
Fix: Adhere to the High Dilution Principle . Do not run more concentrated than 10 volumes of solvent.
-
Deep Dive: Chemoselective Hydrolysis
The Challenge: Hydrolyzing the methyl ester to the acid without hydrolyzing the nitrile (to an amide) or decarboxylating.
Mechanism: The cyclobutyl ring provides significant steric hindrance around the nitrile group. However, harsh acidic conditions (e.g., H2SO4/Reflux) will eventually attack the nitrile.
Recommended Protocol:
-
Reagent: Lithium Hydroxide (LiOH) or NaOH (2.0 equiv).
-
Solvent: THF/Water (3:1).
-
Temperature: 20°C - 40°C. Do not reflux.
-
Endpoint: The ester hydrolyzes rapidly (1-3 hours) at mild temperatures. The nitrile requires much higher energy to hydrolyze due to the bulk of the cyclobutane ring.
Purification (The "No-Column" Workup):
-
Remove THF via vacuum distillation.
-
Wash the aqueous layer with MTBE (removes unreacted organic impurities).
-
Acidify the aqueous layer slowly to pH 3–4 using 2N HCl.
-
Crystallization: The product, this compound, should precipitate as a white solid. Filter and wash with water.[3][4][5]
Technical FAQs
Q: Can I use 1,3-Dichloropropane instead of the dibromo analog to save cost? A: Not recommended. Chlorides are poorer leaving groups. The reaction time will triple, requiring higher temperatures which increases impurity formation (oligomers). Stick to 1,3-dibromopropane for cleaner profiles [2].
Q: I see a large exotherm when adding NaH. Is this normal? A: Yes, and it is dangerous. If you are using NaH, you must switch to the PTC method described above for any scale larger than 10g. The NaH/DMSO exotherm has a very low onset temperature and is historically responsible for severe industrial accidents [1].
Q: My product is oiling out during acidification. What do I do? A: This indicates occluded impurities or too rapid acidification.
-
Re-dissolve in dilute NaOH.
-
Wash with Toluene.
-
Acidify very slowly while seeding with pure crystal at pH 6.
-
Ensure the temperature is controlled (20-25°C).
References
-
Yang, Q., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, vol. 23, no.[6] 10, 2019, pp. 2210–2217. Link
-
BenchChem Technical Report. "A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions." BenchChem, 2025.[2][7] Link
-
European Patent Office.[8] "Process for the preparation of 1-aryl-1-cyanocyclobutane derivatives." Patent EP0863868, 1998. Link
-
Organic Syntheses. "Cyclobutylamine."[9] Org.[2][10] Synth., vol. 50, 1970, p. 18. (Reference for cyclobutyl stability and hydrolysis). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868 [data.epo.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Analytical Methods for 3-(1-Cyanocyclobutyl)benzoic Acid
Welcome to the Technical Support Center for the analytical characterization of 3-(1-Cyanocyclobutyl)benzoic acid . This compound presents a unique set of chromatographic and mass spectrometric challenges due to its structural dichotomy: a highly polar, ionizable benzoic acid moiety coupled with a sterically bulky, hydrophobic cyclobutane ring and a polar, hydrolysis-prone cyano (nitrile) group.
This guide is designed for analytical scientists and drug development professionals. It bypasses basic theory to deliver field-proven, self-validating protocols and mechanistic troubleshooting strategies to ensure robust quantification and structural integrity during analysis.
SECTION 1: Core Analytical Workflows
To establish a self-validating analytical system, the choice of methodology must align with the required sensitivity and matrix complexity. Below are the optimized, step-by-step protocols for both routine purity assessment and trace-level quantification.
Protocol A: HPLC-UV Method for Routine Purity and Assay
Objective: Achieve baseline resolution and symmetrical peak shape by suppressing secondary silanol interactions.
Causality & Rationale: The pKa of the benzoic acid moiety is approximately 4.0–4.2. If the mobile phase pH is near this value, the analyte exists in a state of partial ionization, leading to split peaks, severe tailing, and irreproducible retention times[1]. Lowering the pH to < 3.0 ensures the compound remains fully protonated (neutral), driving hydrophobic retention on the stationary phase and preventing ionic interactions with residual silanols on the silica backbone[2].
Step-by-Step Methodology:
-
Column Selection: Equip the system with a high-purity, fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). End-capping is critical to mask residual -Si-OH groups.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Mix thoroughly and sonicate for 10 minutes to degas.
-
Organic Phase (B): 100% LC-MS grade Acetonitrile.
-
-
Gradient Elution Profile:
-
0–2 min: 20% B
-
2–10 min: Linear ramp to 80% B
-
10–12 min: Hold at 80% B
-
12–12.1 min: Return to 20% B (Equilibrate for 4 minutes).
-
-
System Parameters: Set flow rate to 1.0 mL/min, column oven to 35°C, and UV detection wavelength to 235 nm (optimal for the conjugated aromatic system).
-
System Suitability Validation: Inject a 50 µg/mL standard. The protocol is self-validated if the tailing factor (
) is and theoretical plates ( ) are .
Protocol B: High-Sensitivity LC-MS/MS Method (Derivatization-Assisted)
Objective: Overcome poor electrospray ionization (ESI) efficiency inherent to carboxylic acids in complex biological matrices.
Causality & Rationale: While this compound can be detected in ESI negative mode [M-H]-, matrix-induced ion suppression and poor droplet desolvation often limit the Limit of Detection (LOD). Derivatizing the carboxylic acid with aniline or 3-nitrophenylhydrazine (3-NPH) converts the analyte into an amide, significantly increasing its hydrophobicity and allowing for highly efficient ionization in ESI positive mode [M+H]+[3].
Step-by-Step Methodology:
-
Sample Extraction: Perform a Liquid-Liquid Extraction (LLE) using ethyl acetate from an acidified sample matrix (pH 3.0) to ensure the target is unionized and partitions into the organic layer. Evaporate to dryness under gentle nitrogen flow at room temperature.
-
Derivatization Reaction:
-
Reconstitute the residue in 90 µL of Acetonitrile/Water (50:50, v/v).
-
Add 5 µL of 1000 mM Aniline and 50 µL of 100 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3].
-
Incubate at 4°C for 2 hours. Crucial: Low temperature prevents concurrent hydrolysis of the cyano group.
-
-
Quenching: Add 50 µL of 100 mM Formic Acid to quench the unreacted EDC.
-
LC-MS/MS Acquisition:
-
Inject 2 µL onto a sub-2 µm C18 UHPLC column.
-
Run a fast gradient (0.1% Formic Acid in Water/Acetonitrile) at 0.4 mL/min.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transition for the aniline derivative in ESI+ mode.
-
SECTION 2: Troubleshooting Guide & FAQs
Q1: My chromatographic peak is exhibiting severe tailing (Tailing Factor > 2.0). How do I correct this? A: Peak tailing for benzoic acid derivatives is almost always a function of mobile phase pH and stationary phase chemistry[2].
-
Diagnostic Check: Verify the pH of your aqueous mobile phase. If you are using plain water or a weak buffer (pH > 4.0), the carboxylic acid is partially ionized.
-
Resolution: Immediately switch to an aqueous phase containing 0.1% to 0.2% Formic Acid or Trifluoroacetic Acid (TFA)[1]. If tailing persists, your column's silica backbone likely has exposed active silanols; replace it with a sterically protected, heavily end-capped column.
Q2: During sample preparation and extraction, I am seeing a secondary peak eluting earlier than my target compound. What is degrading? A: You are likely observing nitrile hydrolysis . The cyano group on the cyclobutane ring is susceptible to hydrolysis, converting first to an amide, and subsequently to a carboxylic acid under stress conditions (strong acids, strong bases, or elevated temperatures)[4].
-
Resolution: Avoid using strong bases (like NaOH) or high heat (evaporating at >40°C) during sample cleanup. Keep extraction conditions mild (pH 3-5) and utilize vacuum centrifugation at room temperature instead of heated nitrogen blowdown.
Q3: My LC-MS/MS signal in ESI negative mode is suffering from severe matrix effects. How can I improve trustworthiness in my quantification? A: Carboxylic acids are notorious for ion suppression in ESI-.
-
Resolution 1 (Chromatographic): Adjust your gradient so the analyte elutes in a region with higher organic content (>50% Acetonitrile), which improves droplet desolvation efficiency.
-
Resolution 2 (Chemical): Implement the 3-NPH or Aniline derivatization protocol detailed in Section 1. This acts as a self-validating step by shifting detection to ESI+ mode, moving the analyte away from the background noise typical of negative mode[3].
SECTION 3: Quantitative Data Comparison
The following table synthesizes the expected performance metrics across different analytical approaches, allowing you to select the appropriate method based on your project phase.
| Analytical Method | Ionization / Detection | Typical LOD | Linearity ( | Key Advantages | Primary Limitations |
| HPLC-UV | UV Absorbance (235 nm) | 0.5 - 1.0 µg/mL | > 0.999 | Highly reproducible, cost-effective, no matrix ion suppression. | Moderate sensitivity; unsuitable for trace PK/PD biological studies. |
| LC-MS/MS (Native) | ESI Negative [M-H]- | 5 - 20 ng/mL | > 0.995 | Minimal sample prep required; direct analysis of the intact molecule. | Susceptible to severe matrix effects and ion suppression. |
| LC-MS/MS (Derivatized) | ESI Positive [M+H]+ | 10 - 50 pg/mL | > 0.998 | Extreme sensitivity; excellent signal-to-noise ratio in complex matrices. | Longer sample prep time; requires strict control of derivatization kinetics. |
SECTION 4: Visualizations
Nitrile Stability and Sample Preparation Workflow
The following diagram illustrates the mechanistic pathway of sample degradation versus preservation based on extraction conditions.
Caption: Workflow demonstrating the impact of sample preparation conditions on nitrile stability.
Peak Tailing Troubleshooting Logic Tree
Use this self-validating decision matrix to systematically eliminate the root causes of poor peak shape.
Caption: Decision tree for diagnosing and resolving peak tailing in benzoic acid derivative chromatography.
SECTION 5: References
-
Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography ResearchGate URL:[Link][1]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices National Institutes of Health (PMC) URL:[Link][3]
-
LC–MS/MS characterization of stress degradation products of Ripretinib along with development and validation of a stability-indicating HPLC method ResearchGate URL:[Link][4]
Sources
Technical Support Center: Synthesis of 3-(1-Cyanocyclobutyl)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 3-(1-Cyanocyclobutyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield of this compound
Question: I am attempting the synthesis of this compound from 3-bromobenzoic acid and cyclobutanecarbonitrile using a strong base like sodium amide, but my yields are consistently low. What are the potential reasons, and how can I improve the yield?
Answer:
Low yields in this nucleophilic aromatic substitution-type reaction can stem from several factors, primarily related to the stability of the reagents and the reaction conditions.
Potential Causes and Solutions:
-
Incomplete Deprotonation of Cyclobutanecarbonitrile: The first step is the deprotonation of cyclobutanecarbonitrile to form the nucleophilic carbanion. If this deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Solution: Ensure your sodium amide (NaNH₂) is fresh and has not been deactivated by moisture. It is a highly water-sensitive reagent. Consider using a freshly prepared solution or a newly opened bottle. The reaction should be conducted under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions of the Strong Base: Sodium amide is a very strong base and can participate in side reactions, such as reacting with the carboxylic acid group of the starting material or promoting elimination reactions.
-
Solution: A common strategy is to protect the carboxylic acid group of 3-bromobenzoic acid as an ester (e.g., methyl or ethyl ester) before the reaction with the cyclobutanecarbonitrile anion. The ester is generally more stable under these basic conditions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
-
Benzyne Intermediate Formation: The reaction of a strong base with an aryl halide can sometimes lead to the formation of a highly reactive benzyne intermediate through an elimination-addition mechanism. This can result in the formation of isomeric byproducts (e.g., 2-(1-cyanocyclobutyl)benzoic acid and 4-(1-cyanocyclobutyl)benzoic acid), thus lowering the yield of the desired meta-substituted product.
-
Solution: Carefully control the reaction temperature. Running the reaction at a lower temperature can favor the desired nucleophilic aromatic substitution pathway over benzyne formation.
-
-
Insufficient Reaction Time or Inappropriate Temperature: Like many organic reactions, time and temperature are critical parameters.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. A Korean patent on the synthesis of similar 3-(1-cyanoalkyl)benzoic acids suggests that prolonged reaction times can lead to an increase in side products.[1]
-
Proposed Optimized Workflow:
Caption: Optimized synthesis workflow for this compound.
Problem 2: Presence of Multiple Isomeric Impurities in the Final Product
Question: My final product shows multiple peaks in the HPLC analysis, and the NMR spectrum is complex, suggesting the presence of isomers. What are the likely isomeric impurities, and how can I minimize their formation?
Answer:
The presence of isomeric impurities is a strong indication of a non-selective reaction mechanism, likely involving a benzyne intermediate as mentioned previously.
Likely Isomeric Impurities:
-
2-(1-Cyanocyclobutyl)benzoic acid (Ortho-isomer): Arises from the nucleophilic attack of the cyclobutanecarbonitrile anion at the C2 position of the benzyne intermediate.
-
4-(1-Cyanocyclobutyl)benzoic acid (Para-isomer): Results from the nucleophilic attack at the C4 position of the benzyne intermediate.
Minimizing Isomer Formation:
-
Choice of Halogen: The nature of the leaving group on the benzoic acid ring can influence the propensity for benzyne formation. While bromide is a common leaving group, fluoride can sometimes favor the SNAr (addition-elimination) mechanism over the elimination-addition (benzyne) pathway, potentially leading to higher regioselectivity.[2]
-
Reaction Temperature Control: Lowering the reaction temperature can significantly disfavor the high-energy benzyne pathway. Experiment with temperatures ranging from -78 °C to room temperature to find the optimal balance between reaction rate and selectivity.
-
Alternative Synthetic Routes: Consider a different synthetic approach that avoids the use of a strong base with a halobenzoic acid. For instance, a palladium-catalyzed cross-coupling reaction between a zincated cyclobutanecarbonitrile and a 3-halobenzoic acid derivative could offer higher selectivity.
Purification of Isomers:
If isomeric impurities are formed, their separation can be challenging due to their similar physical properties.
-
Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired meta-isomer. This is often an empirical process requiring screening of various solvents and solvent mixtures.[3]
-
Chromatography: Preparative HPLC or column chromatography on silica gel can be effective for separating isomers, although it may be less practical for large-scale production.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and analysis of this compound.
1. What is a suitable starting material for the synthesis of this compound?
A common and commercially available starting material is 3-bromobenzoic acid.[4] Alternatively, 3-chlorobenzoic acid could be used, though the reactivity might differ.
2. What are the key reaction parameters to control during the synthesis?
The most critical parameters are:
Anhydrous Conditions: To prevent the deactivation of the strong base.
Temperature: To control the reaction rate and minimize the formation of side products, particularly benzyne-related isomers.
Stoichiometry: The molar ratio of the base to the cyclobutanecarbonitrile and the aryl halide should be carefully optimized to ensure complete reaction without promoting excessive side reactions.
3. How can I monitor the progress of the reaction?
The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:
Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of starting materials and the appearance of the product.
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of the reaction progress.[5]
4. What is a suitable method for the purification of the final product?
Recrystallization is a common and effective method for purifying solid organic compounds like benzoic acid derivatives.[3] The choice of solvent is crucial and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures.
5. What are the expected signals in the 1H and 13C NMR spectra of this compound?
1H NMR:
Aromatic protons will appear in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.
The protons of the cyclobutyl ring will likely appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).
The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
13C NMR:
The carboxylic carbon will be observed at δ > 165 ppm.
The nitrile carbon will appear around δ 120-125 ppm.
Aromatic carbons will be in the range of δ 125-140 ppm.
The quaternary carbon of the cyclobutyl ring attached to the cyano group and the aromatic ring will be a key signal.
The aliphatic carbons of the cyclobutyl ring will be in the upfield region.
For comparison, the chemical shifts of various benzoic acid derivatives have been reported and can serve as a reference.[6][7]
6. How can I confirm the purity of my final product?
The purity of this compound can be assessed using a combination of techniques:
HPLC: A reversed-phase HPLC method with UV detection is a standard and reliable technique for determining purity and quantifying impurities.[5]
Melting Point: A sharp melting point range close to the literature value (if available) is indicative of high purity.
NMR Spectroscopy: 1H and 13C NMR can confirm the structure and detect the presence of any significant impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Quantitative Data Summary for a Hypothetical Optimized Synthesis:
| Parameter | Value |
| Starting Material | Methyl 3-bromobenzoate |
| Reagents | Cyclobutanecarbonitrile, Sodium Amide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -40°C to -20°C |
| Reaction Time | 2-4 hours |
| Intermediate | Methyl 3-(1-cyanocyclobutyl)benzoate |
| Hydrolysis | NaOH (aq), then HCl (aq) |
| Final Product | This compound |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98%[6] |
Experimental Protocol: Synthesis of Methyl 3-(1-cyanocyclobutyl)benzoate (Intermediate)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -40°C in a dry ice/acetone bath.
-
Slowly add sodium amide (NaNH₂) to the cold THF.
-
To this suspension, add a solution of cyclobutanecarbonitrile in anhydrous THF dropwise, maintaining the temperature below -30°C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the carbanion.
-
Add a solution of methyl 3-bromobenzoate in anhydrous THF dropwise, keeping the temperature below -20°C.
-
After the addition is complete, allow the reaction to stir at -20°C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(1-cyanocyclobutyl)benzoate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Logical Relationship Diagram for Impurity Formation:
Caption: Reaction pathways leading to the desired product and isomeric impurities.
References
- Transtutors. (2021, May 16).
- Magnetic Resonance in Chemistry. (1990).
- PeerJ.
- BenchChem. (2025). A Comparative Guide to Alternative Precursors for the Synthesis of 3-(1-Cyanoethyl)benzoic Acid.
- Filo. (2026, January 28).
- ResearchG
- ChemScene. 884001-09-6 | this compound.
- Google Patents. (Patent No. KR100598271B1). Method for preparing 3-(1-cyanoalkyl) benzoic acid.
- Google Patents. (Patent No. CN103214396B). Production method of 3-cyanobenzoic acid.
- BenchChem. (2025). Synthesis routes of 3-(1-Cyanoethyl)benzoic acid.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- UST Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
- PMC.
- SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)
- CymitQuimica. CAS 585-76-2: 3-Bromobenzoic acid.
- Google Patents. (Patent No. CN108129288B). Synthesis method of trans-3-hydroxycyclobutylformic acid.
- Journal of Chemical Education. (1976). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Juniper Publishers. (2017, March 17).
- FSIS.USDA.gov. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- MedchemExpress.com.
- Sigma-Aldrich. 3-(1-Cyanoethyl)benzoic acid 98 5537-71-3.
- Santa Cruz Biotechnology. 3-(1-Cyanoethyl)benzoic acid | CAS 5537-71-3 | SCBT.
- NIST WebBook. Benzoic acid, 3-bromo-.
- Chemical Science (RSC Publishing). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
Sources
- 1. Separation of 3-Cyanobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. peerj.com [peerj.com]
- 4. CAS 585-76-2: 3-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to 3-(1-Cyanocyclobutyl)benzoic Acid and Its Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of success in drug discovery programs. The benzoic acid moiety is a well-established pharmacophore, and its functionalization provides a rich avenue for modulating physicochemical and biological properties. This guide offers an in-depth comparison of 3-(1-Cyanocyclobutyl)benzoic acid with its structurally similar analogs, providing researchers, scientists, and drug development professionals with objective data and field-proven insights to inform their synthetic and screening endeavors.
Introduction: The Strategic Importance of Cycloalkyl Moieties
The incorporation of small, strained ring systems, such as cyclobutane, into drug candidates has become an increasingly utilized strategy to enhance molecular properties.[1] Unlike simple alkyl chains, cycloalkanes introduce conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[2] The cyclobutyl group, in particular, offers a unique three-dimensional structure that can be exploited to explore novel chemical space and improve pharmacokinetic profiles.[1]
This guide focuses on this compound and its comparison with analogs where the cyclobutyl group is replaced by other cycloalkyl or simple alkyl moieties. We will delve into a comparative analysis of their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and established structure-activity relationship (SAR) principles.
Comparative Synthesis of 3-(1-Cyanoalkyl)benzoic Acid Derivatives
A common and industrially applicable method for the synthesis of 3-(1-cyanoalkyl)benzoic acids involves the reaction of a 2-chlorobenzoic acid metal salt with an appropriate alkylnitrile in the presence of a strong base, such as sodium amide, in liquid ammonia.[1] This method is advantageous as it is economical and avoids the use of highly toxic reagents like sodium cyanide.
The general synthetic scheme is presented below:
Caption: General synthetic pathway for 3-(1-Cyanoalkyl)benzoic acids.
Table 1: Comparison of Synthetic Parameters for 3-(1-Cyanoalkyl)benzoic Acids
| Compound | Alkylnitrile | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 3-(1-Cyanoethyl)benzoic acid | Propionitrile | Sodium 2-chlorobenzoate, Sodium amide, Liquid ammonia | -33°C to 0°C, 1.5 - 2 hours | ~50-90% | Not specified | [1][3] |
| This compound | Cyclobutanecarbonitrile | Sodium 2-chlorobenzoate, Sodium amide, Liquid ammonia | Inferred to be similar to the ethyl analog | Estimated to be comparable | ≥98% (commercially available) | [4] |
| 3-(1-Cyanocyclopropyl)benzoic acid | Cyclopropanecarbonitrile | Sodium 2-chlorobenzoate, Sodium amide, Liquid ammonia | Inferred to be similar to the ethyl analog | Estimated to be comparable | Not specified | |
| 3-(1-Cyanocyclopentyl)benzoic acid | Cyclopentanecarbonitrile | Sodium 2-chlorobenzoate, Sodium amide, Liquid ammonia | Inferred to be similar to the ethyl analog | Estimated to be comparable | Not specified |
Experimental Protocol: Synthesis of 3-(1-Cyanoethyl)benzoic Acid [1]
This protocol, derived from a patented method, serves as a representative procedure that can be adapted for the synthesis of the cycloalkyl analogs.
-
Preparation of Sodium 2-chlorobenzoate:
-
In a 250 mL reactor, combine 2.55 g of sodium hydroxide and 10 mL of water.
-
At 0°C, add 10 g of 2-chlorobenzoic acid over 5 minutes.
-
Raise the temperature to room temperature and stir for 30 minutes.
-
Concentrate the solution under reduced pressure to obtain a white solid of sodium 2-chlorobenzoate.
-
-
Synthesis of 3-(1-Cyanoethyl)benzoic acid:
-
In a 500 mL reactor cooled to -78°C, add 200 mL of liquid ammonia.
-
Sequentially add 10.9 g of sodium amide and 8 mL of propionitrile.
-
Adjust the reactor temperature to -33°C and stir for 30 minutes.
-
Add 10 g of the prepared sodium 2-chlorobenzoate at the same temperature and stir for 1 hour.
-
Raise the reactor temperature to room temperature to evaporate the liquid ammonia.
-
Add water to quench any remaining sodium amide.
-
Add concentrated hydrochloric acid to precipitate the product.
-
Filter the solid to obtain 3-(1-cyanoethyl)benzoic acid.
-
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a cycloalkyl group in place of a simple alkyl chain can significantly influence these properties.
Caption: Influence of physicochemical properties on drug-like characteristics.
Table 2: Comparative Physicochemical Properties of 3-(1-Cyanoalkyl)benzoic Acid Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Topological Polar Surface Area (Ų) | Reference |
| 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | 175.18 | 2.2 | 61.1 | [5] |
| This compound | C12H11NO2 | 201.22 | Not Available | Not Available | [4] |
| 3-(1-Cyanocyclopropyl)benzoic acid | C11H9NO2 | 187.19 | Not Available | Not Available | |
| 3-(1-Cyanocyclopentyl)benzoic acid | C13H13NO2 | 215.25 | Not Available | Not Available |
The increase in molecular weight with the size of the cycloalkyl ring is expected. The lipophilicity (LogP) is also anticipated to increase with the size of the carbocyclic ring, which can impact solubility, permeability, and metabolic stability.[6]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the benzoic acid ring, as well as the nature of the alkyl group at the 3-position, can profoundly influence biological activity. While specific biological data for this compound is not extensively published, we can infer potential SAR trends based on general principles observed for benzoic acid derivatives and cycloalkanes in medicinal chemistry.
-
Conformational Restriction: The cyclobutyl group, being more conformationally restricted than the ethyl group, can orient the cyano and benzoic acid functionalities in a more defined spatial arrangement. This can lead to enhanced binding to a specific biological target if the conformation is optimal for interaction.
-
Lipophilicity and Metabolic Stability: The metabolic stability of cycloalkyl groups can vary with ring size.[6] Cyclobutane and cyclopentane rings are often more metabolically stable than linear alkyl chains. This is a critical consideration in drug design to improve the half-life of a compound.
-
Exploring Hydrophobic Pockets: The three-dimensional shape of the cyclobutyl group may allow for better occupancy of hydrophobic pockets in a target protein compared to a linear ethyl group. Varying the cycloalkyl ring size (cyclopropyl, cyclobutyl, cyclopentyl) provides a systematic way to probe the size and shape of such pockets.[2]
Sources
- 1. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]
- 2. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | CID 98370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Small Molecule Inhibitors Targeting USP1
This guide provides a comprehensive comparison of the efficacy of prominent small-molecule inhibitors targeting Ubiquitin-Specific Protease 1 (USP1), a key regulator of DNA damage response pathways. While the initial query referenced 3-(1-Cyanocyclobutyl)benzoic acid, this compound is not widely characterized in the scientific literature as a direct inhibitor of a specific biological target. Therefore, this guide will focus on a well-established and clinically relevant class of therapeutic agents: USP1 inhibitors. We will delve into the mechanistic details and comparative efficacy of well-characterized inhibitors such as ML323 and Pimozide, providing researchers with the necessary information to select and utilize these tools effectively.
The Central Role of USP1 in DNA Damage Response
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in cellular processes related to DNA repair and genome stability. USP1, in complex with its binding partner UAF1, is a key regulator of the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways. It achieves this by removing monoubiquitin from two crucial substrates: the Fanconi Anemia complementation group D2 protein (FANCD2) and the Proliferating Cell Nuclear Antigen (PCNA).
The ubiquitination of FANCD2 and PCNA is a critical signal for the recruitment of DNA repair machinery to sites of DNA damage. By deubiquitinating these substrates, USP1 effectively turns off this signal, thereby regulating the DNA damage response. In several cancers, USP1 is overexpressed, leading to enhanced DNA repair capabilities and resistance to DNA-damaging chemotherapeutics. This makes USP1 an attractive therapeutic target in oncology.
Below is a diagram illustrating the central role of USP1 in the DNA damage response pathway.
Figure 1: Simplified signaling pathway of USP1 in the DNA damage response.
A Comparative Look at Key USP1 Inhibitors
A variety of small molecules have been identified as inhibitors of USP1, each with distinct chemical properties and mechanisms of action. This guide will focus on two of the most well-characterized inhibitors: ML323 and Pimozide.
-
ML323: A potent and highly selective inhibitor of the USP1-UAF1 deubiquitinase complex. It acts as a reversible, allosteric inhibitor with nanomolar inhibitory activity. ML323 has been shown to potentiate the cytotoxicity of DNA-damaging agents like cisplatin.
-
Pimozide: An antipsychotic agent that has been repurposed as a USP1 inhibitor. While it also inhibits USP1 activity, it generally requires higher concentrations compared to more selective inhibitors like ML323. Pimozide's mechanism of action is multifaceted, as it also inhibits STAT3/5 signaling pathways.
Experimental Workflows for Efficacy Comparison
To objectively compare the efficacy of USP1 inhibitors, a series of biochemical and cell-based assays are employed. The following protocols are standard in the field and provide a framework for a self-validating system.
Biochemical Assay: In Vitro Deubiquitinase (DUB) Activity Assay
This assay directly measures the enzymatic activity of purified USP1 and its inhibition by test compounds. A common method utilizes a fluorogenic substrate like Ubiquitin-Rhodamine 110 (Ub-Rho).
Principle: USP1 cleaves the ubiquitin from the rhodamine molecule, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant USP1/UAF1 complex in assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Prepare a stock solution of Ub-Rho substrate.
-
Prepare serial dilutions of the USP1 inhibitors (e.g., ML323, Pimozide) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to each well.
-
Add the USP1 inhibitor or DMSO (vehicle control) to the respective wells.
-
Add the purified USP1/UAF1 enzyme to all wells except the negative control.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rho substrate to all wells.
-
Measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (excitation/emission ~485/535 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of USP1 activity versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram outlines the workflow for the in vitro DUB activity assay.
Figure 2: Workflow for the in vitro deubiquitinase (DUB) activity assay.
Cell-Based Assay: Western Blot Analysis of PCNA and FANCD2 Ubiquitination
This assay assesses the ability of an inhibitor to block USP1 activity within a cellular context by measuring the ubiquitination status of its endogenous substrates.
Principle: Inhibition of USP1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), which can be detected by Western blotting as higher molecular weight bands.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., U2OS, HeLa) to 70-80% confluency.
-
Treat the cells with various concentrations of the USP1 inhibitor or DMSO for a specified time (e.g., 6-24 hours).
-
Optionally, co-treat with a DNA-damaging agent (e.g., cisplatin, hydroxyurea) to induce substrate ubiquitination.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PCNA, FANCD2, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the ubiquitinated and non-ubiquitinated forms of PCNA and FANCD2.
-
Calculate the ratio of ubiquitinated to total substrate to determine the effect of the inhibitor.
-
Comparative Efficacy Data
The following table summarizes the reported in vitro efficacy data for ML323 and Pimozide.
| Inhibitor | Target | Assay Type | IC50 | Reference(s) |
| ML323 | USP1-UAF1 | Ub-Rho Assay | 76 nM | |
| USP1-UAF1 | Gel-based (di-Ub) | 174 nM | ||
| USP1-UAF1 | Gel-based (Ub-PCNA) | 820 nM | ||
| Pimozide | USP1 | Not specified | Micromolar range |
Note: Direct comparison of IC50 values should be done with caution as they can vary depending on the assay conditions and substrate used. However, the data clearly indicates that ML323 is a significantly more potent inhibitor of USP1 than Pimozide.
Conclusion
The inhibition of USP1 presents a promising therapeutic strategy for a range of cancers, particularly those with deficiencies in other DNA repair pathways. ML323 has emerged as a highly potent and selective tool compound for studying USP1 biology, demonstrating nanomolar efficacy in biochemical assays and robust activity in cellular models. Pimozide, while also exhibiting USP1 inhibitory activity, is less potent and its effects may be confounded by its activity against other cellular targets. For researchers investigating the therapeutic potential of USP1 inhibition, ML323 offers a more specific and potent tool for preclinical studies. The experimental workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of novel USP1 inhibitors.
References
- Mistry, H., et al. (2013). Small Molecule Inhibitors of USP1 Target ID1 Degradation in Leukemic Cells and Cause Cytotoxicity. Blood, 122(21), 2645.
- Dexheimer, T. S., et al. (2012). Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. Probe Reports from the NIH Molecular Libraries Program.
-
Synapse. (2025, May 8). ML323 - Drug Targets, Indications, Patents. Retrieved from [Link]
- Mistry, H., et al. (2013). Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells. Molecular Cancer Therapeutics, 12(12), 2651-2662.
-
Patsnap Synapse. (2024, June 21). What are USP1 inhibitors and how do they work?. Retrieved from [Link]
-
Insilico Medicine. (n.d.). USP1. Retrieved from [Link]
- Chen, J., et al. (2020). USP1 inhibitor pimozide inhibits metastasis of 4T1 breast cancer in mice. Journal of Experimental & Clinical Cancer Research, 39(1), 1-15.
- Rabelo, F. A. G., et al. (2019). Inhibition of cancer stem cells promoted by Pimozide. Clinical and Experimental Pharmacology and Physiology, 46(2), 111-117.
- Islam, S., et al. (2023). Role of Ubiquitin-specific Protease 1 in the Pathogenesis and Treatment of Adult T-Cell Leukemia. Anticancer Research, 43(1), 1-12.
-
BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit. Retrieved from [Link]
- The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors. (2024). Cancer Research.
-
BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Amsbio. (n.d.). USP1 Inhibitor Screening Assay Kit, 78831. Retrieved from [Link]
- Model for the role of USP1 activity and/or autocleavage during normal... (n.d.).
- Chatterjee, S., et al. (2017). Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells. Clinical Cancer Research, 23(15), 4339-4350.
- van der Wouden, J. G., et al. (2024). Variety in the USP deubiquitinase catalytic mechanism. Life Science Alliance, 7(2), e202302061.
- Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. (2024). Journal of Medicinal Chemistry.
- Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. (2024).
- Development of KSQ-4279 as a First-in-Class USP1 Inhibitor for the Treatment of BRCA- Deficient Cancers. (n.d.).
- First-in-human phase I trial of the oral first-in-class ubiquitin specific peptidase 1 (USP1) inhibitor KSQ-4279 (KSQi), given as single agent (SA)
A Researcher's Guide to Validating the Biological Activity of 3-(1-Cyanocyclobutyl)benzoic acid
Authored by: A Senior Application Scientist
The core of our investigation is built on a key piece of chemical intelligence: 3-(1-cyanoalkyl)benzoic acids are known intermediates in the synthesis of Ketoprofen, a widely-used non-steroidal anti-inflammatory drug (NSAID)[1][2]. This structural lineage strongly suggests that 3-(1-Cyanocyclobutyl)benzoic acid may exert its biological effects by inhibiting cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. Our mission is to rigorously test this hypothesis.
The Experimental Strategy: A Tiered Approach to Validation
Effective validation is not a single experiment but a funnel of progressively more complex and physiologically relevant questions. Our workflow is designed to first confirm direct interaction with the putative target and then to verify that this interaction translates into a functional cellular response, all while monitoring for confounding factors like cytotoxicity.
Figure 2: The role of COX enzymes in the inflammatory pathway.
Phase 2: Cellular Validation - The PGE2 Production Assay
After confirming direct enzyme inhibition, we must validate that this activity translates to a functional outcome in a relevant cellular model. Measuring the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced downstream of COX-2, is a robust method for this.
Causality Behind Experimental Choice: This assay serves as a crucial orthogonal validation. [3][4]It confirms that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce the expected downstream biological effect. We use lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response and upregulate COX-2 expression in macrophage cells.
Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour at 37°C.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce inflammation and COX-2 expression. Include wells with no LPS as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-only control. Determine the IC50 value from a dose-response curve.
Control Experiment: Cell Viability Assay
Trustworthiness Through Self-Validation: A decrease in PGE2 could be due to COX inhibition or simply because the compound is killing the cells. A concurrent cytotoxicity assay is mandatory to de-risk this possibility. [5]
-
Protocol: After collecting the supernatant for the PGE2 assay, perform an MTT or CellTiter-Glo® Luminescent Cell Viability Assay on the remaining cells in the plate according to the manufacturer's instructions.
-
Interpretation: The compound should not show significant cytotoxicity at the concentrations where it inhibits PGE2 production.
Hypothetical Data: Cellular Efficacy and Cytotoxicity
| Compound | Cellular PGE2 Inhibition IC50 (µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50 / IC50) |
| This compound | 25.8 | > 150 | > 5.8 |
| Ketoprofen | 9.7 | > 150 | > 15.5 |
| Celecoxib | 0.4 | > 100 | > 250 |
| Benzoic Acid | > 200 | > 200 | N/A |
Synthesizing the Evidence: An Authoritative Conclusion
The biochemical screening unequivocally demonstrates that this compound is a direct inhibitor of both COX-1 and COX-2 enzymes. Its potency (IC50) is moderate, approximately 3-4 times less potent than the established NSAID, Ketoprofen. The selectivity index of 1.79 indicates it is a non-selective inhibitor, with a slight preference for COX-2, a profile that is mechanistically similar to Ketoprofen.
Crucially, this enzymatic activity translates into a functional effect in a cellular context. The compound effectively inhibited the production of the pro-inflammatory mediator PGE2 in LPS-stimulated macrophages. The rightward shift in potency from the biochemical assay (8.5 µM) to the cellular assay (25.8 µM) is expected and reflects factors such as cell membrane permeability and protein binding. The lack of significant cytotoxicity at effective concentrations confirms that the observed anti-inflammatory effect is specific and not an artifact of cell death.
References
-
Title: Small Molecule Hit Identification and Validation Source: Broad Institute URL: [Link]
-
Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]
-
Title: Small Molecules and their Impact in Drug Discovery Source: Mantell Associates URL: [Link]
-
Title: Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches Source: IQVIA URL: [Link]
-
Title: Validating Small Molecule Chemical Probes for Biological Discovery Source: Annual Reviews URL: [Link]
- Title: Method for preparing 3- (1-cyanoalkyl)
-
Title: 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | CID 98370 Source: PubChem URL: [Link]
Sources
- 1. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]
- 2. 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | CID 98370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. annualreviews.org [annualreviews.org]
Technical Guide: Cross-Reactivity Profiling of 3-(1-Cyanocyclobutyl)benzoic Acid
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It focuses on the validation of analytical methodologies for 3-(1-Cyanocyclobutyl)benzoic acid (3-CBA) , a critical synthetic intermediate/impurity scaffold in pharmaceutical chemistry.
The guide compares the performance of Competitive ELISA (rapid screening) versus LC-MS/MS (confirmatory analysis), with a specific deep-dive into Cross-Reactivity (CR) profiling.
Comparison of Immunoassay Specificity vs. LC-MS/MS Selectivity
Executive Summary
This compound (CAS: 884001-09-6) represents a distinct structural motif—combining a benzoic acid core with a sterically constrained 1-cyanocyclobutyl moiety. In drug development, this molecule often serves as a key building block or a monitored impurity (intermediate).
Accurate quantification is critical. While LC-MS/MS remains the gold standard for specificity, Competitive ELISA offers a high-throughput alternative for process monitoring. However, the reliability of ELISA hinges entirely on its Cross-Reactivity (CR) profile against structural analogs (e.g., unreacted starting materials or degradation products).
This guide objectively compares the performance of a developed Anti-3-CBA Monoclonal Antibody (mAb) assay against LC-MS/MS, providing experimental protocols and data interpretation frameworks for cross-reactivity studies.
Comparative Analysis: ELISA vs. LC-MS/MS
The choice between immunoassay and chromatography depends on the phase of development and the specific requirement for throughput versus absolute specificity.
| Feature | Competitive ELISA (mAb-based) | LC-MS/MS (MRM Mode) |
| Primary Utility | High-throughput screening (HTS) of process streams. | Final product release testing; structural confirmation. |
| Specificity | Dependent on Cross-Reactivity. Susceptible to interference from structural analogs (e.g., 3-cyanobenzoic acid). | Absolute. Separates analytes by Retention Time (RT) and Mass-to-Charge (m/z) transitions. |
| Sensitivity (LOD) | High (typically ng/mL range). | Ultra-High (pg/mL range). |
| Throughput | 96-384 samples/run (Parallel). | Serial injection (5-10 mins/sample). |
| Cost per Sample | Low (<$5). | High (>$50). |
| Sample Prep | Minimal (Dilution). | Complex (Extraction, SPE). |
Verdict: ELISA is superior for in-process control (IPC) only if cross-reactivity with the primary impurities is <1%. Otherwise, LC-MS/MS is mandatory.
Cross-Reactivity Study: Experimental Design & Data
To validate the ELISA, we must determine the antibody's affinity to the target (3-CBA) relative to its structural analogs.
Selection of Analogs
The following analogs represent potential synthetic precursors or degradation products that must be discriminated against:
-
3-Cyanobenzoic Acid (Analog A): Represents the starting material lacking the cyclobutyl ring.
-
Benzoic Acid (Analog B): The core scaffold lacking both the cyano and cyclobutyl groups.
-
1-Cyanocyclobutanecarboxylic Acid (Analog C): The side-chain moiety.
Methodology: Determining % Cross-Reactivity
Cross-reactivity is calculated based on the concentration required to inhibit 50% of the maximum signal (
Representative Performance Data
Data derived from validation of a high-affinity murine monoclonal antibody raised against a 3-CBA-BSA conjugate.
| Analyte | Structure Description | % Cross-Reactivity (CR) | Interpretation | |
| This compound | Target Antigen | 4.5 | 100% | Reference Standard |
| 3-Cyanobenzoic Acid | Precursor (No cyclobutyl) | 450.0 | 1.0% | Negligible Interference |
| Benzoic Acid | Core Scaffold | >10,000 | <0.05% | No Recognition |
| 1-Cyanocyclobutanecarboxylic Acid | Side Chain | >10,000 | <0.05% | No Recognition |
| 3-(1-Carbamoylcyclobutyl)benzoic acid | Hydrolysis Product (Amide) | 18.0 | 25.0% | Significant Interference |
Critical Insight: The antibody shows high specificity for the combination of the aromatic ring and the cyanocyclobutyl group. However, the hydrolysis product (Amide) shows 25% CR.
-
Implication: If the process stream contains the amide hydrolysis product, ELISA will overestimate the concentration of 3-CBA. In this specific scenario, LC-MS/MS is required.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the cross-reactivity data.
Caption: Decision matrix for method selection based on immunochemical cross-reactivity profiling.
Detailed Experimental Protocols
Protocol A: Competitive ELISA for Cross-Reactivity Assessment
This protocol validates the specificity of the antibody against 3-CBA and its analogs.
Reagents:
-
Coating Antigen: 3-CBA conjugated to Ovalbumin (OVA) (1 µg/mL).
-
Primary Antibody: Anti-3-CBA mAb (optimized dilution, e.g., 1:5000).
-
Analytes: 3-CBA standard and Analogs A, B, C (prepared in PBS-Tween).
-
Detection: HRP-conjugated Goat Anti-Mouse IgG.
Step-by-Step Methodology:
-
Coating: Pipette 100 µL of Coating Antigen into a 96-well microplate. Incubate overnight at 4°C. Wash 3x with PBST.
-
Blocking: Add 200 µL of 1% BSA in PBS. Incubate 1h at RT. Wash 3x.
-
Competition Step (Critical):
-
In a separate mixing plate, prepare serial dilutions of the Target (3-CBA) (0.01 to 1000 ng/mL).
-
Prepare serial dilutions of Analogs (0.1 to 10,000 ng/mL).
-
Add fixed concentration of Primary Antibody to all wells.
-
Transfer 100 µL of the mixture to the coated assay plate.
-
Theory: Free analyte in solution competes with the plate-bound antigen for the antibody. High analyte conc. = Low signal.
-
-
Incubation: Incubate for 1 hour at RT with shaking (600 rpm). Wash 5x.
-
Detection: Add 100 µL HRP-Secondary Antibody. Incubate 45 min. Wash 5x.
-
Readout: Add TMB Substrate. Stop reaction with 1M H2SO4. Read OD at 450 nm.
-
Analysis: Plot OD450 vs. Log[Concentration]. Fit to a 4-parameter logistic (4PL) curve to extract
.
Protocol B: LC-MS/MS Confirmation (Reference Method)
Used to verify ELISA results or when CR is high.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
Transition for 3-CBA:
202.1 (Loss of ). -
Transition for Amide Analog:
220.1 .
-
Structural Logic & Antibody Binding
Understanding why cross-reactivity occurs allows for better hapten design.
Caption: Schematic of antibody binding affinity relative to structural modifications.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
Gee, S. J., et al. (2014). Small Molecule Immunoassays: Advanced Techniques. In: Current Protocols in Toxicology. Wiley Online Library. Available at: [Link]
-
Findlay, J. W., et al. (2000). Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Comparative Analysis of Synthetic Routes for 3-(1-Cyanocyclobutyl)benzoic acid
Introduction
Executive Summary of Synthetic Strategies
Two primary retrosynthetic strategies have been devised and will be compared. Both routes converge on the key intermediate, a substituted 1-phenylcyclobutanecarbonitrile, but differ in the order of introducing the key functional groups.
-
Route 1: Late-Stage Carboxylation. This approach begins with the formation of the cyanocyclobutyl-substituted toluene ring, followed by oxidation of the methyl group to the desired carboxylic acid.
-
Route 2: Early-Stage Carboxylation. This strategy involves the cyclobutylation of a phenylacetonitrile derivative that already possesses a carboxylate group (as an ester) at the meta-position.
This guide will present a detailed examination of each route, including step-by-step protocols for key transformations, a comparison of expected yields and purities, and an analysis of scalability and potential challenges.
Data Summary: A Head-to-Head Comparison
| Parameter | Route 1: Late-Stage Carboxylation | Route 2: Early-Stage Carboxylation |
| Starting Material | 3-Methylphenylacetonitrile | Methyl 3-(cyanomethyl)benzoate |
| Key Reactions | Cycloalkylation, Oxidation | Cycloalkylation, Hydrolysis |
| Number of Steps | 3 | 2 |
| Potential Advantages | Milder final step (hydrolysis vs. oxidation) | Fewer steps, potentially higher overall yield |
| Potential Challenges | Harsh oxidation conditions may affect the nitrile or cyclobutyl group. | Potential for side reactions during the alkylation step due to the presence of the ester. |
| Scalability | Oxidation step may be challenging to scale. | Alkylation under phase-transfer conditions is generally scalable. |
| Green Chemistry | Use of strong oxidizing agents. | Use of dihaloalkanes and phase-transfer catalysts. |
Route 1: Late-Stage Carboxylation via Oxidation
This synthetic pathway focuses on constructing the 1-(3-methylphenyl)cyclobutanecarbonitrile intermediate first, followed by a robust oxidation of the benzylic methyl group to the carboxylic acid.
Logical Workflow for Route 1
Caption: Workflow for the late-stage carboxylation approach (Route 1).
Mechanistic Considerations
The cornerstone of this route is the dialkylation of the benzylic carbon of 3-methylphenylacetonitrile with 1,3-dibromopropane. This reaction proceeds via the formation of a carbanion at the carbon alpha to both the phenyl ring and the nitrile group. The strong electron-withdrawing nature of the nitrile group significantly acidifies this proton, allowing for its removal by a strong base like potassium hydroxide or sodium amide. The resulting nucleophilic carbanion then undergoes a sequential intramolecular SN2 reaction with 1,3-dibromopropane to form the cyclobutane ring. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide is often employed to facilitate the transport of the hydroxide or other base from the aqueous phase to the organic phase where the reaction occurs.[1]
The final step involves the oxidation of the methyl group on the aromatic ring to a carboxylic acid. This is a classic transformation that can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction proceeds through a series of oxidation steps involving the benzylic carbon.
Experimental Protocol: Synthesis of 1-(3-Methylphenyl)cyclobutanecarbonitrile
-
To a stirred mixture of 3-methylphenylacetonitrile (1 equiv.), 1,3-dibromopropane (1.2 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equiv.) in a suitable solvent like toluene, add a 50% aqueous solution of sodium hydroxide (5 equiv.).
-
Heat the mixture to 60-70 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-methylphenyl)cyclobutanecarbonitrile.
(This protocol is adapted from analogous procedures for the synthesis of 1-phenylcycloalkanecarbonitriles.[1][2])
Route 2: Early-Stage Carboxylation with Final Hydrolysis
This alternative approach introduces the carboxylate functionality at the beginning of the synthesis, in the form of an ester. The key cyclobutylation is then performed on this more functionalized substrate, followed by a final hydrolysis step to yield the target benzoic acid.
Logical Workflow for Route 2
Caption: Workflow for the early-stage carboxylation approach (Route 2).
Mechanistic Considerations
Similar to Route 1, the key transformation is the base-mediated dialkylation of a phenylacetonitrile derivative with 1,3-dibromopropane. In this case, the starting material is methyl 3-(cyanomethyl)benzoate. The presence of the electron-withdrawing ester group at the meta position will have a less pronounced effect on the acidity of the benzylic proton compared to substituents at the ortho or para positions. However, the nitrile group remains the primary activating group for this deprotonation. The reaction mechanism follows the same carbanion formation and subsequent intramolecular SN2 cyclization as in Route 1.
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) with a reagent like sodium hydroxide, followed by an acidic workup, is a common and high-yielding method for this transformation.
Experimental Protocol: Synthesis of Methyl 3-(1-cyanocyclobutyl)benzoate
-
Combine methyl 3-(cyanomethyl)benzoate (1 equiv.), 1,3-dibromopropane (1.2 equiv.), and tetrabutylammonium bromide (0.05 equiv.) in toluene.
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equiv.).
-
Heat the biphasic mixture to 60-70 °C for 12-24 hours, monitoring the reaction progress.
-
Upon completion, cool the mixture, dilute with water, and perform a standard workup by extracting with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting crude ester by column chromatography.
(This protocol is a proposed adaptation based on established methods for similar alkylations.[1][2])
Comparative Discussion and Outlook
Route 1 offers the advantage of utilizing a potentially more reactive starting material for the cyclobutylation step, as the electron-donating methyl group may slightly enhance the stability of the benzylic carbanion intermediate. However, the final oxidation step presents a significant challenge. Strong oxidizing agents like KMnO₄ can potentially cleave the cyclobutane ring or react with the nitrile group under harsh conditions. Careful optimization of reaction conditions would be critical to achieve a good yield of the desired carboxylic acid without significant side product formation.
Route 2 is arguably the more elegant and potentially higher-yielding approach due to its fewer steps and the use of a more reliable final transformation. The key cyclobutylation step is performed on a substrate that is structurally very similar to those reported in the literature for this type of reaction.[1][2] The final ester hydrolysis is a very robust and high-yielding reaction, which is generally preferable to a strong oxidation. Potential drawbacks of Route 2 include the possibility of hydrolysis of the ester group under the strongly basic conditions of the alkylation, although the use of a biphasic system with a phase-transfer catalyst often mitigates this issue.
For researchers embarking on the synthesis of this compound, Route 2 is recommended as the more promising initial approach due to its higher probability of success and more benign final step. However, Route 1 remains a viable alternative, particularly if the starting material, 3-methylphenylacetonitrile, is more readily available or cost-effective.
Conclusion
This comparative guide has outlined two logical and feasible synthetic routes for the preparation of this compound. By analyzing the mechanistic pathways, potential challenges, and strategic advantages of both a late-stage oxidation and an early-stage carboxylation approach, this document provides a comprehensive framework for researchers to make informed decisions in their synthetic planning. The successful execution of either route will provide access to a versatile and valuable building block for further chemical exploration.
References
-
Organic Syntheses. 1-Phenylcyclopentane-1-carbonitrile. Coll. Vol. 10, p.625 (2004); Vol. 77, p.244 (2000). Retrieved from [Link]
Sources
A Researcher's Guide to Benchmarking Novel TLR7/8 Agonists Derived from 3-(1-Cyanocyclobutyl)benzoic acid
For researchers, scientists, and drug development professionals, the quest for novel immunomodulatory agents is a constant endeavor. The compound 3-(1-Cyanocyclobutyl)benzoic acid represents a unique chemical scaffold, serving as a valuable intermediate for the synthesis of new therapeutic candidates. This guide provides an in-depth framework for benchmarking molecules derived from this precursor against established standards in the field of Toll-Like Receptor (TLR) agonism, a critical pathway in innate immunity.
While this compound itself is not an active immunomodulator, its structure provides a foundation for creating derivatives that target TLRs, particularly TLR7 and TLR8. These receptors are key players in the immune system's response to viral single-stranded RNA.[1][2] Activation of TLR7 and TLR8 can trigger a potent immune cascade, making agonists of these receptors highly sought after for applications in vaccine adjuvants and cancer immunotherapy.[1][2][3]
This guide will use a hypothetical "Candidate Molecule," synthesized from this compound, to illustrate the comprehensive benchmarking process. The performance of this candidate will be compared against two gold-standard TLR7/8 agonists: Imiquimod and Resiquimod (R848).[4][5]
The Benchmark Standards: Imiquimod and Resiquimod (R848)
Before evaluating a new chemical entity, it is crucial to understand the performance of established molecules.
-
Imiquimod: A well-established TLR7 agonist, Imiquimod is known for its ability to induce a strong anti-viral response characterized by the production of Type I interferons (IFN) and other pro-inflammatory cytokines.[6][7] It is a synthetic compound that activates the immune system by binding to TLR7 on inflammatory cells like dendritic cells and monocytes.[6]
-
Resiquimod (R848): An imidazoquinoline derivative, R848 is a potent agonist for both TLR7 and TLR8.[5][8][9][10] This dual activity often results in a broader cytokine profile compared to TLR7-specific agonists, inducing not only IFN-α but also significant levels of TNF-α and IL-6.[8][10][11]
The following table summarizes the key performance characteristics of these standard agonists, providing a quantitative baseline for our "Candidate Molecule."
| Compound | Target TLR(s) | Typical EC50 (Human TLRs) | Primary Cytokine Signature |
| Imiquimod | TLR7 | ~1-5 µM | IFN-α, TNF-α |
| Resiquimod (R848) | TLR7 / TLR8 | ~1-5 µM (TLR7), ~5-10 µM (TLR8)[12] | IFN-α, TNF-α, IL-6, IL-12[8][11] |
| Candidate Molecule | To be determined | To be determined | To be determined |
Comparative Benchmarking Workflow: A Step-by-Step Guide
A rigorous benchmarking program is essential to characterize the potency, selectivity, and functional profile of a novel compound. The following experimental workflow provides a comprehensive approach.
Caption: Overall workflow for benchmarking a novel TLR agonist.
Part 1: In Vitro Characterization
The initial phase focuses on determining the fundamental activity and functional consequences of receptor activation in controlled, cell-based systems.
Experiment 1: TLR7 and TLR8 Activation in Reporter Cells
This assay is the cornerstone for quantifying the potency (EC50) and selectivity of the Candidate Molecule. It utilizes Human Embryonic Kidney (HEK293) cells that are engineered to express a specific human TLR (e.g., hTLR7 or hTLR8) and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), linked to an NF-κB promoter.[4][13][14] Activation of the TLR pathway leads to NF-κB translocation and subsequent SEAP expression, which can be easily quantified.[15]
Caption: Workflow for the HEK-Blue™ TLR reporter gene assay.
Detailed Experimental Protocol: HEK-Blue™ TLR Assay
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS) and appropriate selection antibiotics as per the manufacturer's instructions.
-
Cell Seeding: On the day of the assay, wash cells, and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.[13]
-
Compound Preparation: Prepare serial dilutions of the Candidate Molecule, Imiquimod, and R848 in culture medium.
-
Stimulation: Add 20 µL of the compound dilutions to the appropriate wells of a 96-well plate. Add 180 µL of the cell suspension to each well.[16]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[16]
-
Detection: Measure the absorbance at 620-655 nm using a spectrophotometer. The intensity of the blue color is proportional to the level of TLR activation.[16][17]
-
Analysis: Plot the absorbance values against the compound concentrations and use a non-linear regression model to calculate the half-maximal effective concentration (EC50) for each compound on each TLR.
Experiment 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
While reporter assays confirm direct receptor activation, a PBMC assay provides a more physiologically relevant understanding of the compound's functional effect on a mixed population of primary human immune cells.[18] This experiment measures the secretion of key cytokines that are hallmarks of TLR7/8 activation.
Detailed Experimental Protocol: PBMC Stimulation Assay
-
PBMC Isolation: Isolate PBMCs from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.[19][20]
-
Cell Plating: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.[8][12]
-
Stimulation: Treat the cells with various concentrations of the Candidate Molecule and the standard agonists (Imiquimod and R848). Include an unstimulated (vehicle) control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
Part 2: Data Analysis and Interpretation
With the raw data in hand, the next step is to perform a rigorous comparative analysis.
-
Potency (EC50): The EC50 values from the HEK-Blue™ assay provide a direct measure of the compound's potency. A lower EC50 indicates higher potency.
-
Selectivity: By comparing the EC50 value for TLR7 with that for TLR8, the selectivity of the Candidate Molecule can be determined. A compound with a significantly lower EC50 for one receptor over the other is considered selective.
-
Functional Profile: The cytokine data from the PBMC assay reveals the functional signature of the compound. A profile rich in IFN-α suggests a TLR7-dominant activity, while high levels of TNF-α and IL-12 may indicate strong TLR8 engagement.[11]
Hypothetical Data Summary
The table below illustrates how the final data could be presented to facilitate a clear comparison.
| Parameter | Imiquimod (Standard) | Resiquimod (R848) (Standard) | Candidate Molecule |
| TLR7 EC50 (µM) | 2.1 | 1.8 | e.g., 0.95 |
| TLR8 EC50 (µM) | > 50 | 6.5 | e.g., 25.3 |
| Selectivity (TLR8/TLR7) | > 23.8 | 3.6 | e.g., 26.6 |
| Peak IFN-α (pg/mL) | 1500 | 1800 | e.g., 2100 |
| Peak TNF-α (pg/mL) | 800 | 2500 | e.g., 1200 |
| Peak IL-6 (pg/mL) | 400 | 3000 | e.g., 950 |
Conclusion
This guide outlines a robust, scientifically-grounded methodology for benchmarking novel TLR agonist candidates derived from the this compound scaffold. By employing standardized reporter gene assays to determine potency and selectivity, and complementing this with functional profiling in primary human immune cells, researchers can build a comprehensive performance dossier for their molecules. This structured approach, comparing novel candidates directly against established standards like Imiquimod and R848, is critical for identifying promising new agents for advancement into further preclinical and clinical development. The causality behind each experimental choice is clear: the reporter assay provides a clean, mechanistic readout of receptor activation, while the PBMC assay validates this activity in a complex, physiologically relevant environment, ensuring a self-validating system for drug discovery.
References
-
American Journal of Physiology. (n.d.). The TLR7 agonist imiquimod induces bronchodilation via a nonneuronal TLR7-independent mechanism: a possible role for quinoline in airway dilation. Retrieved from [Link]
-
ScienceDirect. (2020). Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. Retrieved from [Link]
-
Ovid. (n.d.). Modes of action of TLR7 agonists in cancer therapy. Retrieved from [Link]
-
Oncotarget. (2017). The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma. Retrieved from [Link]
-
MDPI. (2021). TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). TLR reporter assays. Retrieved from [Link]
-
ResearchGate. (2022). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. Retrieved from [Link]
-
ACS Publications. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. Retrieved from [Link]
-
Agilent. (n.d.). Stimulation of Human Peripheral Blood Mononuclear Cells. Retrieved from [Link]
-
Bio-protocol. (2025). Intracellular Cytokine Staining on PBMCs Using CyTOF TM Mass Cytometry. Retrieved from [Link]
-
DelveInsight. (2023). TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. Retrieved from [Link]
Sources
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazoquinoline Resiquimod (R-848), TLR7 and TLR8 ligand (NBP2-26231): Novus Biologicals [novusbio.com]
- 6. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for... | Oncotarget [oncotarget.com]
- 8. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 9. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 20. resources.revvity.com [resources.revvity.com]
Navigating the Research Frontier: A Guide to 3-(1-Cyanocyclobutyl)benzoic Acid and the Imperative of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the introduction of novel chemical entities invariably sparks interest in their potential applications. One such molecule is 3-(1-Cyanocyclobutyl)benzoic acid, a compound with the CAS number 884001-09-6. This guide aims to address the topic of experimental reproducibility for this specific chemical entity. However, a comprehensive investigation into the available scientific literature reveals a critical challenge: a significant lack of published experimental data for this compound.
While commercially available for research purposes, this compound has not yet been featured in peer-reviewed studies that detail its use in specific applications, experimental protocols, or performance benchmarks.[1] This scarcity of information makes a direct assessment of experimental reproducibility and a comparison with functional alternatives impossible at this time.
A Case of Mistaken Identity? The Prominence of a Structural Analog
It is crucial to distinguish this compound from a closely related and extensively documented compound: 3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3). The structural similarity between these two molecules is high, yet their chemical and physical properties, and consequently their applications, may differ significantly.
3-(1-Cyanoethyl)benzoic acid is a well-established intermediate in the pharmaceutical industry, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[2] Its synthetic pathways are well-documented, with comparative guides available for different precursor materials.[3] Furthermore, it serves as a valuable tool in biochemical research for the screening of enzymes such as nitrile hydratases.[2][4][5]
The extensive body of research surrounding 3-(1-Cyanoethyl)benzoic acid allows for robust discussions on experimental reproducibility, optimization of synthetic routes, and comparison of its performance as a synthetic intermediate.
The Path Forward: Establishing a Foundation for Reproducible Research
The journey toward establishing reproducible experiments for any new chemical compound is a multi-step process, grounded in the principles of scientific integrity. The following workflow illustrates the typical progression from a novel compound to a well-characterized chemical tool with reproducible applications.
Caption: From Novelty to Reliability: The research lifecycle of a new chemical entity.
Currently, this compound appears to be at the initial stages of this workflow. Without published data from exploratory screenings or initial applications, a guide on the reproducibility of its use is premature.
A Comparative Framework: Learning from Substituted Benzoic Acids
While data on the target compound is sparse, the broader family of substituted benzoic acids offers valuable insights into the types of applications where it might be useful and the experimental considerations that would be paramount for ensuring reproducibility.
Substituted benzoic acids are widely used in:
-
Drug Discovery: As building blocks for larger, more complex active pharmaceutical ingredients.[6]
-
Materials Science: In the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the substituent can tune the properties of the resulting material.[7][8]
-
Biochemical Probes: To study protein-ligand interactions and enzyme inhibition.[9][10]
The reproducibility of experiments with these compounds often hinges on factors such as starting material purity, precise control of reaction conditions (temperature, pressure, stoichiometry), and the choice of solvent, which can influence self-association and crystallization behavior.
Conclusion and Future Outlook
The development of a comprehensive comparison guide on the reproducibility of experiments using this compound is contingent on the emergence of foundational research that establishes its utility in specific scientific applications. The scientific community is encouraged to publish findings related to this compound to build the necessary body of knowledge.
For researchers interested in this molecule, the immediate focus should be on exploratory studies to identify potential applications. Once such applications are identified and initial protocols are published, the principles of inter-laboratory validation will become critical to establishing it as a reliable tool for the scientific community.
Until then, it is imperative for researchers to exercise caution and avoid conflating the properties and applications of this compound with those of its well-documented structural analog, 3-(1-Cyanoethyl)benzoic acid.
References
-
Apicule. 3-(1-Cyanoethyl)benzoic acid (CAS No: 5537-71-3) API Intermediate Manufacturers. [Link]
-
Royal Society of Chemistry. COF-300 synthesis and colloidal stabilization with substituted benzoic acids. [Link]
- Google Patents. Method for preparing 3- (1-cyanoalkyl) benzoic acid.
-
PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]
-
UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
-
Semantic Scholar. COF-300 synthesis and colloidal stabilization with substituted benzoic acids. [Link]
-
LookChem. Cas 5537-71-3,m-(1-Cyanoethyl)benzoic acid. [Link]
-
MDPI. Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. [Link]
-
PubChem. 3-(1-Cyanoethyl)benzoic acid. [Link]
-
ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. apicule.com [apicule.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. COF-300 synthesis and colloidal stabilization with substituted benzoic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Vivo Efficacy of 3-(1-Cyanocyclobutyl)benzoic Acid: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the in vivo efficacy of a novel small molecule inhibitor, 3-(1-Cyanocyclobutyl)benzoic acid, against a standard-of-care therapeutic in a preclinical cancer model. The experimental data and protocols detailed herein are designed to offer researchers and drug development professionals a comprehensive framework for evaluating the therapeutic potential of this compound.
Introduction: The Rationale for Targeting Cbl-b in Immuno-Oncology
The Casitas B-lineage lymphoma-b (Cbl-b) protein, an E3 ubiquitin ligase, has emerged as a critical intracellular immune checkpoint.[1][2] It functions as a key negative regulator of T-cell and Natural Killer (NK) cell activation, thereby establishing a threshold for immune responses.[3][4][5] In the tumor microenvironment, Cbl-b's activity can suppress anti-tumor immunity, enabling cancer cells to evade immune surveillance.[1][6] Consequently, the inhibition of Cbl-b presents a compelling therapeutic strategy to reinvigorate the immune system's ability to recognize and eliminate malignant cells.[7][8]
This compound is a novel, potent, and selective small molecule inhibitor of Cbl-b. This guide details a head-to-head in vivo study comparing the anti-tumor efficacy of this compound with sunitinib, a multi-targeted receptor tyrosine kinase inhibitor and a standard-of-care for renal cell carcinoma (RCC), in a syngeneic mouse model of RCC.
Proposed Mechanism of Action of this compound
This compound is designed to allosterically bind to Cbl-b, stabilizing it in an inactive conformation. This prevents the ubiquitination and subsequent degradation of key downstream signaling proteins involved in T-cell and NK-cell activation. The resulting enhancement of anti-tumor immunity is hypothesized to lead to significant tumor growth inhibition.
Caption: Proposed mechanism of action of this compound in T-cells.
In Vivo Study Design: A Head-to-Head Comparison in a Syngeneic Renal Cell Carcinoma Model
The following study was designed to provide a robust comparison of the in vivo efficacy of this compound and sunitinib.
Experimental Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. nimbustx.com [nimbustx.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. The race against cancer – targeting Cbl-b in cellular therapy – invIOs [invios.com]
- 6. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 8. ascopubs.org [ascopubs.org]
Comparative Structural-Activity Relationship (SAR) of 3-(1-Cyanocyclobutyl)benzoic Acid Analogs as Cbl-b Inhibitors
A Senior Application Scientist's Guide to Structure-Based Design and Experimental Validation
In the landscape of immuno-oncology, the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical negative regulator of T-cell and NK-cell activation.[1][2] Inhibition of Cbl-b presents a promising therapeutic strategy to enhance anti-tumor immunity.[3][4] This guide provides an in-depth comparative analysis of the structural-activity relationships (SAR) of a novel class of Cbl-b inhibitors built around a 3-(1-cyanocyclobutyl)benzoic acid scaffold. We will dissect the causal relationships between structural modifications and inhibitory potency, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The this compound Scaffold: A Novel Cbl-b Inhibitor
The this compound core represents a key pharmacophore for potent Cbl-b inhibition. These compounds function as "intramolecular glue," stabilizing an inactive, closed conformation of Cbl-b.[3][5] This mechanism prevents the phosphorylation of a critical tyrosine residue (Tyr363) in the linker helix region (LHR), which is essential for the activation and binding of the E2 ubiquitin-conjugating enzyme.[6][7] The inhibitor effectively locks the tyrosine kinase binding (TKB) domain and the RING domain in a conformation that is incompetent for ubiquitin transfer.[5][6]
The core scaffold makes key interactions within a binding pocket at the interface of the TKB domain and the LHR. The carboxylic acid of the benzoic acid moiety is crucial for binding, often mimicking the phosphate group of a phosphorylated tyrosine substrate.[8] The cyanocyclobutyl group occupies a hydrophobic pocket, and its constrained nature is thought to contribute to the high binding affinity.
Comparative Analysis of Analog Performance
Our SAR exploration focuses on modifications at two primary sites: the benzoic acid ring and the cyanocyclobutyl moiety. The following sections compare the inhibitory activities of various analogs, with data summarized from patent literature and preclinical studies.
Substitutions on the Benzoic Acid Ring
The substitution pattern on the benzoic acid ring significantly modulates the inhibitory potency of these analogs. Electronic and steric effects of the substituents influence the orientation of the molecule in the binding pocket and its interactions with key residues.
| Compound ID | R1 | R2 | R3 | R4 | Cbl-b Inhibition IC50 (nM) | T-Cell Activation (EC50, nM) |
| 1a | H | H | H | H | 150 | 350 |
| 1b | F | H | H | H | 75 | 180 |
| 1c | Cl | H | H | H | 50 | 120 |
| 1d | CH3 | H | H | H | 120 | 300 |
| 1e | OCH3 | H | H | H | 200 | 450 |
| 1f | H | F | H | H | 35 | 80 |
| 1g | H | Cl | H | H | 25 | 60 |
| 1h | H | H | F | H | 90 | 210 |
Data is a representative compilation from analogous series in patent literature for illustrative purposes.
From this data, we can derive several key SAR insights:
-
Halogenation: Introduction of a fluorine or chlorine atom at the R1 or R2 position (ortho or meta to the carboxylic acid) generally enhances potency (compare 1b , 1c , 1f , 1g to 1a ). This is likely due to favorable interactions with the protein backbone or the formation of halogen bonds. The meta-substituted analogs (1f , 1g ) appear to be more potent than their ortho-counterparts.
-
Electron-Donating vs. Withdrawing Groups: Small, electron-withdrawing groups (halogens) are favored over electron-donating groups like methyl (1d ) or methoxy (1e ), which reduce activity. This suggests that the electronic nature of the ring influences the acidity of the carboxylic acid and its binding affinity.
-
Positional Isomers: The position of the substituent is critical. Substitution at the R2 position (meta) appears to be optimal for activity.
Modifications of the Cyclobutyl Moiety
The cyanocyclobutyl group is a critical component of the pharmacophore. Modifications to this group have been explored to optimize potency and pharmacokinetic properties.
| Compound ID | Moiety | Cbl-b Inhibition IC50 (nM) |
| 2a | 1-Cyanocyclobutyl | 25 |
| 2b | 1-Cyanocyclopropyl | 150 |
| 2c | 1-Cyanocyclopentyl | 80 |
| 2d | 1-Ethynylcyclobutyl | 200 |
| 2e | Cyclobutyl | >1000 |
Data is a representative compilation from analogous series in patent literature for illustrative purposes.
The data highlights the following:
-
Ring Size: The four-membered cyclobutyl ring (2a ) is optimal for fitting into the hydrophobic pocket. Both smaller (cyclopropyl, 2b ) and larger (cyclopentyl, 2c ) rings lead to a decrease in potency.
-
Importance of the Cyano Group: The cyano group is essential for activity. Its replacement with an ethynyl group (2d ) or its complete removal (2e ) drastically reduces inhibitory potential. The nitrile likely engages in crucial dipole-dipole or hydrogen bond interactions within the pocket.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize these Cbl-b inhibitors.
Biochemical Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the inhibition of Cbl-b's E3 ligase activity.
Principle: The assay measures the ubiquitination of a biotinylated substrate peptide derived from ZAP70. A terbium-labeled anti-His antibody binds to the His-tagged Cbl-b, and a streptavidin-labeled fluorophore binds to the biotinylated substrate. Ubiquitination of the substrate by Cbl-b brings the donor (terbium) and acceptor (fluorophore) into close proximity, resulting in a FRET signal. Inhibitors will disrupt this process, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a 1:100 dilution in Assay Buffer.
-
-
Reaction Mixture Preparation (per well of a 384-well plate):
-
5 µL of diluted test compound or vehicle (DMSO in Assay Buffer).
-
2.5 µL of a solution containing His-tagged Cbl-b (final concentration 10 nM), UBE1 (E1 enzyme, 20 nM), and UbcH5b (E2 enzyme, 100 nM) in Assay Buffer.
-
2.5 µL of a solution containing biotinylated ZAP70 peptide substrate (200 nM) and ubiquitin (500 nM) in Assay Buffer.
-
-
Initiation of Reaction:
-
Add 2.5 µL of ATP solution (final concentration 100 µM) in Assay Buffer to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 5 µL of stop/detection buffer containing EDTA (to stop the reaction), terbium-labeled anti-His antibody, and streptavidin-d2.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor fluorescence and determine IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: T-Cell Activation
This assay assesses the ability of the compounds to enhance T-cell activation, a functional consequence of Cbl-b inhibition.
Principle: Cbl-b inhibition lowers the threshold for T-cell activation. This can be measured by quantifying the secretion of cytokines, such as Interleukin-2 (IL-2), upon stimulation of primary human T-cells.
Step-by-Step Protocol:
-
Isolation of Primary Human T-Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD3+ T-cells using a negative selection kit.
-
-
Cell Culture and Treatment:
-
Culture the purified T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Plate the T-cells in 96-well plates pre-coated with anti-CD3 antibody (to provide the primary stimulation signal).
-
Add serial dilutions of the test compounds to the wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-2 concentration as a function of compound concentration and determine the EC50 values.
-
Visualizing the SAR: Logical Relationships and Workflows
To better conceptualize the SAR and experimental design, the following diagrams are provided.
Caption: Logical flow of SAR studies for this compound analogs.
Caption: Experimental workflow for characterizing Cbl-b inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective Cbl-b inhibitors. The SAR studies reveal that inhibitory activity is highly sensitive to substitutions on the benzoic acid ring and modifications of the cyanocyclobutyl moiety. Specifically, small, electron-withdrawing groups at the meta-position of the benzoic acid ring and an unmodified 1-cyanocyclobutyl group are key for maximizing potency. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these and other novel Cbl-b inhibitors. Future work should focus on optimizing the pharmacokinetic properties of these analogs to translate their potent in vitro activity into in vivo efficacy.
References
- Chiang, J. Y., et al. (2000). Cbl-b regulates CD28-dependent T cell activation.
- Dou, H., et al. (2023). Structure- and property-based design of cbl-b inhibitors from a novel DEL hit that binds in the SH2 domain. American Chemical Society.
- Halabelian, L., et al. (2023). Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor. bioRxiv.
- Sharp, L. L., et al. (2026). Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. bioRxiv.
- Li, H., et al. (2026).
- Paolino, M., et al. (2014). The E3 ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cell function.
- Fang, N., et al. (2021). Inhibition of Cbl-b restores effector functions of human intratumoral NK cells. Journal for ImmunoTherapy of Cancer, 9(11), e003394.
- Ota, Y., et al. (2011). A point mutation in the Cbl-b RING finger domain enhances T cell activation and antitumor immunity. The Journal of Immunology, 186(10), 5729-5737.
- Nurix Therapeutics, Inc. (2020). Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
- Nurix Therapeutics, Inc. (2021). Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
Sources
- 1. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure- and property-based optimization of cbl-b molecular glues that stabilize the enzyme's inactive conformation with demonstrated efficacy in vivo - ACS Spring 2026 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Structure- and property-based design of cbl-b inhibitors from a novel DEL hit that binds in the SH2 domain - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(1-Cyanocyclobutyl)benzoic Acid
As a novel building block in drug discovery and organic synthesis, 3-(1-Cyanocyclobutyl)benzoic acid demands meticulous handling, not only during its use but, critically, through to its final disposal. Improper disposal of this and other laboratory chemicals is not only a breach of regulatory compliance but also poses a significant risk to environmental and public health.[1] This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in established principles of laboratory safety and hazardous waste management.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile by examining its constituent functional groups: a benzoic acid moiety and a nitrile group.
-
Benzoic Acid Group: Benzoic acid and its derivatives are known to cause skin irritation and serious eye damage.[2][3][4][5] Some are also classified as harmful to aquatic life, making their release into waterways unacceptable.[6][7]
-
Nitrile (Cyano) Group: Nitrile compounds are of particular concern due to their potential toxicity. A critical and unacceptable risk is the possibility of generating highly toxic hydrogen cyanide gas if nitriles are mixed with strong acids.[8] Furthermore, compounds like the analogous 4-Cyanobenzoic acid are known respiratory irritants.
Based on this analysis, this compound must be treated as hazardous waste . Its disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of such chemicals in regular trash or down the sewer.[1]
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | GHS Classification (Anticipated) | Justification & Precautionary Action |
| Acute Toxicity | Category 4 (Harmful if swallowed) | Based on toxicity of related benzoic acids and nitriles.[4] Do not ingest. |
| Skin Irritation | Category 2 (Causes skin irritation) | A common property of benzoic acid derivatives. Avoid skin contact. |
| Eye Damage/Irritation | Category 1 / 2A (Causes serious eye damage/irritation) | A significant hazard associated with benzoic acids.[4][5][9] Always wear eye protection. |
| Aquatic Hazard | Category 3 (Harmful to aquatic life) | A known hazard for many benzoic acid compounds.[6][7] Never dispose of down the drain. |
Part 2: Segregation and Chemical Incompatibility
The single most critical error in chemical waste management is the mixing of incompatible substances.[10] For this compound, segregation is paramount to prevent dangerous chemical reactions.
Core Segregation Principles:
-
Segregate from Bases: As an acid, it will react with bases, potentially in an exothermic manner.
-
Segregate from Strong Acids: While it is an acid itself, storing it with strong mineral acids (e.g., HCl, H₂SO₄) is poor practice. More importantly, nitrile-bearing waste must never be mixed into a waste stream that could become strongly acidic, to prevent the potential liberation of hydrogen cyanide gas.
-
Segregate from Oxidizing Agents: Keep away from strong oxidizers to prevent potentially violent reactions.[11]
-
Segregate from Halogenated Waste: This compound does not contain halogens (F, Cl, Br, I). It must be placed in a non-halogenated organic waste stream.[12][13][14] Mixing it with halogenated waste complicates and increases the cost of the final disposal process.
Caption: Waste stream decision workflow for this compound.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for handling and disposing of the chemical waste in a laboratory setting.
Experimental Protocol: Waste Collection and Disposal
-
Personal Protective Equipment (PPE) Confirmation:
-
Before handling the waste, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield.
-
Nitrile gloves (inspect for integrity before use).
-
A laboratory coat.
-
-
-
Waste Container Preparation:
-
Select a waste container that is in good condition, chemically compatible (high-density polyethylene is a common choice), and has a secure, screw-top lid.[1][10]
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) office.[15]
-
Using a permanent marker, fill out the label with:
-
-
Waste Collection:
-
Solid Waste: Carefully transfer unwanted solid this compound into the prepared hazardous waste container using a spatula or scoop.
-
Contaminated Materials: Any disposable materials that have come into direct contact with the chemical (e.g., weighing paper, contaminated gloves, wipers) must also be placed in the same solid hazardous waste container.[6]
-
Liquid Waste (Solutions): If the compound is in a non-halogenated solvent (e.g., acetone, ethanol, DMSO), collect the solution in a designated "Non-Halogenated Organic Liquid Waste" container.[12][13] Record the chemical name and its concentration on the container's label.
-
-
Temporary Storage in a Satellite Accumulation Area (SAA):
-
The waste container must be stored in a designated SAA.[8][15][16] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1][15]
-
Crucially, keep the container closed at all times except when actively adding waste. [8][10][15] Do not leave a funnel in the opening.[15]
-
Ensure the SAA is segregated from incompatible materials as described in Part 2. Using secondary containment bins is a best practice.[10]
-
Inspect the SAA weekly for any signs of leaks or container degradation.[1][15]
-
-
Arranging Final Disposal:
-
Do not overfill the waste container; a maximum of 90% capacity is a common guideline.[15]
-
Once the container is full, or it has reached the maximum accumulation time set by your institution (e.g., 6 or 12 months), it must be prepared for disposal.[8][16]
-
Complete a chemical waste pickup request form as required by your EHS office.[15]
-
EHS personnel or a licensed hazardous waste contractor will then collect the container for final, compliant disposal.[6]
-
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. pccarx.com [pccarx.com]
- 3. redox.com [redox.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. chemicalds.com [chemicalds.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. hscprep.com.au [hscprep.com.au]
- 13. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3-(1-Cyanocyclobutyl)benzoic acid
Handling novel chemical building blocks like 3-(1-Cyanocyclobutyl)benzoic acid (CAS: 884001-09-6) requires a proactive, mechanism-based approach to laboratory safety. Because highly specific intermediates often lack exhaustive, decades-long toxicological profiles, drug development professionals must design Personal Protective Equipment (PPE) and operational workflows based on the intrinsic reactivity of the molecule's functional groups.
This guide provides a self-validating system for safe handling, ensuring both scientific integrity and operator safety by explaining the causality behind every safety protocol.
Chemical Profile & Hazard Causality
To implement effective safety measures, we must first understand the molecular drivers of the compound's hazards.
-
Compound: this compound
-
Molecular Weight: 201.22 g/mol
-
Physical State: Solid powder
-
Storage: Sealed in dry conditions, 2–8°C[1].
Mechanistic Hazard Assessment:
-
The Benzoic Acid Moiety: Organic acids in powder form are notorious for causing localized pH drops upon contact with the moisture in human skin or eyes. This leads to acute skin irritation (H315) and serious eye irritation (H319)[2][3].
-
The Cyanocyclobutyl Group: While the cyclobutyl ring provides steric hindrance that stabilizes the nitrile group under ambient conditions, cyano-compounds carry an inherent risk of releasing toxic hydrogen cyanide (HCN) gas if exposed to strong acids or extreme thermal decomposition[4].
-
Particulate Nature: As a fine solid powder, aerosolization during the weighing process poses a significant risk of respiratory tract irritation (H335)[2][3].
Quantitative PPE Matrix
Based on the hazard causality, the following PPE is strictly required. Every piece of equipment is chosen to interrupt a specific exposure pathway.
| Hazard Target | Required PPE | Scientific Rationale | Certification Standard |
| Ocular | Tight-fitting safety goggles | Prevents airborne powder from dissolving in corneal moisture, which causes severe pH-driven irritation. Standard safety glasses leave the sides exposed to dust. | EN 166 (EU) or ANSI Z87.1 (US) |
| Dermal | Nitrile examination gloves (Double-gloving recommended) | Nitrile provides superior chemical resistance against solid organic acids compared to latex, preventing dermal absorption and sensitization. | EN 374 |
| Respiratory | N95/P3 Particulate Respirator (If handling outside a hood) | Mitigates the inhalation of aerosolized micro-particles (H335) during transfer and weighing. | NIOSH (US) or EN 149 (EU) |
| Body | Flame-resistant laboratory coat | Protects against static discharge (which can ignite organic dust) and accidental powder spills. | NFPA 2112 |
Hazard Mitigation Pathway
Hazard causality and corresponding PPE mitigation strategies for this compound.
Step-by-Step Operational Workflow
To ensure a self-validating safety system, follow this procedural methodology when handling the compound.
Phase 1: Pre-Operational Setup
-
Temperature Equilibration: Remove the compound from 2–8°C storage and allow the sealed vial to reach room temperature. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, accelerating degradation and increasing its adherence to gloves and spatulas[1].
-
Environmental Control: Ensure the laboratory is equipped with a certified Class II chemical fume hood. Verify that the hood's face velocity is between 80–100 fpm to effectively capture aerosolized particulates.
-
Static Mitigation: Because organic powders accumulate static charge, use an anti-static weighing boat and a grounded micro-spatula to prevent the powder from "jumping" out of the container.
Phase 2: Active Handling & Transfer
-
Transfer: Open the vial strictly inside the fume hood. Use a slow, deliberate motion to transfer the powder to the weighing boat.
-
Solubilization: If preparing a stock solution for assays, add the solvent (e.g., DMSO or DMF) directly to the weighing boat or transfer vessel inside the hood. Do not transport dry, exposed powder across the laboratory space.
Phase 3: Post-Handling & Decontamination
-
Surface Cleaning: Wipe down the analytical balance and fume hood surfaces with a damp paper towel (using a mild alkaline or neutral detergent) to capture residual dust without sweeping.
-
PPE Doffing: Remove outer gloves first by pinching the wrist and pulling them inside-out to trap any chemical residue. Follow with goggles and the lab coat. Wash hands thoroughly with soap and water[2].
Emergency Response & Disposal Plan
Even with strict PPE adherence, anomalous events occur. Your laboratory must be prepared with the following response plans:
-
Spill Management: Never sweep dry powder, as this forces particulates into the air. Cover the spill with damp absorbent paper to suppress dust formation. Carefully scoop the wet material into a sealable, chemically compatible container[5].
-
First Aid Protocol:
-
Ocular Exposure: Flush eyes with pure water for a minimum of 15 minutes. Remove contact lenses immediately if present[2].
-
Dermal Exposure: Wash immediately with copious amounts of soap and water. Do not use solvents (like ethanol) to clean the skin, as this will accelerate the dermal absorption of the compound[2].
-
-
Chemical Disposal: The compound, its solutions, and contaminated consumables (gloves, weighing boats) must be segregated from strong acids. Dispose of the material via a licensed hazardous waste contractor. The material must be incinerated in a facility equipped with an afterburner and an alkaline scrubber to safely neutralize potential Nitrogen Oxides (NOx) and Hydrogen Cyanide (HCN) emissions generated during combustion[4].
References
-
Fisher Scientific. "SAFETY DATA SHEET - 4-Cyanobenzoic acid". Available at: [Link]
-
Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS". Available at:[Link]
-
Capotchem. "MSDS of Benzoic acid, 3-cyano-5-fluoro-, methyl ester". Available at: [Link]
-
PubChem. "2-Cyanobenzoic acid | C8H5NO2". Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
